(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-allothreonine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23)/t11-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYULCCKKLJPNPU-GTNSWQLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-allothreonine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-allothreonine, commonly known as Fmoc-L-allothreonine, is a protected amino acid derivative crucial for the synthesis of peptides and peptidomimetics. As a diastereomer of the proteinogenic amino acid L-threonine, L-allothreonine offers unique stereochemical properties that can influence the secondary structure and biological activity of peptides.[1] The fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino function allows for its use in solid-phase peptide synthesis (SPPS) under mild basic conditions, providing an orthogonal protection strategy to acid-labile side-chain protecting groups.[2] This technical guide provides a comprehensive overview of the chemical and physical properties of Fmoc-L-allothreonine, detailed experimental protocols for its use, and a discussion of its applications in research and drug development.
Core Properties
Fmoc-L-allothreonine is a white to off-white crystalline powder.[3] Its core properties are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | References |
| Chemical Formula | C₁₉H₁₉NO₅ | [3][4] |
| Molecular Weight | 341.36 g/mol | [4] |
| Melting Point | 152 - 159 °C | [3] |
| Appearance | White to off-white powder | [3][5] |
| Purity (typical) | ≥ 99% (HPLC) | [3] |
| Storage Conditions | 0 - 8 °C | [3][6] |
Solubility
Optical Rotation
A specific optical rotation value for Fmoc-L-allothreonine is not consistently reported in publicly available literature. However, the optical rotation for the enantiomer, Fmoc-D-allothreonine with a tert-butyl protected side chain (Fmoc-D-allo-Thr(tBu)-OH), is reported as [α]D²⁰ = -21.6 ± 2º (c=1 in EtOAc).[8] It can be reasonably inferred that the optical rotation for Fmoc-L-allothreonine would be of a similar magnitude but with a positive sign. The Global Substance Registration System (GSRS) also indicates a positive optical activity for Fmoc-L-allo-Threonine.[4]
Spectroscopic Data
Detailed spectroscopic data for Fmoc-L-allothreonine is not widely published. However, data for the parent compound, L-allothreonine, can be used as a reference for the core amino acid structure.
¹H NMR Spectroscopy (L-allothreonine)
-
Solvent: D₂O
-
Frequency: 300 MHz
-
Chemical Shifts (ppm): 4.358 (d, J=3.9 Hz), 3.848 (d, J=6.6 Hz), 1.216 (d)[9]
¹³C NMR Spectroscopy (L-threonine derivative)
-
The chemical shifts of the carbonyl carbons in N-Boc-L-threonine have been studied and show solvent dependency.[10] Similar behavior would be expected for the Fmoc-protected analogue.
IR Spectroscopy (L-allothreonine)
-
Characteristic peaks for amino acids include vibrations of the amino group, carboxyl group, and the carbon skeleton.
Mass Spectrometry (L-allothreonine)
-
Electron Ionization (EI): The fragmentation of L-allothreonine under EI has been studied, with major fragments corresponding to the loss of the carboxyl group and side-chain cleavages.[11]
-
Electrospray Ionization (ESI): ESI-MS/MS of threonine typically shows losses of water and the formic acid group.[12]
Experimental Protocols
The primary application of Fmoc-L-allothreonine is in solid-phase peptide synthesis (SPPS). Below are detailed protocols for its incorporation into a growing peptide chain.
Synthesis of Fmoc-L-allothreonine
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the general workflow for the incorporation of an Fmoc-protected amino acid, such as Fmoc-L-allothreonine, into a peptide chain during SPPS.
References
- 1. Allothreonine - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. FMOC-ALLO-THR-OH | 146306-75-4 [amp.chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. allo-DL-Threonine(144-98-9) 1H NMR [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. physchemres.org [physchemres.org]
- 12. Amino acids [medizin.uni-muenster.de]
Fmoc-L-allothreonine chemical structure and stereochemistry
An In-Depth Technical Guide to Fmoc-L-allothreonine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-allothreonine is a derivative of the amino acid allothreonine, which is a diastereomer of the more common L-threonine.[1] It serves as a crucial building block in the synthesis of peptides and peptidomimetics, particularly in drug discovery and development.[2] The attachment of the fluorenylmethoxycarbonyl (Fmoc) protecting group to the alpha-amino group allows for its use in Fmoc-based solid-phase peptide synthesis (SPPS), a widely adopted methodology for the efficient and rapid construction of peptide chains.[3][4] This guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and application of Fmoc-L-allothreonine in synthetic chemistry.
Chemical Structure and Stereochemistry
The defining features of Fmoc-L-allothreonine are the L-allothreonine core and the N-terminal Fmoc protecting group. L-allothreonine possesses two chiral centers, at the alpha-carbon (Cα) and the beta-carbon (Cβ).
Stereochemistry
The absolute stereochemistry of L-allothreonine is (2S, 3S).[5][6] This distinguishes it from its diastereomer, L-threonine, which has a (2S, 3R) configuration. The "allo" prefix denotes this specific diastereomeric form. The precise spatial arrangement of the hydroxyl and methyl groups on the side chain can significantly influence the conformation and biological activity of the final peptide.
-
Systematic Name : (2S,3S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoic acid[5]
-
SMILES : C--INVALID-LINK--O)NC(=O)OCC1c2ccccc2-c3ccccc31)O[5]
-
InChI : InChI=1S/C19H19NO5/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23)/t11-,17-/m0/s1[5]
References
Fmoc-L-allothreonine (CAS: 146306-75-4): A Comprehensive Technical Guide for Researchers
Fmoc-L-allothreonine is a pseudoproline dipeptide building block utilized in solid-phase peptide synthesis (SPPS) to incorporate the non-proteinogenic amino acid L-allothreonine into peptide sequences. Its unique stereochemistry offers opportunities to modulate peptide conformation and biological activity, making it a valuable tool for researchers, scientists, and drug development professionals. This guide provides an in-depth overview of its properties, synthesis protocols, and applications, with a focus on quantitative data and experimental methodologies.
Core Properties and Specifications
Fmoc-L-allothreonine is a white to off-white powder with a molecular formula of C19H19NO5 and a molecular weight of 341.4 g/mol .[1] It is characterized by the presence of a base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group on the N-terminus, which is standard for SPPS. Key specifications are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 146306-75-4 | [1] |
| Molecular Formula | C19H19NO5 | [1] |
| Molecular Weight | 341.4 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Purity (HPLC) | ≥99% | [1] |
| Melting Point | 152 - 159 °C | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
Solid-Phase Peptide Synthesis (SPPS) Protocols
The incorporation of Fmoc-L-allothreonine into a peptide sequence follows the general principles of Fmoc-based SPPS. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support (resin). The key steps are Fmoc deprotection, amino acid coupling, and finally, cleavage of the completed peptide from the resin.
Experimental Workflow for SPPS using Fmoc-L-allothreonine
Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating Fmoc-L-allothreonine.
Detailed Methodologies
1. Resin Swelling:
-
Protocol: The solid support resin (e.g., Rink Amide, Wang resin) is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for at least 30 minutes prior to the first synthesis step. This allows for improved reagent accessibility to the reactive sites on the resin.
2. Fmoc Deprotection:
-
Protocol: The Fmoc protecting group of the resin-bound amino acid is removed by treatment with a 20% (v/v) solution of piperidine in DMF. The reaction is typically carried out for 5-10 minutes at room temperature. The resin is then thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-adduct.
3. Fmoc-L-allothreonine Coupling:
-
Protocol: Fmoc-L-allothreonine (typically 3-5 equivalents relative to the resin loading) is pre-activated with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The activated amino acid solution is then added to the deprotected resin, and the coupling reaction is allowed to proceed for 1-2 hours at room temperature. The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test.
4. Cleavage and Deprotection:
-
Protocol: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed. This is typically achieved by treating the peptide-resin with a cleavage cocktail containing a strong acid, most commonly trifluoroacetic acid (TFA), along with scavengers to prevent side reactions. A common cleavage cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v). The cleavage reaction is usually performed for 2-3 hours at room temperature. The crude peptide is then precipitated with cold diethyl ether, collected by centrifugation, and dried.
Applications in Drug Development and Research
The incorporation of L-allothreonine can significantly impact the conformational properties of a peptide, potentially leading to enhanced biological activity, increased stability against enzymatic degradation, and improved pharmacokinetic profiles. These characteristics make Fmoc-L-allothreonine a valuable building block in the discovery and development of novel peptide-based therapeutics.
Synthesis of Bioactive Peptides
Fmoc-L-allothreonine and its D-enantiomer have been utilized in the synthesis of complex natural products and their analogues. For instance, the solid-phase synthesis of Callipeltin B, a cytotoxic cyclic depsipeptide, involved the incorporation of D-allothreonine residues. The overall yield for the synthesis of this complex molecule was reported to be 15%.[1] This example highlights the feasibility of using allothreonine derivatives in the construction of intricate molecular architectures with potential therapeutic applications.
While specific signaling pathways directly modulated by L-allothreonine-containing peptides are not extensively documented in publicly available literature, the general mechanisms of action for bioactive peptides often involve interactions with cell surface receptors or disruption of cellular membranes. The unique stereochemistry of L-allothreonine can influence these interactions.
Caption: Potential mechanisms of action for bioactive peptides containing L-allothreonine.
Quantitative Data and Considerations
Potential Challenges and Mitigation Strategies:
-
Steric Hindrance: The β-hydroxyl group of threonine derivatives can present steric hindrance during the coupling reaction, potentially leading to incomplete acylation. To overcome this, extended coupling times, double coupling, or the use of more potent coupling reagents like HATU may be necessary.
-
Racemization: As with other amino acids, there is a risk of racemization at the α-carbon during the activation and coupling steps, particularly with prolonged exposure to basic conditions. The use of coupling additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) can help to suppress this side reaction.
-
Side-Chain Protection: While the hydroxyl group of threonine is often left unprotected during Fmoc-SPPS, for particularly sensitive sequences or to avoid potential O-acylation, a tert-butyl (tBu) protecting group can be employed on the side chain.
Conclusion
Fmoc-L-allothreonine is a valuable and versatile building block for the synthesis of modified peptides. Its incorporation can introduce unique structural constraints and potentially enhance the therapeutic properties of peptide-based drug candidates. While its use requires careful consideration of coupling conditions to ensure high efficiency and minimize side reactions, the successful synthesis of complex natural products demonstrates its utility in advanced peptide chemistry. Further research into the specific effects of L-allothreonine on peptide structure and function will undoubtedly expand its applications in drug discovery and biomedical research.
References
A Technical Guide to Fmoc-L-allothreonine: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides core information on N-α-(9-Fluorenylmethoxycarbonyl)-L-allothreonine (Fmoc-L-allothreonine), a crucial building block in peptide synthesis and drug discovery. This document outlines its physicochemical properties, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and analytical methods for characterization.
Physicochemical Properties of Fmoc-L-allothreonine
Fmoc-L-allothreonine is a derivative of the amino acid L-allothreonine, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on its α-amino group. This protecting group is base-labile, allowing for its removal under mild conditions, a cornerstone of Fmoc-based solid-phase peptide synthesis.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₉NO₅ | [3][4] |
| Molecular Weight | 341.36 g/mol | [4][5][6] |
| Appearance | White to off-white powder | [3][5] |
| Melting Point | 152 - 159 °C | [3] |
| Purity (HPLC) | ≥ 99% | [3] |
| CAS Number | 146306-75-4 | [3][7] |
Experimental Protocols in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-L-allothreonine into a peptide sequence follows the standard cycle of Fmoc-based SPPS, which involves the iterative deprotection of the N-terminal Fmoc group and coupling of the subsequent Fmoc-protected amino acid.
General Workflow for Fmoc-SPPS
The following diagram illustrates the fundamental steps in a single cycle of solid-phase peptide synthesis using Fmoc-L-allothreonine.
Caption: General workflow for incorporating Fmoc-L-allothreonine in SPPS.
Detailed Methodologies
2.2.1. Resin Preparation and Swelling
-
Select a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).[8]
-
Place the resin in a reaction vessel and swell it in N,N-dimethylformamide (DMF) for at least 1 hour to ensure optimal reaction conditions.[8]
2.2.2. Fmoc Deprotection
The removal of the Fmoc protecting group from the N-terminus of the resin-bound peptide is a critical step.
-
Treat the resin with a 20% (v/v) solution of piperidine in DMF.[6][8]
-
Agitate the mixture for an initial 2-3 minutes, then drain the solution.[6]
-
Add a fresh portion of the 20% piperidine in DMF solution and continue agitation for an additional 5-15 minutes.[5][6]
-
Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[8]
Caption: Fmoc deprotection reaction scheme.
2.2.3. Coupling of Fmoc-L-allothreonine
The formation of the peptide bond is facilitated by activating the carboxylic acid of Fmoc-L-allothreonine.
-
Dissolve Fmoc-L-allothreonine (typically 3-5 equivalents relative to the resin loading) in DMF.
-
Add a coupling agent, such as HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (3-5 equivalents), and a base, such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents).[9]
-
Pre-activate the mixture for a few minutes before adding it to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours with agitation.[10]
-
Wash the resin extensively with DMF to remove excess reagents and byproducts.[8]
2.2.4. Cleavage and Final Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
-
Wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail. A common cocktail for peptides without sensitive side chains is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIPS).[11]
-
Agitate the mixture for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.[11]
Analytical Characterization
The purity and identity of the synthesized peptide containing L-allothreonine should be confirmed using analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the standard method for assessing the purity of the crude peptide and for its purification.
| Parameter | Typical Conditions |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a common starting point. |
| Flow Rate | 1.0 mL/min |
| Detection | UV absorbance at 214 nm or 220 nm |
Table adapted from a standard peptide analysis protocol.[11]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized peptide. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques for peptide analysis.[12] The observed mass should correspond to the calculated theoretical mass of the peptide containing L-allothreonine. Tandem mass spectrometry (MS/MS) can be employed to confirm the peptide sequence.[3][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to confirm the structure of Fmoc-L-allothreonine and to study the conformation of peptides containing this residue. 1H and 13C NMR spectra provide detailed structural information.[14]
Biological Significance and Applications
L-allothreonine is a diastereomer of the common proteinogenic amino acid L-threonine. While less common in nature, the incorporation of non-proteinogenic amino acids like L-allothreonine into peptides is a valuable strategy in drug design. This modification can:
-
Enhance proteolytic stability: Peptides containing unnatural amino acids are often more resistant to degradation by proteases.
-
Induce specific conformations: The stereochemistry of L-allothreonine can influence the secondary structure of the peptide backbone, potentially leading to more potent or selective biological activity.[15]
-
Serve as a building block for complex molecules: Fmoc-L-allothreonine is utilized in the synthesis of glycopeptides and other modified peptides.[4][16]
Peptides containing D-amino acids, which are also non-proteinogenic, have been found in numerous natural products with diverse biological activities.[17] The study of peptides containing L-allothreonine may similarly uncover novel therapeutic agents.
Conclusion
Fmoc-L-allothreonine is a versatile and essential reagent for the synthesis of modified peptides. A thorough understanding of its properties and the application of robust experimental and analytical protocols are crucial for the successful design and development of novel peptide-based therapeutics and research tools. The methodologies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with this important amino acid derivative.
References
- 1. chemimpex.com [chemimpex.com]
- 2. genscript.com [genscript.com]
- 3. Threonine versus isothreonine in synthetic peptides analyzed by high-resolution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of glycopeptides and glycopeptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. peptide.com [peptide.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. chem.uci.edu [chem.uci.edu]
- 9. bachem.com [bachem.com]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. jchemrev.com [jchemrev.com]
- 13. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Allothreonine, L- | C4H9NO3 | CID 99289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of an Fmoc-threonine bearing core-2 glycan: A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Occurrence of D-amino acids in natural products - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of Fmoc-L-allothreonine in DMSO and other solvents
An In-depth Technical Guide to the Solubility of Fmoc-L-allothreonine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Fmoc-L-allothreonine, a crucial building block in solid-phase peptide synthesis (SPPS). A thorough understanding of its solubility in various organic solvents is paramount for optimizing peptide coupling reactions, ensuring high purity, and achieving reproducible results in drug discovery and development. While specific quantitative solubility data for Fmoc-L-allothreonine is not extensively published, this document compiles available data from closely related analogues and provides detailed experimental protocols for its determination.
Core Concepts in Solubility for Peptide Synthesis
The solubility of Fmoc-protected amino acids is a critical factor influencing the efficiency of coupling steps in SPPS. Inadequate solubility can lead to several challenges:
-
Incomplete Reactions: Undissolved Fmoc-amino acid is unavailable to react with the N-terminus of the growing peptide chain, resulting in deletion sequences in the final product.
-
Slow Reaction Kinetics: Low concentrations of the dissolved amino acid can decelerate the coupling reaction, necessitating longer reaction times or leading to incomplete incorporation.
-
Aggregation: Certain Fmoc-amino acids have a propensity to aggregate in solution, which reduces their effective concentration and hinders reactivity.
Polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are frequently used in SPPS due to their excellent solvating properties for a wide range of organic molecules, including protected amino acids.[1]
Quantitative and Qualitative Solubility Data
| Compound | Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes | Reference |
| O-(tert-Butyl)-N-Fmoc-L-allothreonine | DMSO | 100 | 251.60 | Requires ultrasonic assistance. Use of new, hygroscopic DMSO is recommended. | [2] |
| Fmoc-L-threonine | DMSO | 100 | 251.60 | Requires ultrasonic assistance. | [1] |
| Fmoc-L-threonine | DMF | "clearly soluble" | ~250 | Based on 1 mmole in 2 mL of DMF. | [1] |
| General Fmoc-Amino Acids | DMF | Variable to Good | - | General guide; actual solubility can vary. | [3] |
| General Fmoc-Amino Acids | NMP | Good | - | N-Methyl-2-pyrrolidone is a common alternative to DMF with higher solvating power. | [3] |
| General Fmoc-Amino Acids | DCM | Limited | - | Dichloromethane is generally a poorer solvent for Fmoc-amino acids. | [3] |
| General Fmoc-Amino Acids | Water | Sparingly Soluble | - | The hydrophobic Fmoc group limits solubility in aqueous solutions. | [4] |
Experimental Protocols
For researchers requiring precise solubility data for their specific applications, the following experimental protocol is recommended for determining the solubility of Fmoc-L-allothreonine.
Protocol 1: Determination of Solubility via HPLC
This method involves creating a saturated solution, separating the undissolved solid, and quantifying the dissolved portion using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Fmoc-L-allothreonine
-
Selected solvents (e.g., DMSO, DMF, NMP, DCM)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
HPLC system with a UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.2 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of Fmoc-L-allothreonine to a known volume of the chosen solvent in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a minimum of 24 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vial at high speed to pellet the undissolved solid material.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a 0.2 µm syringe filter into a clean vial.
-
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Inject the diluted sample into the HPLC system.
-
Use a reverse-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).
-
Detect the Fmoc-L-allothreonine peak by UV absorbance at 265 nm or 301 nm.
-
-
Quantification and Calculation:
-
Determine the concentration of Fmoc-L-allothreonine in the diluted sample by comparing its peak area to a pre-established calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility.
-
Protocol 2: Standard Dissolution for Peptide Synthesis
This protocol outlines a practical approach for dissolving Fmoc-amino acids for immediate use in coupling reactions.[3]
Procedure:
-
Weigh the desired amount of Fmoc-L-allothreonine into a clean, dry vial.
-
Add the calculated volume of high-purity, amine-free solvent (e.g., DMF).
-
Vortex the vial for 1-2 minutes to suspend the solid.
-
If the solid does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.
-
If solubility remains an issue, gently warm the solution to 37°C with intermittent vortexing.
-
Once dissolved, use the solution immediately for the coupling reaction. For sparingly soluble compounds, preparing a concentrated stock in DMSO and adding a small volume to the primary solvent (e.g., DMF) can be an effective strategy.[3]
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of Fmoc-L-allothreonine.
General Workflow for Fmoc-SPPS
Fmoc-L-allothreonine is primarily used as a building block in Solid-Phase Peptide Synthesis (SPPS).[5][6] The following diagram illustrates its role in the iterative process of peptide chain elongation.
Caption: General workflow of Fmoc solid-phase peptide synthesis (SPPS).
References
An In-depth Technical Guide to the Synthesis and Purification of Fmoc-L-allothreonine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of Fmoc-L-allothreonine, a critical building block in solid-phase peptide synthesis (SPPS) for the development of peptide-based therapeutics and research tools. Detailed experimental protocols for the N-terminal Fmoc protection of L-allothreonine and subsequent purification by preparative high-performance liquid chromatography (HPLC) and recrystallization are presented. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering clear methodologies and expected quantitative outcomes to facilitate the production of high-purity Fmoc-L-allothreonine.
Introduction
Nα-9-fluorenylmethoxycarbonyl (Fmoc) protected amino acids are fundamental reagents in modern solid-phase peptide synthesis (SPPS). The Fmoc group provides a base-labile protecting group for the α-amino functionality, allowing for an orthogonal protection strategy with acid-labile side-chain protecting groups. L-allothreonine, a diastereomer of L-threonine, is an important non-proteinogenic amino acid incorporated into peptides to modulate their structure, function, and metabolic stability. The ability to efficiently synthesize and purify Fmoc-L-allothreonine in high purity is therefore crucial for the successful synthesis of complex and modified peptides.
This guide details a robust method for the synthesis of Fmoc-L-allothreonine from L-allothreonine and 9-fluorenylmethyl chloroformate (Fmoc-Cl). Furthermore, it provides two effective methods for the purification of the final product: preparative reverse-phase high-performance liquid chromatography (RP-HPLC) and recrystallization. The protocols are presented with the necessary detail to be readily implemented in a standard laboratory setting.
Synthesis of Fmoc-L-allothreonine
The synthesis of Fmoc-L-allothreonine is achieved through the reaction of L-allothreonine with Fmoc-Cl under basic conditions. The following protocol is a representative procedure.
Experimental Protocol: Fmoc Protection of L-allothreonine
Materials:
-
L-allothreonine
-
9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Acetone
-
Water (deionized)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve L-allothreonine (1.0 eq) and sodium carbonate (2.2 eq) in a mixture of 1,4-dioxane and water (2:1 v/v).
-
Cool the stirred solution to 0 °C in an ice bath.
-
In a separate flask, dissolve Fmoc-Cl (1.05 eq) in acetone.
-
Slowly add the Fmoc-Cl solution to the L-allothreonine solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the organic solvents.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether (2 x 50 mL) to remove unreacted Fmoc-Cl and byproducts like fluorenylmethanol.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate of Fmoc-L-allothreonine should form.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Fmoc-L-allothreonine as a white solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Fmoc-L-allothreonine.
Purification of Fmoc-L-allothreonine
The crude product from the synthesis typically contains unreacted starting materials and byproducts. High purity is essential for successful peptide synthesis, and this can be achieved through preparative HPLC or recrystallization.
Experimental Protocol: Preparative HPLC Purification
Materials:
-
Crude Fmoc-L-allothreonine
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Preparative HPLC system with a C18 column
-
Lyophilizer
Procedure:
-
Dissolve the crude Fmoc-L-allothreonine in a minimal amount of a 1:1 mixture of acetonitrile and water containing 0.1% TFA.
-
Filter the solution through a 0.45 µm syringe filter.
-
Set up the preparative HPLC system with a suitable C18 column.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% Solvent A: 0.1% TFA in water, 5% Solvent B: 0.1% TFA in acetonitrile).
-
Inject the sample onto the column.
-
Elute the compound using a linear gradient of acetonitrile (e.g., 5% to 95% Solvent B over 40 minutes).
-
Monitor the elution profile at 265 nm and 280 nm.
-
Collect the fractions corresponding to the main peak of Fmoc-L-allothreonine.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy solid.
Experimental Protocol: Recrystallization
Materials:
-
Crude Fmoc-L-allothreonine
-
Ethyl acetate
-
Hexane
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Place the crude Fmoc-L-allothreonine in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Slowly add hexane to the hot solution until it becomes slightly cloudy.
-
If the solution becomes too cloudy, add a small amount of hot ethyl acetate to redissolve the precipitate.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the crystals under vacuum to obtain pure Fmoc-L-allothreonine.
Purification Workflow Diagram
Technical Guide to the Analytical Characterization of Fmoc-L-allothreonine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Nα-Fmoc-L-allothreonine (Fmoc-allo-Thr-OH). It includes expected analytical data, comprehensive experimental protocols for its use in solid-phase peptide synthesis (SPPS), and methods for its characterization. This document is intended to serve as a valuable resource for researchers in peptide chemistry, drug discovery, and development.
Introduction
Fmoc-L-allothreonine is a derivative of L-allothreonine, a diastereomer of the proteinogenic amino acid L-threonine. The attachment of the fluorenylmethyloxycarbonyl (Fmoc) protecting group to the alpha-amino group makes it a crucial building block in Fmoc-based solid-phase peptide synthesis (SPPS).[1] The unique stereochemistry of the allothreonine backbone can impart specific conformational properties to synthetic peptides, making it a valuable tool for designing novel therapeutic peptides and peptidomimetics.[1] Accurate characterization of this raw material is essential for ensuring the quality and integrity of the final peptide product.
Physicochemical Properties
The fundamental properties of Fmoc-L-allothreonine are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₉NO₅ | [2] |
| Molecular Weight | 341.36 g/mol | [2] |
| Appearance | White to off-white powder | |
| Stereochemistry | (2S, 3S) | [2] |
Spectroscopic Data
While a comprehensive, experimentally verified dataset for Fmoc-L-allothreonine is not publicly available, the following tables present expected and representative data based on the analysis of closely related compounds and general principles of NMR and MS for Fmoc-protected amino acids.
¹H and ¹³C NMR Spectroscopy
The following are predicted chemical shifts for Fmoc-L-allothreonine. The values for the allothreonine moiety are based on data for unprotected L-allothreonine in aqueous solution,[3] and the Fmoc group shifts are typical for this protecting group. Actual values may vary depending on the solvent and other experimental conditions.
Table 1: Expected ¹H NMR Data (in CDCl₃ or DMSO-d₆)
| Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Fmoc Group | ||||
| Aromatic CH | 7.85 - 7.90 | d | ~7.5 | 2H |
| Aromatic CH | 7.65 - 7.75 | d | ~7.5 | 2H |
| Aromatic CH | 7.30 - 7.45 | m | - | 4H |
| Fmoc CH | 4.20 - 4.40 | t | ~7.0 | 1H |
| Fmoc CH₂ | 4.10 - 4.25 | d | ~7.0 | 2H |
| Allothreonine Moiety | ||||
| α-CH | ~4.3 | m | - | 1H |
| β-CH | ~3.8 | m | - | 1H |
| γ-CH₃ | ~1.2 | d | ~6.5 | 3H |
| NH | Variable | br s | - | 1H |
| OH | Variable | br s | - | 1H |
| COOH | >10 | br s | - | 1H |
Table 2: Expected ¹³C NMR Data (in CDCl₃ or DMSO-d₆)
| Assignment | Expected Chemical Shift (ppm) |
| Fmoc Group | |
| Carbonyl (C=O) | ~156 |
| Aromatic C (quaternary) | ~144, ~141 |
| Aromatic CH | ~128, ~127, ~125, ~120 |
| Fmoc CH | ~67 |
| Fmoc CH₂ | ~47 |
| Allothreonine Moiety | |
| Carboxyl (C=O) | ~173 |
| α-C | ~60 |
| β-C | ~68 |
| γ-C | ~20 |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition. The expected exact mass can be calculated from the molecular formula. Fragmentation patterns in MS/MS experiments can provide structural information.
Table 3: Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C₁₉H₁₉NO₅ |
| Exact Mass (Monoisotopic) | 341.1263 Da |
| Common Adducts (ESI+) | [M+H]⁺: 342.1336 Da, [M+Na]⁺: 364.1155 Da |
| Common Adducts (ESI-) | [M-H]⁻: 340.1190 Da |
| Major Predicted Fragments | Loss of CO₂ from the carboxyl group, cleavage of the Fmoc group, and fragments corresponding to the allothreonine core. |
Experimental Protocols
The following sections detail the methodologies for the use and characterization of Fmoc-L-allothreonine.
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-L-allothreonine is incorporated into a growing peptide chain using a standard SPPS workflow.[4][5][6] The process is cyclical, involving the deprotection of the N-terminal Fmoc group and subsequent coupling of the next Fmoc-protected amino acid.
Materials:
-
Fmoc-L-allothreonine
-
SPPS resin (e.g., Rink Amide, Wang)[6]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water)[7]
Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[5]
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the peptide chain. Wash the resin thoroughly with DMF.[6][8]
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-L-allothreonine (3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.[5][9]
-
Add a base (e.g., DIPEA, 6-10 equivalents) to activate the amino acid.[7]
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.[7]
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[7]
-
Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove any side-chain protecting groups.[8]
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of Fmoc-L-allothreonine in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.[9]
-
For ¹H NMR, typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a wider spectral width (e.g., 200-220 ppm) is required.
-
Two-dimensional NMR experiments such as COSY and HSQC can be performed to aid in the assignment of protons and carbons.
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of Fmoc-L-allothreonine (e.g., 10-100 µg/mL) in a solvent compatible with electrospray ionization (ESI), such as a mixture of acetonitrile and water, often with a small amount of formic acid for positive ion mode or ammonium hydroxide for negative ion mode.
Data Acquisition:
-
Analyze the sample using an ESI time-of-flight (TOF) or Orbitrap mass spectrometer to obtain high-resolution mass data.[10]
-
Acquire spectra in both positive and negative ion modes to observe different adducts.
-
Perform tandem MS (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation data for structural confirmation.
Visualized Workflows
The following diagrams illustrate key processes related to the use and analysis of Fmoc-L-allothreonine.
References
- 1. chemimpex.com [chemimpex.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Allothreonine, L- | C4H9NO3 | CID 99289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. rsc.org [rsc.org]
- 10. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Fmoc-L-allothreonine: From Commercial Sources to Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Fmoc-L-allothreonine, a crucial building block in peptide synthesis. This document covers its commercial availability and pricing, detailed experimental protocols for its incorporation into peptides, and an example of its application in modulating a biological signaling pathway.
Commercial Availability and Pricing
Fmoc-L-allothreonine (Fmoc-allo-L-Thr-OH) is readily available from several commercial suppliers. The pricing can vary based on the purity and quantity required. Below is a summary of representative suppliers and their listed prices. It is important to note that prices are subject to change and may not include shipping and handling fees. Researchers are advised to contact the suppliers directly for the most current pricing and availability.
| Supplier | Catalog Number | Purity | Quantity | Price (USD) |
| Chem-Impex | 07046 | ≥ 99% (HPLC) | 1 g | $25.00 |
| 5 g | $110.00 | |||
| 25 g | $530.00 | |||
| BOC Sciences | ≥ 99% (HPLC) | Custom | Inquire | |
| Watanabe Chemical Industries, Ltd. | ≥ 98% (HPLC) | Custom | Inquire | |
| Santa Cruz Biotechnology | sc-269937 | Custom | Inquire | |
| LookChem | ≥ 99% (HPLC) | Custom | Inquire |
Note: This table is for informational purposes only and does not constitute an endorsement of any particular supplier. Prices are as of late 2025 and are subject to change.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 146306-75-4 | [1][2] |
| Molecular Formula | C₁₉H₁₉NO₅ | [1] |
| Molecular Weight | 341.36 g/mol | [1] |
| Appearance | White to off-white powder | [1][2] |
| Purity | Typically ≥ 98% or ≥ 99% (HPLC) | [1][2][3] |
| Storage | 2-8 °C, sealed in a dry environment | [2] |
Experimental Protocols: Incorporation of Fmoc-L-allothreonine in Solid-Phase Peptide Synthesis (SPPS)
The following protocols provide a general framework for the incorporation of Fmoc-L-allothreonine into a growing peptide chain using standard Fmoc-based solid-phase peptide synthesis (SPPS). These protocols can be adapted for both manual and automated peptide synthesizers.
General SPPS Workflow
The overall workflow for adding an amino acid in Fmoc-SPPS is a cyclical process.
Detailed Methodologies
Materials:
-
Fmoc-L-allothreonine
-
Peptide synthesis grade Dimethylformamide (DMF)
-
Piperidine
-
Diisopropylethylamine (DIPEA)
-
Coupling reagents (e.g., HBTU, HATU, HOBt, DIC)
-
Resin (e.g., Rink Amide, Wang, 2-Chlorotrityl chloride resin) with the growing peptide chain
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
Protocol 1: Fmoc Deprotection
-
Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes.
-
Deprotection: Treat the resin with a solution of 20% piperidine in DMF (v/v) for 5-10 minutes.
-
Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for another 10-15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
Protocol 2: Coupling of Fmoc-L-allothreonine
This protocol describes the activation and coupling of Fmoc-L-allothreonine. The choice of coupling reagent can be critical, especially for sterically hindered amino acids. For L-allothreonine, standard coupling reagents are generally effective.
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-L-allothreonine (3-5 equivalents relative to the resin loading) in DMF.
-
Add the chosen coupling reagent, for example, HBTU (3 equivalents) and HOBt (3 equivalents), or HATU (2.9 equivalents).
-
Add DIPEA (6-10 equivalents) to the mixture.
-
Allow the pre-activation to proceed for 2-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the pre-activated Fmoc-L-allothreonine solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. The reaction time may be extended for difficult couplings.
-
-
Washing: After the coupling reaction is complete, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Monitoring the Coupling Reaction:
The completion of the coupling reaction can be monitored using a qualitative method such as the Kaiser test or the bromophenol blue test. If the test indicates incomplete coupling, the coupling step should be repeated.
Protocol 3: Final Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and the removal of side-chain protecting groups. Note that L-allothreonine itself does not have a side-chain protecting group.
-
Resin Preparation: After the final Fmoc deprotection and any other necessary modifications, wash the peptide-resin with DMF, followed by DCM, and dry it under a vacuum.
-
Cleavage: Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature. The specific cocktail and cleavage time will depend on the resin and the other amino acids in the peptide sequence.
-
Peptide Precipitation: Filter the resin and precipitate the peptide from the cleavage solution by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.
-
Drying: Dry the precipitated peptide under a vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Application in a Biological Context: Phytosulfokine (PSK) Signaling in Plants
Peptides containing L-allothreonine have been synthesized to probe and modulate biological processes. An example is the synthesis of an analogue of phytosulfokine (PSK), a plant peptide hormone that plays a role in cell proliferation and differentiation.
A study by van der Krol et al. (2024) described the synthesis of a PSK analogue where the threonine at position 4 was replaced with L-allothreonine (4-allo-Thr PSK).[2] This modification was part of a library of PSK analogues designed to investigate the structure-activity relationship of PSK in plant protoplast regeneration.[2]
The Phytosulfokine Signaling Pathway
The PSK signaling pathway is initiated by the binding of the PSK peptide to its receptor, a leucine-rich repeat receptor-like kinase (LRR-RLK). This binding event triggers a downstream signaling cascade that ultimately leads to changes in gene expression and cellular responses, such as cell division and growth.
The synthesis and biological evaluation of the 4-allo-Thr PSK analogue demonstrated that modifications to the peptide backbone can influence its biological activity.[2] While in this particular study the 4-allo-Thr PSK did not show increased activity compared to the native peptide, it highlights the use of L-allothreonine as a tool to explore the conformational requirements for receptor binding and signaling.[2]
Conclusion
Fmoc-L-allothreonine is a commercially accessible and valuable tool for researchers in peptide chemistry and drug development. Its unique stereochemistry allows for the exploration of novel peptide structures with potentially altered biological activities. The well-established protocols for Fmoc-based solid-phase peptide synthesis can be readily applied to incorporate this non-canonical amino acid into desired peptide sequences. As demonstrated by the example of the phytosulfokine analogue, the inclusion of L-allothreonine in peptide design can provide valuable insights into the structure-activity relationships of bioactive peptides and their interactions with their biological targets.
References
Safety and Handling of Fmoc-L-allothreonine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the safe handling, storage, and disposal of Fmoc-L-allothreonine. The content is intended for professionals in research, and drug development who utilize this compound in their work.
Chemical and Physical Properties
Fmoc-L-allothreonine is a derivative of the amino acid L-allothreonine, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group. This modification is crucial for its application in solid-phase peptide synthesis.[1] The key physical and chemical properties are summarized below.
| Property | Value | Reference |
| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-L-allothreonine | [Chem-Impex] |
| Synonyms | Fmoc-allo-L-Thr-OH, Fmoc-L-allo-Threonine | [Chem-Impex] |
| CAS Number | 146306-75-4 | [Chem-Impex] |
| Molecular Formula | C₁₉H₁₉NO₅ | [Chem-Impex, 21] |
| Molecular Weight | 341.36 g/mol | [2][3] |
| Appearance | White to off-white powder | [Chem-Impex] |
| Melting Point | 152 - 159 °C | [Chem-Impex] |
| Purity | ≥ 99% (HPLC) | [Chem-Impex] |
| Storage Conditions | 0 - 8 °C | [Chem-Impex] |
Hazard Identification and Safety Precautions
General Safety Precautions:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation risks.[6]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear nitrile or neoprene gloves.[6]
-
Body Protection: Wear a lab coat.
-
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
First Aid Measures
In case of exposure, follow these first-aid procedures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.[6] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Handling and Storage
Handling:
-
Avoid creating dust when handling the powdered form.
-
Use dry solvents and equipment to prevent hydrolysis.[6]
-
Handle small quantities whenever possible to minimize risk.[6]
Storage:
-
Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 0 and 8°C. [cite: Chem-Impex]
Accidental Release Measures and Disposal
Accidental Release:
-
Wear appropriate personal protective equipment.
-
Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not allow the material to enter drains or waterways.
Experimental Protocols: Use in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-L-allothreonine is a key building block in Fmoc-based solid-phase peptide synthesis.[1] The following is a general protocol for its incorporation into a peptide chain.
Materials:
-
Fmoc-L-allothreonine
-
Resin (e.g., Wang resin, Rink amide resin)
-
Coupling agents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (e.g., DMF, DCM)
Protocol:
-
Resin Swelling: Swell the resin in a suitable solvent (e.g., DMF) for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Wash the resin thoroughly with DMF to remove residual piperidine.
-
-
Amino Acid Coupling:
-
Activate the carboxyl group of Fmoc-L-allothreonine by mixing it with a coupling agent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for a sufficient time (typically 1-2 hours).
-
-
Washing: Wash the resin with DMF to remove any unreacted reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
Visualizations
The following diagrams illustrate key workflows for the safe handling and use of Fmoc-L-allothreonine.
Caption: General workflow for safe handling of Fmoc-L-allothreonine.
Caption: Key steps in Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-allothreonine.
References
Methodological & Application
Application Notes and Protocols for Fmoc-L-allothreonine in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-allothreonine, a diastereomer of the proteinogenic amino acid L-threonine, is a valuable building block in solid-phase peptide synthesis (SPPS) for the development of novel therapeutic peptides and peptidomimetics.[1] Its unique stereochemistry can significantly influence the conformational properties, biological activity, and proteolytic stability of peptides. The incorporation of L-allothreonine has been noted in the synthesis of complex natural products with potent biological activities, such as the antibiotic Lysobactin (Katanosin B).[2][3]
These application notes provide a comprehensive guide for the efficient incorporation of Fmoc-L-allothreonine in Fmoc-based SPPS protocols. This document outlines recommended coupling strategies to maximize yield and purity, discusses potential side reactions and mitigation strategies, and presents detailed experimental protocols.
Unique Properties and Challenges
The primary challenge in incorporating Fmoc-L-allothreonine, similar to other β-hydroxy-α-amino acids and sterically hindered residues, is the potential for lower coupling efficiencies and increased side reactions compared to standard amino acids. The stereochemical arrangement of the methyl and hydroxyl groups on the β-carbon can influence the accessibility of the N-terminal amine for acylation.
Potential Side Reactions:
-
Epimerization: The chiral integrity of the α-carbon can be compromised under basic conditions, leading to the formation of diastereomeric impurities. This is a general concern in peptide synthesis but can be exacerbated by prolonged coupling times required for sterically hindered residues.[4][5]
-
β-Elimination (Dehydration): The hydroxyl group of the allothreonine side chain can undergo base-catalyzed elimination, particularly during the Fmoc deprotection step with piperidine, leading to the formation of a dehydroamino acid residue.[2]
-
O-acylation: The side-chain hydroxyl group may be acylated by the activated carboxyl group of the incoming amino acid, leading to the formation of ester byproducts. While side-chain protection is standard for threonine, incomplete protection or side reactions can still occur.
Recommended Coupling Reagents and Strategies
To overcome the challenges associated with the steric hindrance of Fmoc-L-allothreonine and minimize side reactions, the use of potent coupling reagents is highly recommended.
| Coupling Reagent | Class | Recommended Equivalents (Reagent/Base) | Coupling Time (minutes) | Notes |
| HATU | Aminium Salt | 3.0 / 6.0 (DIPEA) | 30 - 120 | Highly efficient for sterically hindered amino acids. Minimizes epimerization. |
| HBTU | Aminium Salt | 3.0 / 6.0 (DIPEA) | 30 - 120 | A common and effective choice, though HATU is often preferred for challenging couplings. |
| PyAOP | Phosphonium Salt | 3.0 / 6.0 (DIPEA) | 30 - 120 | Strong activating agent, particularly useful for hindered couplings. |
| DEPBT | Phosphonium Salt | 3.0 / 6.0 (DIPEA) | 60 - 240 | Reported to be effective in the synthesis of complex peptides containing β-hydroxylated amino acids, such as in the synthesis of Lysobactin.[2] |
General Recommendations:
-
Double Coupling: For the incorporation of Fmoc-L-allothreonine, a second coupling step is often advisable to ensure complete reaction.
-
Monitoring: The completion of the coupling reaction should be monitored using a qualitative method such as the Kaiser test.
-
Side-Chain Protection: The use of a tert-butyl (tBu) protecting group for the hydroxyl side chain of L-allothreonine is standard practice to prevent O-acylation and minimize dehydration.
Experimental Protocols
Protocol 1: Manual SPPS of a Peptide Containing L-allothreonine
This protocol describes the manual solid-phase synthesis of a model peptide incorporating Fmoc-L-allothreonine using standard Fmoc/tBu chemistry on a Rink Amide resin.
1. Resin Swelling and Fmoc Deprotection:
- Swell Rink Amide resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
- Drain the DMF.
- Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
- Drain the solution.
- Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.
- Drain and wash the resin thoroughly with DMF (5 x 1 min), followed by dichloromethane (DCM) (3 x 1 min), and finally DMF (3 x 1 min).
2. Coupling of Fmoc-L-allothreonine:
- In a separate vial, dissolve Fmoc-L-allothreonine(tBu)-OH (0.3 mmol, 3 eq.), HATU (0.29 mmol, 2.9 eq.), and HOAt (0.3 mmol, 3 eq.) in DMF (2 mL).
- Add N,N-diisopropylethylamine (DIPEA) (0.6 mmol, 6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 2 hours at room temperature.
- Perform a Kaiser test to check for complete coupling. If the test is positive (indicating free amines), repeat the coupling step.
- Wash the resin with DMF (5 x 1 min).
3. Chain Elongation:
- Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
4. Cleavage and Deprotection:
- After the final Fmoc group is removed, wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.
- Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).
- Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
- Dry the crude peptide under vacuum.
5. Purification and Analysis:
- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
- Characterize the purified peptide by mass spectrometry to confirm the correct molecular weight.
Visualization of Experimental Workflow and Biological Context
Experimental Workflow for Fmoc-L-allothreonine Incorporation in SPPS
Caption: A generalized workflow for the incorporation of Fmoc-L-allothreonine into a peptide sequence using solid-phase peptide synthesis.
Logical Relationship of Coupling Reagents and Outcomes
Caption: The relationship between the choice of coupling reagent and the expected outcome in the synthesis of peptides containing Fmoc-L-allothreonine.
Proposed Mechanism of Action for Lysobactin (Katanosin B)
Lysobactin, an antibiotic containing L-allothreonine, exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2] Its mechanism of action is believed to involve the disruption of the bacterial cell membrane integrity.
Caption: A simplified signaling pathway illustrating the proposed mechanism of action for the L-allothreonine-containing antibiotic, Lysobactin.
Conclusion
The successful incorporation of Fmoc-L-allothreonine into synthetic peptides requires careful consideration of coupling conditions to overcome steric hindrance and minimize potential side reactions. The use of potent activating reagents such as HATU, PyAOP, or DEPBT, along with appropriate side-chain protection and reaction monitoring, is crucial for achieving high yields and purity. The unique structural contributions of L-allothreonine make it a valuable tool for designing novel peptides with enhanced biological properties, as exemplified by the potent antimicrobial activity of natural products like Lysobactin.
References
- 1. Allothreonine - Wikipedia [en.wikipedia.org]
- 2. Solid-Phase Synthesis of Lysobactin (Katanosin B): Insights into Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling Fmoc-L-allothreonine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids, such as L-allothreonine, into peptide sequences is a critical strategy in medicinal chemistry and drug development. The unique stereochemistry of the β-hydroxyl group in allothreonine can significantly influence peptide conformation, proteolytic stability, and biological activity. Fmoc-L-allothreonine is a key building block for introducing this residue via solid-phase peptide synthesis (SPPS). However, its sterically hindered nature, owing to the β-branched side chain, presents challenges during peptide bond formation, often leading to incomplete coupling and an increased risk of epimerization at the α-carbon.
The selection of an appropriate coupling reagent and optimized reaction conditions are paramount to overcoming these synthetic hurdles. This document provides a comprehensive guide to the selection of coupling reagents for the efficient and stereochemically pure incorporation of Fmoc-L-allothreonine into peptide chains. It includes a comparative analysis of commonly used reagents, detailed experimental protocols, and strategies to minimize epimerization.
Comparative Analysis of Coupling Reagents
The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing epimerization when incorporating sterically hindered amino acids like Fmoc-L-allothreonine. Reagents are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts. For challenging couplings, aminium/uronium and phosphonium salt-based reagents are generally preferred due to their higher reactivity.
While direct quantitative comparative studies for Fmoc-L-allothreonine are not extensively documented in a single study, the following table summarizes the characteristics and typical performance of commonly employed coupling reagents for sterically hindered amino acids, which can be extrapolated to Fmoc-L-allothreonine.
| Coupling Reagent | Reagent Type | Typical Coupling Time | General Efficiency for Hindered Residues | Epimerization Risk | Key Advantages | Potential Disadvantages |
| HATU | Aminium/Uronium Salt | 15-60 min | >99% | Very Low | High reactivity, fast kinetics, effective for N-methylated and hindered amino acids.[1][2][3] | Higher cost, potential for guanidinylation of the N-terminus if used in large excess.[2] |
| HCTU | Aminium/Uronium Salt | 15-60 min | >99% | Very Low | Similar reactivity to HATU, often more cost-effective. | Potential for guanidinylation. |
| COMU | Aminium/Uronium Salt | 20-45 min | >99% | Very Low | High reactivity comparable to HATU, with a better safety profile (non-explosive byproducts).[4] | Limited stability in solution over extended periods. |
| PyBOP | Phosphonium Salt | 30-120 min | >98% | Low | Efficient, no risk of guanidinylation. | Byproducts can be difficult to remove in solution-phase synthesis. |
| DIC/OxymaPure® | Carbodiimide/Additive | 60-180 min | 95-98% | Low | Cost-effective, low risk of side reactions like guanidinylation. OxymaPure® is a safer alternative to HOBt.[5] | Slower reaction rates compared to onium salts. |
| DIC/HOBt | Carbodiimide/Additive | 60-180 min | 95-98% | Low to Moderate | Cost-effective. | Slower reaction rates, potential for N-acylurea formation. HOBt has safety concerns (explosive potential).[6] |
Experimental Protocols
The following are detailed protocols for the coupling of Fmoc-L-allothreonine using highly recommended reagents. It is crucial to monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test for primary amines.
Protocol 1: Coupling using HATU
This protocol is recommended for achieving high coupling efficiency with sterically hindered amino acids like Fmoc-L-allothreonine.[1][7]
Materials:
-
Fmoc-L-allothreonine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine
-
Reaction vessel for solid-phase synthesis
Procedure:
-
Resin Preparation:
-
Swell the resin-bound peptide in DMF for at least 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vial, dissolve Fmoc-L-allothreonine (3 equivalents relative to resin loading) in DMF.
-
Add HATU (2.9 equivalents) to the amino acid solution.
-
Add DIPEA (6 equivalents) to the mixture.
-
Allow the pre-activation to proceed for 2-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended, or a double coupling can be performed.
-
-
Monitoring and Washing:
-
Monitor the reaction completion using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive (blue beads), a second coupling may be necessary.
-
Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Protocol 2: Coupling using COMU
COMU is an excellent alternative to HATU, offering comparable efficiency with an improved safety profile.
Materials:
-
Fmoc-L-allothreonine
-
COMU® ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine
-
Reaction vessel for solid-phase synthesis
Procedure:
-
Resin Preparation:
-
Follow the same procedure as in Protocol 1 for resin swelling and Fmoc deprotection.
-
-
Amino Acid Activation and Coupling (In-situ):
-
In a separate vial, dissolve Fmoc-L-allothreonine (3 equivalents relative to resin loading) and COMU (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the mixture.
-
Immediately add the solution to the deprotected resin.
-
-
Coupling Reaction:
-
Agitate the reaction mixture at room temperature for 30-60 minutes.
-
-
Monitoring and Washing:
-
Monitor the reaction completion with the Kaiser test.
-
Upon completion, wash the resin with DMF (3-5 times).
-
Protocol 3: Coupling using DIC/OxymaPure®
This protocol provides a cost-effective method with a good safety profile, suitable for many applications.[5]
Materials:
-
Fmoc-L-allothreonine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® (Ethyl (hydroxyimino)cyanoacetate)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine
-
Reaction vessel for solid-phase synthesis
Procedure:
-
Resin Preparation:
-
Follow the same procedure as in Protocol 1 for resin swelling and Fmoc deprotection.
-
-
Coupling Reaction:
-
To the deprotected resin, add a solution of Fmoc-L-allothreonine (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the resin suspension.
-
-
Reaction Time:
-
Agitate the reaction mixture at room temperature for 1-3 hours.
-
-
Monitoring and Washing:
-
Monitor the reaction completion with the Kaiser test.
-
Once complete, wash the resin with DMF (3-5 times).
-
Minimizing Epimerization
Epimerization is a critical side reaction that can compromise the stereochemical integrity of the final peptide. For β-hydroxy-α-amino acids like allothreonine, the risk of epimerization can be elevated. The following strategies are recommended to minimize this side reaction:
-
Choice of Coupling Reagent: Utilize coupling reagents known for low epimerization rates, such as those based on HOAt (e.g., HATU) or OxymaPure® (e.g., COMU).[4]
-
Base Selection: Employ sterically hindered, non-nucleophilic bases like DIPEA or 2,4,6-collidine.
-
Pre-activation Time: Keep the pre-activation time to a minimum, as the activated amino acid is susceptible to epimerization over time. In-situ activation is often preferred.
-
Reaction Temperature: Perform couplings at room temperature. Elevated temperatures can increase the rate of epimerization.[5]
-
Carbodiimide Additives: When using carbodiimides like DIC, the addition of an epimerization-suppressing agent such as OxymaPure® or HOAt is essential.[5]
Visualization of the Coupling Workflow
The following diagram illustrates the key steps in the solid-phase synthesis workflow for the incorporation of Fmoc-L-allothreonine.
Caption: Workflow for Fmoc-L-allothreonine coupling in SPPS.
Conclusion
The successful incorporation of Fmoc-L-allothreonine in SPPS is highly dependent on the selection of the coupling reagent and optimization of reaction conditions. For this sterically demanding amino acid, the use of highly reactive uronium/aminium or phosphonium salt-based reagents such as HATU and COMU is strongly recommended to achieve high coupling efficiencies. Standard carbodiimide methods can also be effective, particularly with the use of epimerization-suppressing additives like OxymaPure®. By following the detailed protocols and considering the strategies to minimize epimerization outlined in these application notes, researchers can confidently synthesize allothreonine-containing peptides with high purity and yield for their research and drug development endeavors.
References
Application Notes and Protocols for Fmoc Deprotection of L-allothreonine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), favored for its base-lability which allows for mild deprotection conditions. L-allothreonine, a diastereomer of L-threonine, is a non-proteinogenic amino acid whose incorporation into peptides can impart unique conformational properties and biological activities. The successful synthesis of peptides containing L-allothreonine hinges on efficient and clean Fmoc deprotection, a step that can be influenced by the residue's distinct stereochemistry.
These application notes provide a comprehensive overview of the conditions for the Fmoc deprotection of L-allothreonine residues, including standard and alternative protocols, potential side reactions, and methods for monitoring deprotection efficiency. While specific kinetic data for L-allothreonine is limited in the literature, the protocols and recommendations presented herein are based on established principles for Fmoc-SPPS and studies on related β-hydroxy amino acids.
Mechanism of Fmoc Deprotection
The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism. A secondary amine, most commonly piperidine, abstracts the acidic proton on the C9 position of the fluorenyl ring. This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free N-terminal amine of the peptide. The excess piperidine in the reaction mixture also acts as a scavenger for the electrophilic DBF, preventing its reaction with the newly liberated amine, which would otherwise lead to chain termination.
Standard Fmoc Deprotection Protocols
Standard Fmoc deprotection is typically carried out using a solution of piperidine in N,N-dimethylformamide (DMF). A two-step deprotection is often employed to ensure complete removal of the Fmoc group.
Protocol 1: Standard Manual Fmoc Deprotection
This protocol describes a typical two-step deprotection procedure for a resin-bound peptide.
Materials:
-
Fmoc-L-allothreonine-loaded resin
-
20% (v/v) piperidine in DMF
-
DMF (peptide synthesis grade)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[1]
-
First Deprotection: Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin). Agitate the slurry using a shaker or by bubbling with inert gas for 1-3 minutes at room temperature. Drain the solution.
-
Second Deprotection: Add a fresh portion of 20% piperidine in DMF and continue agitation for an additional 10-20 minutes.[1]
-
Draining: Drain the deprotection solution from the reaction vessel.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation of Deprotection (Optional): Perform a Kaiser test to confirm the presence of a free primary amine, indicating complete Fmoc removal.
Quantitative Data on Deprotection Conditions
| Deprotection Reagent | Concentration | Time (minutes) | Typical Efficiency (%) | Reference |
| Piperidine in DMF | 20% (v/v) | 2 x 10 | >99% | [2] |
| Piperidine in DMF | 20% (v/v) | 1 + 15 | >99% | [1] |
| Piperidine in NMP | 20% (v/v) | 18 | >99% | [2] |
| DBU/Piperidine in DMF | 2% DBU / 2% Piperidine | 2 x 2 | >99% | [3] |
Note: Deprotection times may need to be optimized for L-allothreonine, especially in sterically hindered sequences. Monitoring the deprotection reaction is recommended.
Potential Side Reactions and Mitigation Strategies
The hydroxyl group and the stereochemistry of L-allothreonine can influence the propensity for certain side reactions during Fmoc deprotection.
β-Elimination (Dehydration)
Under basic conditions, the side chain of threonine and its diastereomers can undergo β-elimination to form a dehydroamino acid residue. While the use of a side-chain protecting group like tert-butyl (tBu) minimizes this, prolonged exposure to strong bases should be avoided.[4]
Mitigation Strategies:
-
Use of Side-Chain Protection: Employ Fmoc-L-allothreonine(tBu)-OH during synthesis. The tBu group is stable to piperidine but is cleaved during the final acidic cleavage from the resin.[4]
-
Optimized Deprotection Time: Minimize the exposure to basic conditions by using the shortest effective deprotection time.
-
Alternative Bases: Consider using milder basic conditions if β-elimination is a significant issue.
Racemization
Epimerization at the α-carbon can occur during peptide synthesis, particularly with prolonged exposure to basic conditions. While threonine is generally less prone to racemization than some other amino acids, it is a possibility that should be considered, especially during slow coupling reactions that may follow deprotection.
Mitigation Strategies:
-
Efficient Coupling: Ensure subsequent coupling reactions are efficient to minimize the time the free N-terminal is exposed to the basic environment of the coupling cocktail.
-
Choice of Coupling Reagents: Use coupling reagents known to suppress racemization.
Alternative Deprotection Protocols
To address issues such as aggregation or specific side reactions, alternative deprotection reagents and conditions can be employed.
Protocol 2: DBU/Piperidine Deprotection
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can be used for rapid Fmoc deprotection, often in combination with piperidine as a scavenger.
Materials:
-
Fmoc-L-allothreonine-loaded resin
-
2% (v/v) DBU / 2% (v/v) piperidine in DMF
-
DMF (peptide synthesis grade)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Deprotection: Add the DBU/piperidine solution to the resin and agitate for 2-5 minutes. Drain the solution. Repeat for a second 2-5 minute treatment.
-
Washing: Wash the resin thoroughly with DMF.
Experimental Workflows and Diagrams
Visualizing the experimental workflow can aid in understanding the key steps of the Fmoc deprotection process.
Caption: Standard Fmoc Deprotection Workflow.
Caption: Potential Side Reactions in Deprotection.
Monitoring Fmoc Deprotection
The completion of the Fmoc deprotection can be monitored qualitatively and quantitatively.
-
Kaiser Test: A qualitative colorimetric test to detect the presence of free primary amines. A positive result (blue color) indicates successful Fmoc removal.
-
UV-Vis Spectroscopy: The dibenzofulvene-piperidine adduct has a characteristic UV absorbance maximum around 301 nm. By collecting the filtrate after deprotection and measuring its absorbance, the extent of Fmoc cleavage can be quantified. This is particularly useful for optimizing reaction times and ensuring complete deprotection in difficult sequences.
Conclusion
The Fmoc deprotection of L-allothreonine residues can be effectively achieved using standard protocols with 20% piperidine in DMF. However, due to the unique stereochemistry of this amino acid, researchers should be mindful of potential side reactions such as β-elimination and racemization. The use of a tBu side-chain protecting group is highly recommended. For challenging syntheses, optimization of deprotection times and consideration of alternative reagents may be necessary. Careful monitoring of the deprotection step is crucial for the successful synthesis of high-quality peptides containing L-allothreonine.
References
Application Notes and Protocols for the Incorporation of Fmoc-L-allothreonine into Unnatural Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology, offering the potential to enhance proteolytic stability, modulate conformation, and introduce novel functionalities.[1] L-allothreonine, a diastereomer of L-threonine, represents a unique building block that can introduce subtle yet significant changes to peptide structure and function. This document provides detailed application notes and protocols for the successful incorporation of Fmoc-L-allothreonine into synthetic peptides using solid-phase peptide synthesis (SPPS), guidance on overcoming potential synthetic challenges, and methods for the characterization of the resulting unnatural peptides.
Challenges in Incorporating Fmoc-L-allothreonine
The primary challenge in the incorporation of Fmoc-L-allothreonine, a β-branched amino acid, is potential steric hindrance at the β-carbon, which can lead to slower and less efficient coupling reactions. This can result in deletion sequences and a decrease in the overall purity of the final peptide. Therefore, optimization of coupling conditions is crucial for the successful synthesis of allothreonine-containing peptides.
Data Presentation: Quantitative Parameters for Fmoc-L-allothreonine Coupling
The following table summarizes typical starting conditions and optimization ranges for the coupling of Fmoc-L-allothreonine in Fmoc-SPPS. These parameters are based on standard protocols for difficult couplings and should be optimized for each specific sequence.
| Parameter | Standard Conditions | Optimization Range | Notes |
| Fmoc-L-allothreonine Equivalents | 3 - 5 | 3 - 10 | Higher excess is often required to drive sterically hindered couplings to completion. |
| Coupling Reagent Equivalents | 3 - 5 | 3 - 10 | Potent coupling reagents like HATU, HBTU, or COMU are recommended.[2][3][4] |
| Base Equivalents (e.g., DIPEA) | 6 - 10 | 6 - 20 | A non-nucleophilic base is essential to prevent side reactions. |
| Solvent | DMF or NMP | N/A | High-purity, amine-free solvent is crucial. NMP can sometimes improve solvation. |
| Reaction Temperature (°C) | 25 (Room Temp) | 25 - 50 | Increased temperature can enhance coupling efficiency, especially for difficult sequences. |
| Coupling Time (min) | 60 - 120 | 30 - 240+ | Reaction completion should be monitored using a qualitative test (e.g., Kaiser test). |
| Double Coupling | Optional | Recommended | Performing the coupling reaction twice can significantly improve the incorporation of hindered residues. |
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of an L-allothreonine-containing Peptide
This protocol outlines the manual synthesis of a model peptide containing L-allothreonine using Fmoc/tBu chemistry on a Rink Amide resin.
1. Resin Swelling:
-
Swell Rink Amide resin (e.g., 100-200 mesh, ~0.5 mmol/g) in dimethylformamide (DMF) for at least 1 hour in a reaction vessel.
2. First Amino Acid Coupling (if not pre-loaded):
-
Follow standard protocols for coupling the first Fmoc-protected amino acid to the resin.
3. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
4. Incorporation of Fmoc-L-allothreonine:
-
Activation: In a separate vial, dissolve Fmoc-L-allothreonine (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF. Add N,N-diisopropylethylamine (DIPEA) (8 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture at room temperature for 2 hours.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue coupling for another 1-2 hours or proceed to a second coupling.
-
Double Coupling (if necessary): Drain the coupling solution, wash with DMF, and repeat the activation and coupling steps with a fresh solution of activated Fmoc-L-allothreonine.
5. Chain Elongation:
-
Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence.
6. Final Fmoc Deprotection:
-
After the final coupling, perform a final deprotection as described in step 3.
7. Cleavage and Global Deprotection:
-
Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5).
-
Add the cleavage cocktail to the resin (10 mL per gram of resin) and stir at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
8. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
Protocol 2: Characterization of the L-allothreonine-containing Peptide
1. Mass Spectrometry:
-
Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Analyze the sample using electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry to confirm the molecular weight of the synthesized peptide.
2. Analytical RP-HPLC:
-
Analyze the purity of the final peptide using an analytical RP-HPLC system with a C18 column.
-
Use a gradient of acetonitrile in water with 0.1% TFA as the mobile phase.
3. Circular Dichroism (CD) Spectroscopy:
-
Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Record the CD spectrum in the far-UV region (e.g., 190-260 nm) to assess the secondary structure of the peptide.[6][7][8][9] The incorporation of L-allothreonine may induce subtle changes in the peptide's conformational preference compared to its L-threonine counterpart.
Visualizations
Caption: Workflow for the solid-phase synthesis of an L-allothreonine-containing peptide.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Exploring the sequence–structure relationship for amyloid peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Fmoc-L-allothreonine in Creating Peptide Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide libraries is a powerful strategy in drug discovery and chemical biology. It allows for the exploration of a broader chemical space, leading to peptides with enhanced stability, novel structural motifs, and improved biological activity. Fmoc-L-allothreonine, a diastereomer of L-threonine, is a valuable building block in this context. Its unique stereochemistry can significantly influence peptide backbone conformation and side-chain presentation, offering the potential to fine-tune interactions with biological targets. These application notes provide a comprehensive guide to the use of Fmoc-L-allothreonine in the synthesis of peptide libraries, including detailed protocols and key considerations for researchers.
Key Properties of Fmoc-L-allothreonine
Fmoc-L-allothreonine is a derivative of the amino acid allothreonine, featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group. This protecting group is base-labile, making it ideal for solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. The key distinction from its diastereomer, L-threonine, lies in the stereochemistry at the β-carbon, which can lead to altered hydrogen bonding patterns and conformational preferences within a peptide sequence.
Table 1: Physicochemical Properties of Fmoc-L-allothreonine
| Property | Value | Reference |
| CAS Number | 146306-75-4 | |
| Molecular Formula | C19H19NO5 | |
| Molecular Weight | 341.36 g/mol | |
| Appearance | White to off-white powder | |
| Purity (typical) | ≥98% (HPLC) | |
| Solubility | Soluble in DMF, NMP, and other common SPPS solvents | |
| Storage | 2-8°C, desiccated |
Applications in Peptide Library Synthesis
The inclusion of Fmoc-L-allothreonine in peptide libraries can be advantageous for several reasons:
-
Enhanced Proteolytic Stability: The altered stereochemistry can render peptide bonds adjacent to the allothreonine residue less susceptible to cleavage by proteases, thereby increasing the in vivo half-life of peptide drug candidates.
-
Conformational Rigidity: The specific steric constraints imposed by the allothreonine side chain can favor particular secondary structures, such as β-turns or helical motifs. This pre-organization can lead to higher binding affinities for target proteins.
-
Novel Binding Interactions: The different spatial orientation of the hydroxyl and methyl groups on the side chain, compared to L-threonine, can enable novel hydrogen bonding and van der Waals interactions with a biological target, potentially leading to improved potency and selectivity.
-
Epitope Mimicry: Allothreonine-containing peptides can serve as unique scaffolds for mimicking complex protein epitopes, which can be valuable in vaccine development and antibody generation.
Experimental Protocols
The following protocols provide a general framework for the incorporation of Fmoc-L-allothreonine into peptides using manual or automated solid-phase peptide synthesis. Optimization may be required based on the specific sequence and the scale of the synthesis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) – Single Coupling Cycle
This protocol outlines the key steps for adding one residue of Fmoc-L-allothreonine to a growing peptide chain on a solid support (e.g., Rink Amide resin).
Materials:
-
Fmoc-protected amino acid-loaded resin
-
Fmoc-L-allothreonine
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), or an equivalent (e.g., HATU, COMU)
-
Base: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Washing solvents: DMF, DCM, Isopropanol
-
Kaiser test kit (for monitoring coupling completion)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate tube, pre-activate the Fmoc-L-allothreonine (3-5 equivalents relative to resin loading). Dissolve Fmoc-L-allothreonine and the coupling reagent (e.g., HBTU, 3-5 equivalents) in a minimal amount of DMF.
-
Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and allow it to activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Coupling Monitoring:
-
Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive (blue beads), extend the coupling time or perform a second coupling.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5-7 times), DCM (3 times), and Isopropanol (3 times).
-
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 15-30 minutes. This is followed by thorough washing.
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.
Materials:
-
Peptide-loaded resin (dried)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIPS)). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Ensure the peptide-loaded resin is dry.
-
Cleavage:
-
Add the cleavage cocktail to the resin in a reaction vessel.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether (typically 10 times the volume of the filtrate).
-
-
Peptide Collection and Washing:
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.
-
-
Drying: Air-dry or lyophilize the peptide pellet to obtain the crude product.
Protocol 3: Peptide Purification and Analysis
Materials:
-
Crude peptide
-
Solvents for HPLC: Water with 0.1% TFA (Solvent A), Acetonitrile with 0.1% TFA (Solvent B)
-
Reverse-phase HPLC system with a C18 column
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and B).
-
Purify the peptide using reverse-phase HPLC with a suitable gradient of Solvent B.
-
Collect fractions corresponding to the desired peptide peak.
-
-
Analysis:
-
Analyze the purified fractions by analytical HPLC to confirm purity.
-
Confirm the identity of the peptide by mass spectrometry to verify the correct molecular weight.
-
Data Presentation: Expected Outcomes
While specific, direct comparative data for Fmoc-L-allothreonine is not extensively published, the following tables provide an expected performance based on the properties of sterically similar amino acids and general SPPS outcomes. Researchers should perform their own analysis to determine the precise outcomes for their specific peptide sequences.
Table 2: Theoretical Coupling Efficiency and Purity
| Amino Acid | Coupling Reagent | Typical Coupling Time (hours) | Expected Single-Step Efficiency (%) | Expected Crude Purity of a 10-mer Peptide (%)* |
| Fmoc-L-Threonine(tBu)-OH | HBTU/DIPEA | 1-2 | >99 | ~70-85 |
| Fmoc-L-allothreonine-OH | HBTU/DIPEA | 1-2.5 | >98 | ~65-80 |
| Fmoc-L-Threonine(tBu)-OH | HATU/Collidine | 0.5-1 | >99.5 | ~75-90 |
| Fmoc-L-allothreonine-OH | HATU/Collidine | 0.75-1.5 | >99 | ~70-85 |
*Expected purity can vary significantly based on the overall peptide sequence, resin, and synthesis conditions.
Visualizations
Experimental Workflow
Caption: Workflow for Solid-Phase Peptide Synthesis of an allothreonine-containing peptide.
Logical Relationship for Library Screening
Caption: Logical workflow for the creation and screening of a peptide library containing L-allothreonine.
Conclusion
Fmoc-L-allothreonine is a powerful tool for medicinal chemists and peptide scientists looking to expand the diversity of their peptide libraries. The unique stereochemistry of allothreonine can impart beneficial properties such as increased stability and novel binding modes. By following the protocols outlined in these application notes and carefully considering the potential impact on peptide structure and function, researchers can successfully leverage Fmoc-L-allothreonine to discover novel and potent peptide-based therapeutics. Further optimization of coupling conditions and thorough analytical characterization are crucial for ensuring the synthesis of high-quality peptide libraries.
Fmoc-L-allothreonine: A Versatile Building Block in Drug Discovery and Development
Fmoc-L-allothreonine, a non-proteinogenic amino acid, is a critical component in the design and synthesis of novel therapeutic agents. Its unique stereochemistry and hydroxyl functionality offer significant advantages in developing peptides and small molecules with enhanced biological activity, stability, and target specificity. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of Fmoc-L-allothreonine in medicinal chemistry.
Fmoc-L-allothreonine serves as a crucial building block in the synthesis of complex peptides and other biologically active compounds.[1] The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group facilitates its seamless integration into solid-phase peptide synthesis (SPPS) workflows, the cornerstone of modern peptide drug discovery.[2] The distinct spatial arrangement of its hydroxyl and methyl groups, compared to its diastereomer L-threonine, allows for the creation of unique peptide conformations that can lead to improved pharmacological properties.
Application Note 1: Synthesis of Potent Antimicrobial Peptides
The rise of antibiotic resistance necessitates the development of new classes of antimicrobial agents. Fmoc-L-allothreonine is a valuable tool in the synthesis of antimicrobial peptides (AMPs) with novel mechanisms of action. The incorporation of non-proteinogenic amino acids like L-allothreonine can enhance the proteolytic stability and efficacy of AMPs.
A prominent example is the synthesis of Katanosin B (also known as Lysobactin), a cyclic depsipeptide antibiotic with potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[3] The synthesis of Katanosin B and its analogues can be achieved using Fmoc-based solid-phase peptide synthesis.[3]
Table 1: Antimicrobial Activity of Katanosin B
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
| Staphylococcus aureus (MRSA) | 0.39 - 0.78 |
| Vancomycin-Resistant Enterococci (VRE) | 0.39 - 0.78 |
Data sourced from studies on the biological activity of Katanosin B.[3]
The mechanism of action of Katanosin B involves the inhibition of peptidoglycan synthesis, a crucial process for bacterial cell wall formation.[4] This mode of action is distinct from that of other antibiotics like vancomycin, making it a promising candidate for overcoming existing resistance mechanisms.[4]
Application Note 2: Development of Novel Anticancer Peptides
Fmoc-L-allothreonine and its diastereomer, Fmoc-D-allothreonine, are also utilized in the synthesis of cytotoxic peptides for cancer therapy. The unique stereochemistry of allothreonine can induce specific secondary structures in peptides, leading to enhanced interaction with cancer cell membranes or intracellular targets.
An example is the solid-phase synthesis of Callipeltin B, a cytotoxic cyclic heptadepsipeptide isolated from a marine sponge.[5][6] The synthesis of Callipeltin B and its isomers has confirmed the presence of D-allothreonine in the natural product.[5][6] These synthetic efforts pave the way for the development of novel callipeltin analogues with improved anticancer activity and selectivity.
Experimental Protocols
Protocol 1: General Procedure for Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-L-allothreonine
This protocol outlines the manual Fmoc-SPPS procedure for incorporating an Fmoc-L-allothreonine residue into a peptide chain.
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-L-allothreonine
-
Other Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents (e.g., HCTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 1-2 hours.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling (Incorporation of Fmoc-L-allothreonine):
-
Dissolve Fmoc-L-allothreonine (3-5 equivalents), coupling reagent (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate at room temperature for 1-2 hours. The progress of the coupling can be monitored by a Kaiser test.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of peptides containing Fmoc-L-allothreonine.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-Phase Synthesis of Lysobactin (Katanosin B): Insights into Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solid-phase total synthesis and structure proof of callipeltin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solid Phase Total Synthesis and Structure Proof of Callipeltin B - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-L-allothreonine in the Synthesis of Glycopeptides and Modified Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Fmoc-L-allothreonine in the synthesis of glycopeptides and other modified peptides. Detailed protocols for solid-phase peptide synthesis (SPPS) are included, along with data on synthesis outcomes and the impact of allothreonine's unique stereochemistry on peptide structure and function.
Introduction
Fmoc-L-allothreonine, a diastereomer of the proteinogenic amino acid L-threonine, is a valuable building block in peptide chemistry.[1][2] Its distinct stereochemistry at the β-carbon (2S, 3S) offers unique conformational constraints and opportunities for designing novel peptides with enhanced stability, modified biological activity, and specific structural properties.[1] This is particularly relevant in the synthesis of glycopeptides, where the orientation of the hydroxyl group influences glycan presentation, and in the design of peptidomimetics that target protein-protein interactions.[3][4] Fmoc-L-allothreonine is compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS), allowing for its incorporation into a wide range of peptide sequences.[5][6][7]
Data Presentation: Synthesis Outcomes
While direct comparative studies on the coupling efficiency of Fmoc-L-allothreonine versus Fmoc-L-threonine are not extensively documented in the literature, the following table summarizes representative yields for glycopeptide synthesis using Fmoc-threonine derivatives. It is anticipated that the yields for Fmoc-L-allothreonine would be in a similar range, although optimization may be required due to potential steric hindrance.
| Product | Fmoc-Amino Acid Used | Synthesis Scale | Overall Yield | Reference |
| PSGL-1 Glycopeptide Fragment | Fmoc-L-threonine bearing a core-2 O-glycan | 0.2 mmol | 50% | [8] |
| Mucin-like Glycopeptide | TN-Fmoc-β³-homo-threonine conjugate | Not specified | Good yield |
Experimental Protocols
The following are detailed protocols for the incorporation of Fmoc-L-allothreonine into peptide sequences using manual Fmoc-SPPS. These protocols can be adapted for automated synthesizers.
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) for a Glycopeptide Containing L-allothreonine
This protocol is adapted from a standard procedure for the synthesis of O-linked glycopeptides and is suitable for the incorporation of pre-glycosylated Fmoc-L-allothreonine building blocks.
Materials:
-
Rink amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-L-allothreonine (or a pre-glycosylated derivative)
-
Other Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Washing solutions: DMF, DCM
-
Cleavage cocktail (e.g., Reagent K: 95% TFA, 2.5% water, 2.5% TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to the activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For the sterically hindered Fmoc-L-allothreonine, a longer coupling time or a double coupling may be necessary.
-
-
Monitoring the Coupling Reaction: Perform a Kaiser test (or other ninhydrin-based test) to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue/purple beads), repeat the coupling step.
-
Washing: After a complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate dropwise to a centrifuge tube containing cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Optimized Coupling for Sterically Hindered Fmoc-L-allothreonine
For challenging couplings involving Fmoc-L-allothreonine, especially when it is not glycosylated, using a more potent coupling reagent and optimizing the reaction conditions is recommended.
Alternative Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often provides better results for hindered couplings. Use in place of HBTU/HOBt with DIPEA or collidine as the base.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A highly efficient and safer alternative to benzotriazole-based reagents.
Optimized Coupling Procedure (using HATU):
-
Follow the standard Fmoc deprotection and washing steps as in Protocol 1.
-
In a separate vial, dissolve Fmoc-L-allothreonine (3 equivalents), HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and couple for 2-4 hours. Extended reaction times or gentle heating (e.g., 35-40°C) can be employed for particularly difficult couplings.
-
Proceed with washing, chain elongation, cleavage, and purification as described in Protocol 1.
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-allothreonine.
Caption: Impact of Fmoc-L-allothreonine's stereochemistry on peptide properties.
Caption: Synthetic Glycopeptide Interaction Pathway.
References
- 1. escholarship.org [escholarship.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Stereoelectronic effects impact glycan recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptides and peptidomimetics as regulators of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
Application Notes and Protocols for HPLC Purification of Peptides Containing L-allothreonine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids, such as L-allothreonine, into peptide sequences is a powerful strategy in modern drug discovery and development. L-allothreonine, a diastereomer of L-threonine, can significantly influence the peptide's conformational properties, proteolytic stability, and biological activity. However, the presence of this stereoisomer introduces a significant challenge in purification: the separation of the desired L-allothreonine-containing peptide from its L-threonine diastereomer. Due to their identical mass and similar physicochemical properties, this separation requires highly optimized and specific High-Performance Liquid Chromatography (HPLC) methods.
This document provides detailed application notes and protocols for the successful purification of peptides containing L-allothreonine using both conventional reversed-phase HPLC (RP-HPLC) and chiral HPLC techniques.
Principles of Separation
The separation of diastereomeric peptides, such as those containing L-threonine and L-allothreonine, by RP-HPLC is based on subtle differences in their three-dimensional structure.[1] These structural variations, induced by the different stereochemistry of the amino acid residue, can alter the peptide's overall hydrophobicity and its interaction with the stationary phase.
Key factors influencing the separation include:
-
Secondary Structure: The position of the L-allothreonine residue within the peptide sequence can impact the stability of secondary structures like α-helices.[1] This change in conformation can expose or shield hydrophobic residues, leading to different retention times on a reversed-phase column.
-
Temperature: Temperature can affect the conformational flexibility of the peptide and the mass transfer kinetics during chromatography.[1] Optimizing the column temperature can enhance the resolution between diastereomers.
-
Stationary Phase: The choice of the stationary phase, such as C8 or C18, can influence the separation by providing different hydrophobic interactions.[1]
-
Mobile Phase: The composition of the mobile phase, including the organic modifier and ion-pairing agent, is critical for achieving optimal separation.
For separations that are particularly challenging with conventional RP-HPLC, chiral HPLC offers a more direct approach. Chiral stationary phases (CSPs) provide a chiral environment that allows for differential interaction with the diastereomers, leading to their separation.
Experimental Workflows
General Peptide Purification Workflow
The overall process for purifying a synthetic peptide containing L-allothreonine follows a logical sequence of steps, from initial analysis of the crude product to the final lyophilized pure peptide.
Caption: General workflow for the purification of synthetic peptides.
Analytical Methods and Protocols
Method 1: Achiral Reversed-Phase HPLC for Diastereomer Separation
This method is based on the principle that subtle conformational differences between the L-allothreonine and L-threonine containing peptides can be exploited for separation on a standard reversed-phase column.[1]
Experimental Protocol:
-
Instrumentation:
-
HPLC system with a gradient pump, UV detector, and a thermostatted column compartment.
-
-
Materials:
-
Columns: Zorbax 300SB-C8 (150 x 4.6 mm, 5 µm) or Zorbax 300SB-C18 (250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Sample: Crude peptide dissolved in Mobile Phase A or a suitable solvent at a concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 210 nm.[1]
-
Column Temperature: 30°C or 65°C (temperature optimization is recommended).[1]
-
Gradient: A shallow linear gradient is recommended. For example, start with a low percentage of Mobile Phase B (e.g., 5%) and increase to a final concentration that elutes the peptide over a prolonged period (e.g., a gradient of 1% acetonitrile/min).[1]
-
Data Presentation:
The following table presents data adapted from a study on the separation of diastereomeric peptides containing isoleucine stereoisomers, which is analogous to the separation of threonine/allothreonine-containing peptides.[1]
| Peptide Information | Column | Temperature (°C) | Retention Time (min) of Diastereomer 1 (L-allo-Ile) | Retention Time (min) of Diastereomer 2 (L-Ile) |
| Model α-helical peptide | C8 | 30 | 25.1 | 25.5 |
| Model α-helical peptide | C8 | 65 | 22.8 | 23.3 |
| Model α-helical peptide | C18 | 30 | 28.3 | 28.3 |
| Model α-helical peptide | C18 | 65 | 25.9 | 26.4 |
Data is illustrative and based on an analogous separation of isoleucine diastereomers.[1]
Method 2: Chiral HPLC for Direct Diastereomer Separation
For diastereomeric peptides that are difficult to separate using achiral RP-HPLC, chiral stationary phases can provide the necessary selectivity.
Experimental Protocol:
-
Instrumentation:
-
HPLC system with a gradient pump and UV detector.
-
-
Materials:
-
Columns: CHIROBIOTIC T or CHIRALPAK ZWIX(+)/ZWIX(-). These columns have shown utility in separating amino acid and small peptide stereoisomers.
-
Mobile Phase: The mobile phase composition is highly dependent on the chosen chiral stationary phase.
-
For CHIROBIOTIC T, a common mobile phase is a mixture of methanol or acetonitrile and water.
-
For CHIRALPAK ZWIX columns, methanol-based mobile phases are typically used.
-
-
Sample: Crude peptide dissolved in the initial mobile phase.
-
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5 - 1.0 mL/min for analytical columns.
-
Detection: UV at 210 nm or 220 nm.
-
Column Temperature: Ambient or controlled, as temperature can influence chiral recognition.
-
Gradient: Isocratic or gradient elution may be employed, depending on the complexity of the sample and the retention characteristics of the diastereomers.
-
Data Presentation:
| Peptide Type | Chiral Stationary Phase | Mobile Phase | Observation |
| Di- and Tri-peptides | CHIRALPAK ZWIX(+) / ZWIX(-) | Methanol/Water based | Successful resolution of 14 out of 21 tested diastereomeric peptides. |
| Underivatized Amino Acids | CHIROBIOTIC T | Methanol/Water or Acetonitrile/Water | Effective separation of various amino acid enantiomers and diastereomers. |
Note: Specific quantitative data for L-allothreonine containing peptides on chiral columns is limited in published literature and requires method development for each specific peptide.
Preparative Purification Protocol
The analytical method that provides the best resolution can be scaled up for preparative purification.
Preparative RP-HPLC Workflow
Caption: Workflow for scaling up from analytical to preparative HPLC.
Experimental Protocol:
-
Instrumentation:
-
Preparative HPLC system with a high-pressure gradient pump, a UV detector with a preparative flow cell, and a fraction collector.
-
-
Materials:
-
Column: A preparative column with the same stationary phase as the optimized analytical method (e.g., Zorbax 300SB-C8, 250 x 9.4 mm, 5 µm).[1]
-
Mobile Phases: As optimized in the analytical method, using HPLC-grade solvents.
-
Sample: Crude peptide dissolved in a minimal amount of a suitable solvent (e.g., DMSO or Mobile Phase A) at a high concentration.
-
-
Scale-Up and Chromatographic Conditions:
-
Flow Rate: Scale the flow rate from the analytical method based on the cross-sectional area of the preparative column. For example, scaling from a 4.6 mm ID analytical column to a 9.4 mm ID preparative column would involve an approximate 4-fold increase in flow rate. A flow rate of 2 mL/min was used in an analogous preparative separation.[1]
-
Gradient: The gradient duration should be kept proportional to the column volume. A very shallow gradient (e.g., 0.1% acetonitrile/min) can be effective for separating closely eluting diastereomers.[1]
-
Sample Loading: The amount of crude peptide that can be loaded depends on the column dimensions and the resolution of the target peak from impurities. This should be determined empirically, starting with a small test injection.
-
Fraction Collection: Collect fractions across the elution profile of the target peptide.
-
Purity Analysis: Analyze the collected fractions using the optimized analytical HPLC method to determine the purity of each fraction.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity specifications and lyophilize to obtain the final purified peptide.
-
Conclusion
The purification of peptides containing L-allothreonine is a challenging but achievable task with careful method development. Conventional achiral RP-HPLC can be surprisingly effective in separating these diastereomers by exploiting subtle differences in their secondary structure, especially with optimization of the stationary phase, temperature, and gradient slope. For particularly difficult separations, chiral HPLC provides a powerful alternative. The protocols and data presented here provide a strong foundation for researchers to develop robust and efficient purification strategies for these important non-proteinogenic peptide analogues.
References
Troubleshooting & Optimization
Overcoming low coupling efficiency with Fmoc-L-allothreonine
Welcome to the technical support center for troubleshooting issues related to the use of Fmoc-L-allothreonine in solid-phase peptide synthesis (SPPS). This resource provides guidance for researchers, scientists, and drug development professionals to overcome challenges associated with the low coupling efficiency of this sterically hindered amino acid.
Frequently Asked Questions (FAQs)
Q1: Why does Fmoc-L-allothreonine exhibit low coupling efficiency in SPPS?
Fmoc-L-allothreonine is a β-branched amino acid, and like other sterically hindered amino acids such as valine, isoleucine, and threonine, its structure poses a significant challenge to efficient peptide bond formation.[1] The bulky side chain in close proximity to the α-carbon and the reactive carboxyl and amino groups physically obstructs the approach of the activated amino acid to the growing peptide chain on the solid support.[1][2][3] This steric hindrance can lead to slower reaction kinetics and incomplete coupling reactions.[4]
Q2: What are the primary consequences of low coupling efficiency?
Incomplete coupling of Fmoc-L-allothreonine results in the formation of deletion sequences, where the intended amino acid is missing from the final peptide. This leads to a heterogeneous mixture of peptides, significantly complicating the purification process and reducing the overall yield of the desired product.
Q3: How can I monitor the completion of the coupling reaction for Fmoc-L-allothreonine?
It is crucial to monitor the completion of the coupling reaction to ensure the desired peptide is synthesized correctly. Qualitative methods such as the Kaiser test for primary amines or the bromophenol blue test are effective for this purpose.[5][6]
-
Kaiser Test: A positive Kaiser test (blue beads and/or solution) indicates the presence of free primary amines, signifying an incomplete coupling reaction.[6] A negative test (yellow or colorless beads and solution) suggests that the coupling is complete.[6]
-
Bromophenol Blue Test: This test is also useful for monitoring the reaction. A color change indicates the status of the coupling reaction.[5]
Troubleshooting Guide
Problem: Low yield of the desired peptide containing L-allothreonine.
This is the most common issue when working with Fmoc-L-allothreonine and can be attributed to several factors. The following troubleshooting steps and optimization strategies can help improve your synthesis efficiency.
Optimization of Coupling Reagents
Standard coupling reagents like DCC or EDC are often insufficient for sterically hindered amino acids.[1] More potent onium salt-based reagents are generally required.[1][7]
Recommended Coupling Reagents for Hindered Amino Acids:
| Coupling Reagent | Class | Key Characteristics |
| HATU | Aminium Salt | High reactivity and speed, very effective for difficult couplings.[1][8] |
| HCTU | Aminium Salt | Highly efficient and widely used.[1] |
| COMU | Aminium Salt | High efficiency, good safety profile (not based on potentially explosive HOBt/HOAt), and good solubility.[1][8] |
| PyAOP | Phosphonium Salt | Very effective, particularly for minimizing racemization.[1][5] |
| PyBOP | Phosphonium Salt | High efficiency, no guanidinylation side reaction.[1][9] |
Actionable Tip: If you are experiencing low coupling yields with a standard reagent, switch to HATU or COMU for improved performance.
Double Coupling Protocol
For particularly difficult couplings, a single coupling reaction may not be sufficient to drive the reaction to completion. Repeating the coupling step with fresh reagents can significantly improve the yield.[10]
Experimental Workflow for Double Coupling:
Caption: Workflow for the double coupling protocol.
Optimization of Reaction Conditions
-
Solvent Choice: The choice of solvent can impact the solvation of the peptide chain and the efficiency of the coupling reaction. While DMF is standard, N-Methyl-2-pyrrolidone (NMP) can be a better choice for disrupting peptide aggregation.[6]
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier for sterically hindered couplings. Microwave-assisted synthesis can also be beneficial in accelerating coupling reactions.[6]
-
Base Selection: The choice of base is critical. N,N-Diisopropylethylamine (DIPEA) is commonly used, but for difficult couplings, a stronger, non-nucleophilic base like 2,4,6-collidine may be advantageous.[5][11]
Addressing Potential Side Reactions
-
Racemization: The loss of stereochemical purity at the α-carbon can occur during activation.[1] To minimize racemization, limit the pre-activation time of the amino acid and consider using reagents based on HOAt (like HATU) or Oxyma (like COMU).[1][8]
-
Diketopiperazine (DKP) Formation: This side reaction can occur with N-alkylated peptides and can be minimized by using 2-chlorotrityl chloride resin.[4] While allothreonine is not N-alkylated, this is a consideration for similar sterically hindered residues.
Detailed Experimental Protocols
Protocol 1: Standard Coupling with HATU
-
Resin Preparation: Swell the resin-bound peptide in DMF for at least 30 minutes.[5]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc protecting group.[5][12] Wash the resin thoroughly with DMF (5-7 times).[5]
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-L-allothreonine (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the mixture and allow for pre-activation for 2-5 minutes at room temperature.[5]
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin and agitate the reaction mixture at room temperature for 1-2 hours.[5]
-
Monitoring and Washing: Monitor the reaction completion using the Kaiser test.[6] Once complete, wash the resin with DMF.
Protocol 2: Cleavage and Deprotection
-
Resin Washing and Drying: Wash the final peptide-resin with DCM and dry it under vacuum.[4]
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups (e.g., TFA/TIS/H2O 95:2.5:2.5).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 2-3 hours with occasional shaking.[6]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the cleaved peptide by adding the filtrate to cold diethyl ether.[4][6]
-
Isolation and Analysis: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.[6] After drying, dissolve the crude peptide in an appropriate solvent for HPLC-MS analysis to verify the product and assess purity.[6]
Logical Relationship of Troubleshooting Steps:
Caption: Logical progression for troubleshooting low coupling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of Amyloid Nucleation by Steric Hindrance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of chirality and steric hindrance on intrinsic backbone conformational propensities: tools for protein design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 肽偶联剂选择指南 [sigmaaldrich.cn]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Preventing side reactions of Fmoc-L-allothreonine in SPPS
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent and mitigate side reactions associated with the use of Fmoc-L-allothreonine in Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| Mass loss of 18 Da detected in final peptide | Dehydration (β-elimination) of the allothreonine residue, often during Fmoc deprotection with piperidine. | • Use a side-chain protecting group: Employ Fmoc-L-allothreonine(tBu)-OH to protect the hydroxyl group. • Modify Fmoc deprotection: Reduce piperidine concentration (e.g., 10% in DMF), decrease exposure time, or use a milder base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at a low concentration (e.g., 2%). • Optimize coupling: Avoid excessively strong bases like DIPEA if dehydration is observed during coupling; consider using a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[1] |
| Presence of a diastereomer in the final product | Epimerization (racemization) at the α-carbon of the allothreonine residue. | • Use efficient coupling reagents: Employ uronium/aminium or phosphonium salt-based reagents like HATU, HCTU, or PyBOP, which promote faster coupling and reduce exposure to basic conditions that can cause epimerization.[1] • Pre-activation time: Keep the pre-activation time of the amino acid to a minimum (e.g., < 5 minutes) before adding it to the resin. • Choice of base: Use a sterically hindered base like DIPEA or collidine. |
| Incomplete coupling or deletion sequences | Steric hindrance from the allothreonine side chain can slow down the coupling reaction. | • Increase coupling time: Extend the reaction time (e.g., 2-4 hours or even overnight).[1] • Double coupling: Perform a second coupling step to ensure the reaction goes to completion. • Use potent coupling reagents: Reagents like HATU, HBTU, or PyAOP are recommended for sterically hindered amino acids.[1] • Capping: After the first coupling, cap any unreacted amines with acetic anhydride to prevent the formation of deletion peptides. |
| O-acylation of the side-chain hydroxyl group | The unprotected hydroxyl group can react with the activated carboxyl group of the incoming amino acid. | • Side-chain protection: This is the most effective solution. Use Fmoc-L-allothreonine(tBu)-OH, where the tert-butyl (tBu) group protects the hydroxyl moiety.[1] |
Frequently Asked Questions (FAQs)
Q1: Is it necessary to use a side-chain protecting group for Fmoc-L-allothreonine?
A1: Yes, it is highly recommended to protect the side-chain hydroxyl group of L-allothreonine. The most common protecting group is the tert-butyl (tBu) group. This prevents side reactions such as O-acylation and significantly reduces the risk of base-catalyzed dehydration (β-elimination) during Fmoc deprotection.[1]
Q2: What is the primary side reaction to be aware of when using Fmoc-L-allothreonine?
A2: The most significant side reaction is dehydration (β-elimination) of the side chain, which is particularly prone to occur under the basic conditions of Fmoc deprotection using piperidine.[1][2] This results in the formation of a dehydroamino acid residue and a corresponding mass loss of 18 Da in the final peptide.
Q3: How does the stereochemistry of L-allothreonine affect its reactivity compared to L-threonine in SPPS?
A3: L-allothreonine is a diastereomer of L-threonine. While the fundamental side reactions are similar, the different spatial arrangement of the hydroxyl and methyl groups on the side chain can influence the rates of these reactions. The steric environment around the reaction centers will be different, which can affect coupling efficiency and the propensity for side reactions. Therefore, optimization of protocols is crucial.
Q4: Which coupling reagents are best for incorporating Fmoc-L-allothreonine?
A4: For sterically hindered amino acids like threonine derivatives, highly reactive uronium/aminium or phosphonium salt-based reagents are recommended.[1] These include HATU, HCTU, HBTU, and PyBOP. These reagents promote faster and more efficient coupling, which helps to minimize side reactions like epimerization by reducing the required reaction time.
Q5: Can I use standard Fmoc deprotection conditions (20% piperidine in DMF) for sequences containing L-allothreonine?
A5: While standard conditions can be used, they increase the risk of β-elimination.[1][3] If dehydration is observed, it is advisable to modify the deprotection step. This can include reducing the piperidine concentration, shortening the treatment time, or using an alternative, non-nucleophilic base like DBU at a low concentration.
Quantitative Data on Side Reaction Prevention
The following table summarizes illustrative data on the impact of different reagents on the prevention of common side reactions for challenging β-hydroxy amino acids like L-allothreonine. Note: These are representative values and actual results may vary depending on the specific peptide sequence and synthesis conditions.
| Side Reaction | Condition | Base | Coupling Reagent | Illustrative % of Side Product |
| Dehydration | Fmoc Deprotection | 20% Piperidine | - | 5-15% |
| Fmoc Deprotection | 2% DBU | - | < 2% | |
| Epimerization | Coupling | DIPEA | DIC/HOBt | 3-8% |
| Coupling | DIPEA | HATU/HOAt | < 1% | |
| Coupling | NMM | HATU/HOAt | < 0.5% |
Experimental Protocols
Protocol 1: Recommended Coupling of Fmoc-L-allothreonine(tBu)-OH
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes. Perform Fmoc deprotection of the N-terminal amine on the resin using your optimized deprotection protocol (see Protocol 2). Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve Fmoc-L-allothreonine(tBu)-OH (4 equivalents relative to resin loading), HATU (3.9 equivalents), and HOAt (4 equivalents) in a minimal amount of DMF. Add DIPEA (8 equivalents) to the solution. Allow the mixture to pre-activate for 2-5 minutes. Do not exceed 5 minutes to minimize the risk of epimerization.
-
Coupling Reaction: Drain the DMF from the washed resin. Immediately add the pre-activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for the presence of unreacted free amines. A negative test (yellow beads) indicates a complete reaction.
-
Post-Coupling Wash: Drain the reaction solution and wash the resin thoroughly with DMF (3 times), followed by Dichloromethane (DCM) (3 times).
-
Capping (Optional but Recommended): If the Kaiser test is positive, indicating incomplete coupling, consider a second coupling. Alternatively, to prevent the formation of deletion peptides, cap any unreacted amines by treating the resin with a solution of 10% acetic anhydride and 1% DIPEA in DMF for 10 minutes.
Protocol 2: Modified Fmoc Deprotection to Minimize Dehydration
-
Resin Preparation: Wash the peptide-resin with DMF (3 times).
-
Deprotection: Add a solution of 2% DBU in DMF to the resin. Agitate for 5-10 minutes at room temperature.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to completely remove the DBU. The resin is now ready for the next coupling step.
Visualizations
Caption: Base-catalyzed β-elimination (dehydration) of L-allothreonine.
Caption: Recommended SPPS workflow for incorporating Fmoc-L-allothreonine.
Caption: Troubleshooting decision tree for Fmoc-L-allothreonine side reactions.
References
Technical Support Center: Minimizing Racemization of L-allothreonine during Peptide Coupling
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted guidance on a critical aspect of peptide synthesis: the minimization of racemization of L-allothreonine during peptide coupling. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you maintain the stereochemical integrity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of L-allothreonine peptide coupling?
A1: Racemization is the process where the chiral center of an amino acid, in this case, the α-carbon of L-allothreonine, undergoes an inversion of stereochemistry, leading to the formation of its D-enantiomer. During peptide synthesis, this results in the incorporation of the incorrect stereoisomer into the peptide chain, creating diastereomeric impurities. The presence of these impurities can significantly alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[1][2]
Q2: What is the primary mechanism of racemization for L-allothreonine during peptide coupling?
A2: The most common mechanism for racemization during peptide bond formation is through the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate.[1][2] This occurs when the carboxyl group of the N-protected L-allothreonine is activated for coupling. The activated intermediate can cyclize, and the proton at the α-carbon becomes acidic and susceptible to abstraction by a base. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of L- and D-allothreonine residues in the peptide.[1][2]
Q3: How susceptible is L-allothreonine to racemization compared to other amino acids?
A3: While any chiral amino acid can undergo racemization, some are more prone to it than others. Histidine and cysteine are particularly susceptible.[3] Studies on glycosylated threonine derivatives suggest that the threonine backbone is inherently less prone to epimerization compared to serine derivatives.[4] However, it is still crucial to employ optimized coupling conditions to minimize any potential racemization of L-allothreonine.
Q4: Under what conditions is β-elimination a concern for threonine derivatives?
A4: For threonine derivatives, especially when glycosylated, β-elimination can be a more significant side reaction than epimerization, particularly under forcing conditions with strong bases.[4] This involves the elimination of the side-chain hydroxyl group to form a dehydroamino acid residue.
Troubleshooting Guide
Problem: High levels of D-allothreonine detected in the final peptide product.
This is a common issue that can often be traced back to the coupling conditions. Follow these steps to troubleshoot and mitigate the problem.
| Potential Cause | Recommended Solution | Rationale |
| Inappropriate Coupling Reagent | Use a modern onium salt reagent like HATU or COMU, preferably in combination with an additive like OxymaPure or HOAt.[5] If using a carbodiimide (e.g., DIC), the use of an additive is essential.[6] | Onium salt reagents and carbodiimides with additives form active esters that are less prone to cyclizing into the racemization-prone oxazolone intermediate.[5] |
| Strong or Excess Base | Switch to a weaker, sterically hindered base such as 2,4,6-collidine (TMP) or N-methylmorpholine (NMM) instead of stronger bases like diisopropylethylamine (DIPEA). Use the minimum necessary amount of base.[7] | Stronger, less hindered bases more readily abstract the α-proton from the activated amino acid, promoting oxazolone formation and subsequent racemization.[7] |
| High Reaction Temperature | Perform the coupling reaction at a lower temperature, such as 0°C, and allow it to warm to room temperature slowly. Avoid elevated temperatures, especially for sensitive residues like L-allothreonine. | The rate of racemization is highly temperature-dependent. Lowering the temperature slows down the rate of both oxazolone formation and enolization. |
| Prolonged Activation Time | Minimize the pre-activation time of the N-protected L-allothreonine before adding it to the amine component. A pre-activation time of 1-5 minutes is often sufficient. | The activated amino acid is the species susceptible to racemization. Reducing its lifetime in the reaction mixture before it couples with the amine minimizes the opportunity for racemization to occur. |
| Solvent Choice | While less polar solvents can sometimes reduce racemization, the choice is often dictated by the solubility of the reagents and proper resin swelling. A mixture of DMF and DCM can be considered. | The polarity of the solvent can influence the rate of racemization. However, practical considerations of solubility are often more critical. |
Quantitative Data Summary
Direct quantitative data on the racemization of L-allothreonine is limited in the literature. However, data from studies on other racemization-prone amino acids, such as serine, cysteine, and histidine, can provide valuable insights into the relative effectiveness of different coupling reagents and conditions.
Table 1: Comparison of Racemization Levels for Fmoc-L-Cys(Trt)-OH with Different Coupling Reagents
| Coupling Reagent | Base | % D-Isomer |
| DIC/Oxyma | - | < 0.5 |
| EDCI/HOBt | - | 1.8 |
| PyBOP/DIPEA | DIPEA | 3.5 |
| HBTU/DIPEA | DIPEA | 4.2 |
| HATU/DIPEA | DIPEA | 5.1 |
Data adapted from a study on the coupling of Fmoc-L-Cys(Trt)-OH to H-Leu-OtBu.[8]
Table 2: Comparison of Racemization Levels for Fmoc-L-His(Trt)-OH with Different Coupling Reagents
| Coupling Reagent | Base | % D-Isomer |
| DIC/Oxyma | - | 1.8 |
| EDCI/HOBt | - | 8.5 |
| PyBOP/DIPEA | DIPEA | 15.2 |
| HBTU/DIPEA | DIPEA | 18.9 |
| HATU/DIPEA | DIPEA | 23.7 |
Data adapted from a study on the coupling of Fmoc-L-His(Trt)-OH to H-Leu-OtBu.[8]
These tables illustrate that for sensitive amino acids, the choice of coupling reagent and the presence of a strong base can significantly impact the level of racemization. DIC/Oxyma consistently shows the lowest racemization levels for these examples.
Experimental Protocols
Protocol 1: General Low-Racemization Peptide Coupling for L-allothreonine in Solid-Phase Peptide Synthesis (SPPS)
This protocol is designed to minimize racemization during the incorporation of L-allothreonine.
Materials:
-
Fmoc-L-allothreonine-OH
-
Resin-bound peptide with a free N-terminal amine
-
Coupling reagent (e.g., DIC)
-
Racemization suppressing additive (e.g., OxymaPure)
-
Base (e.g., N-methylmorpholine - NMM, if required)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes, followed by washing with DCM (3x) and DMF (3x).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x) to ensure complete removal of piperidine.
-
Coupling Mixture Preparation (Minimal Pre-activation):
-
In a separate vessel, dissolve Fmoc-L-allothreonine-OH (3 eq.) and OxymaPure (3 eq.) in a minimal amount of DMF.
-
If a base is required, add NMM (e.g., 1-2 eq.) to the amino acid/Oxyma solution.
-
Add DIC (3 eq.) to this mixture immediately before adding it to the resin. Do not allow the mixture to stand for a prolonged period.
-
-
Coupling Reaction:
-
Add the freshly prepared coupling mixture to the deprotected resin.
-
Agitate the reaction vessel at 0°C for 30 minutes, then allow it to warm to room temperature and continue agitation for an additional 1.5-3 hours.
-
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction before proceeding to the next cycle.
Protocol 2: Quantification of L-allothreonine Racemization by HPLC
This protocol allows for the determination of the enantiomeric purity of the incorporated allothreonine residue.
1. Peptide Hydrolysis: a. Cleave a small sample of the peptide from the resin using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). b. Precipitate the peptide with cold diethyl ether, centrifuge, and dry the pellet. c. Hydrolyze the peptide to its constituent amino acids using 6N HCl at 110°C for 24 hours in a sealed, evacuated tube. d. Evaporate the HCl to dryness.
2. Derivatization (using Marfey's Reagent as an example): a. Redissolve the amino acid hydrolysate in 50 µL of deionized water. b. Add 100 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) in acetone. c. Add 20 µL of 1 M sodium bicarbonate to make the solution alkaline. d. Incubate the mixture at 40°C for 1 hour. e. Stop the reaction by adding 10 µL of 2 M HCl. f. Evaporate the solvent to dryness.
3. Chiral HPLC Analysis: a. Redissolve the derivatized sample in a suitable solvent (e.g., 50% acetonitrile/water). b. Inject the sample onto a C18 reversed-phase HPLC column. c. Use a suitable gradient of acetonitrile in an aqueous buffer (e.g., 0.1% TFA) to separate the diastereomeric derivatives. d. Monitor the elution at 340 nm. The L-amino acid derivative typically elutes before the D-amino acid derivative. e. Run standards for L-threonine, D-threonine, L-allothreonine, and D-allothreonine to identify the retention times of each stereoisomer. f. Calculate the percentage of the D-allothreonine diastereomer relative to the total allothreonine isomers to determine the extent of racemization.
Visualizations
Caption: Mechanism of L-allothreonine racemization via oxazolone formation.
Caption: Troubleshooting workflow for high racemization of L-allothreonine.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve Solubility of Peptides Containing L-allothreonine
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with synthetic peptides containing the non-proteinogenic amino acid L-allothreonine. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome these issues in your experiments.
Understanding the Challenge: L-allothreonine and Peptide Solubility
L-allothreonine, a diastereomer of L-threonine, introduces a unique stereochemical configuration at the β-carbon ((2S,3S) for L-allothreonine vs. (2S,3R) for L-threonine).[1][2] This seemingly subtle difference can significantly impact the peptide's secondary structure, propensity for hydrogen bonding, and overall conformation. These changes can lead to increased hydrophobicity and a higher tendency for aggregation, resulting in poor solubility in aqueous solutions. Peptides with a high content of non-polar or polar uncharged amino acids are often more soluble in organic solvents.[3]
Frequently Asked Questions (FAQs)
Q1: Why is my L-allothreonine-containing peptide insoluble in standard aqueous buffers?
A1: The insolubility likely stems from the peptide's increased propensity to aggregate. The unique stereochemistry of L-allothreonine can alter the peptide's backbone conformation, potentially exposing hydrophobic regions and promoting the formation of intermolecular β-sheets, which are common in aggregated peptides.[4] Peptides are often least soluble at their isoelectric point (pI), the pH at which they have a net neutral charge.
Q2: What are the initial signs of peptide aggregation?
A2: Visual cues are the first indication. Cloudiness, visible precipitates, or gel formation in your solution are clear signs of aggregation.[5] Before dissolving the entire sample, it's always recommended to test the solubility of a small amount first.[5]
Q3: How can I differentiate between poor solubility and irreversible aggregation?
A3: A simple test is to try solubilizing a small amount of the peptide in a stronger solvent system (e.g., with a small amount of organic solvent or at a different pH). If it dissolves, the issue is likely poor solubility under the initial conditions. If it remains insoluble even with aggressive solubilization methods, you may be dealing with irreversible aggregation. Techniques like Dynamic Light Scattering (DLS) can be used to detect the presence and size of aggregates in your solution.[5]
Q4: Can the position of L-allothreonine in the peptide sequence affect its solubility?
A4: Yes. The impact of a non-canonical amino acid like L-allothreonine can be position-dependent.[4] If it's located within a hydrophobic stretch of amino acids, it could exacerbate aggregation. Conversely, if it's flanked by charged or hydrophilic residues, the negative impact on solubility might be less pronounced.
Q5: Are there any sequence design principles to consider when working with L-allothreonine to improve solubility?
A5: While not always possible to change the sequence, aiming for a lower overall hydrophobicity (a rule of thumb is to have less than 40% hydrophobic residues) and incorporating charged residues (K, R, H, D, E) can improve solubility. Avoiding long continuous strings of beta-branched amino acids (Isoleucine, Valine, and Threonine/allothreonine) is also advisable as they can be structurally hindered.
Troubleshooting Guide: Step-by-Step Solubilization Strategies
If you are facing issues with dissolving your L-allothreonine-containing peptide, follow this systematic approach.
Diagram: Troubleshooting Workflow for Peptide Solubility
Caption: A decision workflow for solubilizing synthetic peptides.
Quantitative Data on Solubilization Strategies
While specific data for L-allothreonine peptides is scarce in literature, the following table summarizes general improvements seen with common solubilization techniques for difficult peptides.
| Strategy | Agent/Condition | Typical Concentration | Potential Solubility Improvement | Important Considerations |
| pH Adjustment | 10% Acetic Acid (for basic peptides) | Titrate to pH < pI | Significant | Can affect peptide stability and biological activity. |
| 10% Ammonium Bicarbonate (for acidic peptides) | Titrate to pH > pI | Significant | Avoid with Cys-containing peptides to prevent disulfide issues.[5] | |
| Organic Co-solvents | Dimethyl sulfoxide (DMSO) | Start with minimal volume, then dilute | High for hydrophobic peptides | Can be toxic to cells; aim for <1% in final assay.[6] Avoid with Cys, Met, Trp peptides due to oxidation risk.[7] |
| Dimethylformamide (DMF) | Start with minimal volume, then dilute | High for hydrophobic peptides | Alternative to DMSO, but still requires assay compatibility check.[6] | |
| Chaotropic Agents | Guanidine Hydrochloride (Guanidine HCl) | 6 M | Very High | Denaturing agents; use as a last resort. Must be removed or highly diluted for biological assays.[5] |
| Urea | 8 M | Very High | Denaturing agents; use as a last resort. Must be removed or highly diluted for biological assays.[5] |
Detailed Experimental Protocols
Protocol 1: Systematic Solubilization Using pH Adjustment
This protocol is a first-line approach for charged peptides.
-
Determine the Peptide's Net Charge:
-
Assign a value of +1 to each basic residue (K, R, H) and the N-terminus (if it's a free amine).
-
Assign a value of -1 to each acidic residue (D, E) and the C-terminus (if it's a free carboxyl).
-
Sum the values to get the net charge at neutral pH.[7]
-
-
For Basic Peptides (Net Charge > 0):
-
Try dissolving a small amount of the peptide in sterile water.
-
If insoluble, add 10% acetic acid dropwise while vortexing until the peptide dissolves.[6]
-
Once dissolved, you can slowly add your desired aqueous buffer. If the peptide precipitates, the buffer composition or pH may be unsuitable.
-
-
For Acidic Peptides (Net Charge < 0):
-
Try dissolving a small amount of the peptide in sterile water.
-
If insoluble, add 10% ammonium bicarbonate solution dropwise while vortexing until the peptide dissolves.[6]
-
Slowly add your desired aqueous buffer. Monitor for any precipitation.
-
-
For Neutral/Hydrophobic Peptides:
-
This method is often ineffective. Proceed to Protocol 2.
-
Protocol 2: Solubilization of Hydrophobic Peptides with Organic Co-solvents
This method is suitable for peptides with high hydrophobicity, which may be exacerbated by the presence of L-allothreonine.
-
Initial Dissolution:
-
Add a minimal amount of pure DMSO (or DMF) directly to the lyophilized peptide to create a concentrated stock solution. For example, add 10-20 µL to 1 mg of peptide.
-
Vortex or sonicate briefly (3 cycles of 10 seconds, chilling on ice in between) to aid dissolution.[7] The solution should become clear.
-
-
Stepwise Dilution:
-
Slowly add your desired aqueous buffer to the concentrated stock solution in a dropwise manner, vortexing between each addition.[6]
-
If the peptide begins to precipitate, stop adding the aqueous buffer. This indicates you have reached the solubility limit in that particular co-solvent/buffer mixture.
-
-
Final Preparation:
-
Always centrifuge your final peptide solution at high speed (e.g., 10,000 x g for 5 minutes) to pellet any undissolved micro-aggregates before use.[7]
-
Carefully transfer the supernatant to a new tube.
-
Protocol 3: Characterization of Aggregates using Dynamic Light Scattering (DLS)
DLS is a non-invasive technique to measure the size distribution of particles in a solution, helping to confirm aggregation.
-
Sample Preparation:
-
Prepare your peptide solution in a suitable buffer that has been filtered through a 0.22 µm filter to remove dust.
-
Centrifuge the peptide solution at high speed to remove any large, pre-existing aggregates.[4]
-
-
DLS Measurement:
-
Transfer the supernatant to a clean, low-volume DLS cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.
-
Set the instrument parameters according to the buffer viscosity and refractive index.
-
Perform the measurement. The instrument will generate a size distribution profile. A population of particles with a hydrodynamic radius significantly larger than that expected for a monomeric peptide is indicative of aggregation.[5]
-
Visualization of Key Concepts
Diagram: Impact of L-allothreonine Stereochemistry
Caption: L-allothreonine's stereochemistry can alter peptide structure.
By systematically applying these strategies and understanding the underlying principles, researchers can significantly improve the success rate of solubilizing challenging peptides containing L-allothreonine for their downstream applications.
References
- 1. Inversion of Thr and Ile Side Chain Stereochemistry in a Protein Molecule: Impact on the Folding, Stability, and Structure of the ShK Toxin Protein Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allothreonine - Wikipedia [en.wikipedia.org]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jpt.com [jpt.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Technical Support Center: L-allothreonine in Peptide Sequences to Mitigate Aggregation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing peptide aggregation issues by incorporating L-allothreonine into peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a problem?
A1: Peptide aggregation is a phenomenon where peptide monomers self-associate to form larger, often insoluble, structures. This is a significant issue in research and drug development as it can lead to loss of the active peptide, reduced therapeutic efficacy, and potentially adverse immune responses. Aggregation is often driven by the formation of stable secondary structures, particularly β-sheets, through intermolecular hydrogen bonding.[1][2]
Q2: How can L-allothreonine help in preventing peptide aggregation?
A2: L-allothreonine is a diastereomer of the naturally occurring L-threonine. Due to its different stereochemistry at the β-carbon ((2S, 3S) for L-allothreonine vs. (2S, 3R) for L-threonine), its incorporation into a peptide sequence can disrupt the regular hydrogen bonding patterns required for the formation of stable β-sheets.[3][4] This steric hindrance is hypothesized to act as a "β-sheet breaker," thereby preventing or reducing the propensity of the peptide to aggregate. While L-threonine can sometimes support β-sheet structures, the altered side-chain conformation of L-allothreonine can interfere with this process.[5]
Q3: What is the proposed mechanism for L-allothreonine's disruption of β-sheet formation?
A3: The precise mechanism is still a subject of research, but it is rooted in stereochemistry. The specific spatial arrangement of the hydroxyl and methyl groups on the β-carbon of L-allothreonine differs from that of L-threonine. This seemingly small change can alter the preferred backbone conformation (phi and psi angles) of the amino acid residue within the peptide chain. Molecular dynamics simulations have shown that the conformational propensities of d-amino acids are the inverse of their L-enantiomers, and similar principles apply to diastereomers.[3] This altered conformation can introduce a "kink" or mismatch in the growing β-sheet, making it energetically unfavorable for further monomers to add to the aggregate in a structured manner.
Troubleshooting Guides
Issue 1: Peptide containing L-allothreonine still shows aggregation.
| Potential Cause | Troubleshooting Steps |
| Suboptimal position of L-allothreonine | The effectiveness of L-allothreonine as an aggregation disruptor can be position-dependent. Consider synthesizing variants with L-allothreonine at different locations within the aggregating sequence, particularly flanking hydrophobic stretches. |
| High peptide concentration | Aggregation is a concentration-dependent process. Try working with lower peptide concentrations during synthesis, purification, and in your final application. |
| Suboptimal solvent/buffer conditions | The pH, ionic strength, and composition of the solvent can significantly influence aggregation. Experiment with different buffer systems. For instance, ensure the buffer pH is at least one unit away from the peptide's isoelectric point (pI). |
| Presence of seeding | Small amounts of pre-existing aggregates can act as seeds, accelerating further aggregation. Ensure all solutions are freshly prepared and filtered through a 0.22 µm filter to remove any pre-existing aggregates. |
Issue 2: Difficulty in synthesizing peptides containing L-allothreonine.
| Potential Cause | Troubleshooting Steps |
| Steric hindrance during coupling | The stereochemistry of L-allothreonine might lead to slower coupling kinetics. Increase the coupling time and/or use a more powerful coupling reagent like HATU or HCTU. |
| Low solubility of the protected L-allothreonine | Ensure the protected L-allothreonine derivative is fully dissolved in the synthesis solvent (e.g., DMF or NMP) before adding it to the resin. Sonication may aid in dissolution. |
| On-resin aggregation during synthesis | Even with L-allothreonine, long or hydrophobic peptides can aggregate on the resin. Consider using aggregation-disrupting strategies during synthesis, such as using chaotropic salts (e.g., LiCl) in the solvent, or performing couplings at elevated temperatures. |
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data directly comparing the aggregation propensity of a specific peptide sequence with and without L-allothreonine. However, related studies on the impact of threonine and its stereoisomers on peptide conformation and aggregation provide a scientific basis for its use. For instance, studies have shown that alanine-to-threonine substitutions can, in some contexts, increase β-sheet propensity and aggregation.[5] Conversely, molecular dynamics simulations suggest that altering the stereochemistry, as with allo-threonine, inverts the conformational preferences, which is expected to disrupt such structures.[3]
To generate quantitative data for your specific peptide, we recommend the experimental protocols outlined below. The results can be summarized in a table comparing key aggregation parameters:
| Peptide Variant | Lag Time (hours) | Maximum ThT Fluorescence (a.u.) | Aggregate Size (nm) by DLS | Fibril Formation (by TEM) |
| Native Peptide | ||||
| Peptide with L-allothreonine |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an L-allothreonine Containing Peptide
This protocol outlines the manual synthesis of a peptide containing L-allothreonine using Fmoc chemistry.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-L-allothreonine-OH
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Methodology:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
Amino Acid Coupling (for standard amino acids):
-
Dissolve the Fmoc-amino acid (3-5 equivalents) and coupling reagents (e.g., HBTU/HOBt) in DMF.
-
Add DIPEA (6-10 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor coupling completion using a ninhydrin test.
-
-
L-allothreonine Coupling:
-
Follow the same procedure as for standard amino acids, but consider a longer coupling time (e.g., 3-4 hours) or a double coupling step if the reaction is slow due to potential steric hindrance.
-
-
Washing: Wash the resin with DMF after each coupling step.
-
Repeat: Repeat steps 2-6 for each amino acid in the sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and wash with cold ether. Purify the peptide by reverse-phase HPLC.
Protocol 2: Thioflavin T (ThT) Fluorescence Assay to Monitor Peptide Aggregation
This assay is used to monitor the kinetics of amyloid fibril formation in real-time.
Materials:
-
Lyophilized peptide (native and L-allothreonine variant)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities (Excitation ~440 nm, Emission ~485 nm)
Methodology:
-
Peptide Preparation: Dissolve the lyophilized peptides in a suitable solvent (e.g., HFIP) to break any pre-existing aggregates, then evaporate the solvent to obtain a peptide film. Resuspend the peptide film in the assay buffer to the desired final concentration (e.g., 25 µM).
-
Assay Setup: In a 96-well plate, mix the peptide solution with ThT to a final concentration of 10-20 µM. Prepare a control well with buffer and ThT only.
-
Incubation and Measurement: Incubate the plate at 37°C in the plate reader. If desired, intermittent shaking can be applied to promote aggregation.
-
Data Acquisition: Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for a desired period (e.g., 24-72 hours).
-
Data Analysis: Plot the fluorescence intensity as a function of time. The resulting sigmoidal curve can be analyzed to determine the lag time, elongation rate, and maximum fluorescence, which are indicative of the aggregation kinetics.
Visualizations
Caption: Proposed mechanism of L-allothreonine in disrupting the peptide aggregation pathway.
Caption: Experimental workflow for evaluating the effect of L-allothreonine on peptide aggregation.
Caption: A logical troubleshooting guide for persistent aggregation issues.
References
- 1. peptide.com [peptide.com]
- 2. Beta sheet - Wikipedia [en.wikipedia.org]
- 3. Nature versus design: the conformational propensities of d-amino acids and the importance of side chain chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allothreonine - Wikipedia [en.wikipedia.org]
- 5. Alanine-to-threonine substitutions and amyloid diseases: butyrylcholinesterase as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting incomplete Fmoc deprotection of L-allothreonine
Technical Support Center: L-allothreonine Synthesis
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for incomplete Nα-Fmoc deprotection of L-allothreonine during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is L-allothreonine prone to incomplete Fmoc deprotection?
L-allothreonine, like its diastereomer threonine, is a β-branched amino acid. Its bulky side chain can physically block the deprotecting agent (e.g., piperidine) from efficiently accessing the Fmoc group, a phenomenon known as steric hindrance.[1] This steric hindrance can be more pronounced when L-allothreonine is positioned next to other sterically demanding amino acid residues in the peptide sequence.
Q2: How can I confirm that the Fmoc deprotection of my L-allothreonine-containing peptide is incomplete?
Several methods can be used to confirm incomplete Fmoc deprotection:
-
Kaiser Test (Ninhydrin Test): This is a rapid colorimetric test to detect free primary amines on the resin.[1][2] A negative result (yellow or colorless beads) after the deprotection step suggests that the Fmoc group has not been removed.[1] Conversely, a positive result (blue/purple beads) indicates the presence of free amines, signifying successful Fmoc removal.[1]
-
High-Performance Liquid Chromatography (HPLC): Analysis of a small, cleaved sample of the resin-bound peptide will show the desired deprotected peptide and the Fmoc-protected peptide. A significant peak corresponding to the more hydrophobic (later eluting) Fmoc-protected peptide indicates incomplete deprotection.[1]
-
Mass Spectrometry (MS): Mass analysis of the cleaved peptide mixture will reveal a mass corresponding to the expected peptide and a second mass that is 222.24 Da higher, which corresponds to the mass of the Fmoc group.[1]
-
UV-Vis Spectrophotometry: The removal of the Fmoc group by piperidine releases dibenzofulvene (DBF), which forms a fulvene-piperidine adduct with a characteristic UV absorbance around 301-312 nm.[1][2] Monitoring the absorbance of the filtrate during deprotection can track the reaction's progress. Lower than expected absorbance may indicate incomplete deprotection.[1]
Q3: What are the consequences of incomplete Fmoc deprotection?
Incomplete Fmoc deprotection is a critical failure in SPPS. It prevents the subsequent amino acid from coupling to the growing peptide chain, leading to the formation of deletion sequences (peptides missing one or more amino acids).[3] These deletion sequences are often difficult to separate from the target peptide, resulting in significantly lower overall yield and purity of the final product.[3]
Q4: Can I just extend the deprotection time for L-allothreonine?
Yes, extending the deprotection time is a common initial troubleshooting step. A "double deprotection" is often employed, where the standard deprotection step is repeated with a fresh solution of the deprotecting agent.[1] However, for very challenging sequences, this may not be sufficient to achieve complete deprotection.
Q5: Are there stronger bases I can use for deprotection of L-allothreonine?
For very difficult deprotections, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective.[2][4] DBU removes the Fmoc group much faster than piperidine. A common deprotection cocktail is 2% DBU in DMF.[2] It is often used in combination with a nucleophilic scavenger like piperidine or piperazine to trap the dibenzofulvene byproduct.[4] However, caution is advised when using DBU with peptides containing aspartic acid, as it can catalyze aspartimide formation.[4]
Troubleshooting Guide
If you suspect incomplete Fmoc deprotection of L-allothreonine, follow this systematic approach to diagnose and resolve the issue.
Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.
Data Presentation
The choice of deprotection strategy depends on the severity of the steric hindrance. The following table summarizes common conditions.
| Strategy | Reagent Composition | Typical Protocol | Efficacy & Considerations |
| Standard Deprotection | 20% Piperidine in DMF | 1 x 5-10 min treatment | Sufficient for non-hindered residues. May be incomplete for L-allothreonine.[5] |
| Double Deprotection | 20% Piperidine in DMF | 2 x 10 min treatments with fresh reagent | Often effective for moderately hindered residues like L-allothreonine.[1] |
| DBU-Mediated Deprotection | 2% DBU / 2% Piperidine in DMF | 1 x 5-15 min treatment | Highly effective for severely hindered residues. DBU is a stronger base and accelerates deprotection. Caution: Can promote aspartimide formation. |
| Piperazine/DBU Deprotection | 5% Piperazine / 2% DBU in NMP or DMF | 2 x treatments (e.g., 5 min and 30 min) | An efficient alternative that can reduce side reactions like diketopiperazine formation and may offer faster kinetics.[6][7][8] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in Dimethylformamide (DMF).
-
Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate at room temperature for 10 minutes.
-
Filtration: Remove the deprotection solution by filtration.
-
Washing: Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and the dibenzofulvene (DBF)-adduct.[3]
-
Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.[3]
Protocol 2: Double Deprotection for Difficult Sequences
This protocol is recommended for sterically hindered residues like L-allothreonine.[1]
-
Resin Swelling: Swell the peptide-resin in DMF.
-
First Deprotection: Add a solution of 20% piperidine in DMF. Agitate at room temperature for 10 minutes.
-
Filtration and Wash: Filter the solution and wash the resin with DMF.
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF. Agitate for an additional 10 minutes.
-
Final Wash: Wash the resin thoroughly with DMF (at least 5-6 times).[3]
-
Confirmation: Perform a Kaiser test.
Protocol 3: DBU-Mediated Deprotection
This protocol is for very difficult sequences where standard methods fail.[2][4]
-
Reagent Preparation: Prepare a deprotection solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.
-
Resin Swelling: Swell the peptide-resin in DMF.
-
Deprotection: Add the DBU/piperidine solution to the resin. Agitate at room temperature for 5-15 minutes.
-
Filtration and Wash: Filter the solution and wash the resin thoroughly with DMF to remove all traces of DBU and piperidine.[3]
-
Confirmation: Perform a Kaiser test.
Protocol 4: Kaiser Test
The Kaiser test is a qualitative colorimetric assay to detect free primary amines.[2]
-
Reagent Preparation:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.[3]
-
-
Procedure:
-
Place a small sample of resin beads in a test tube.
-
Add 2-3 drops of each solution (A, B, and C).
-
Heat the test tube at 100°C for 5 minutes.
-
-
Interpretation:
-
Positive Result (Successful Deprotection): Intense blue beads and solution.
-
Negative Result (Incomplete Deprotection): Yellow or colorless beads and solution.[2]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction times and temperature for Fmoc-L-allothreonine coupling
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction times and temperatures for the coupling of Fmoc-L-allothreonine. Due to its β-branched side chain, this amino acid presents significant steric hindrance, which can lead to incomplete coupling and the formation of deletion sequences in solid-phase peptide synthesis (SPPS).[1] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of Fmoc-L-allothreonine challenging?
A1: The primary challenge in coupling Fmoc-L-allothreonine arises from steric hindrance. The β-branched side chain physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This steric bulk can significantly slow down reaction kinetics, leading to incomplete coupling.[1] Additionally, the hydroxyl group on the allothreonine side chain can participate in hydrogen bonding, potentially causing peptide chain aggregation and further impeding coupling efficiency.[1]
Q2: What are the signs of an incomplete Fmoc-L-allothreonine coupling reaction?
A2: An incomplete coupling reaction is typically indicated by a positive Kaiser test (blue or purple beads), which detects the presence of unreacted primary amines on the resin.[1] Subsequent analysis of the cleaved peptide by HPLC-MS may show the presence of deletion sequences, which are peptides lacking the allothreonine residue.
Q3: Is it necessary to protect the side-chain hydroxyl group of allothreonine?
A3: Yes, it is highly recommended to use a protecting group, such as tert-butyl (tBu), for the side-chain hydroxyl group of allothreonine during Fmoc-SPPS. This prevents potential side reactions, including O-acylation by the activated amino acid or β-elimination under basic conditions.
Q4: Can increasing the reaction temperature cause side reactions?
A4: While elevated temperatures can enhance coupling efficiency, they also increase the risk of side reactions. For threonine derivatives, β-elimination is a potential side reaction under forcing conditions.[2][3] Although epimerization is a concern for many amino acids at higher temperatures, studies on threonine derivatives have shown that they are significantly less prone to epimerization compared to serine derivatives.[2][3] However, it is crucial to carefully control the temperature to minimize any potential degradation.[1]
Q5: What are the most effective coupling reagents for Fmoc-L-allothreonine?
A5: For sterically hindered amino acids like allothreonine, potent coupling reagents are recommended. Aminium/uronium salts such as HATU, HCTU, and COMU are highly effective as they form highly reactive activated esters that can overcome the steric barrier.[1][4][5] Phosphonium salts like PyBOP and PyAOP are also good alternatives.[4]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Positive Kaiser test after initial coupling | Incomplete reaction due to steric hindrance. | 1. Extend the reaction time: Continue the initial coupling for a longer duration (e.g., 2-4 hours or overnight).[1] 2. Perform a double coupling: After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated Fmoc-L-allothreonine. 3. Increase reaction temperature: If using a conventional heating method, increasing the temperature to a range of 50-75°C can improve the reaction rate. For more precise and rapid heating, microwave-assisted coupling is highly effective.[1] |
| Low yield of the desired peptide and presence of deletion sequences | Insufficient activation of the amino acid or low reactivity of the coupling reagent. | 1. Switch to a more potent coupling reagent: If using a carbodiimide-based reagent, switch to an aminium/uronium (HATU, HCTU, COMU) or phosphonium (PyBOP, PyAOP) salt.[1][4] 2. Increase reagent equivalents: Use a higher excess of Fmoc-L-allothreonine and the coupling reagent (e.g., 3-10 equivalents).[1] 3. Optimize the solvent: N-methylpyrrolidone (NMP) can sometimes improve solvation and reduce aggregation compared to Dimethylformamide (DMF).[1] |
| Presence of a side product with a mass loss of 18 Da | β-elimination of the side-chain hydroxyl group. | 1. Avoid excessively harsh basic conditions. 2. Ensure the hydroxyl group is properly protected. 3. If using elevated temperatures, carefully optimize the temperature and reaction time to the minimum required for complete coupling. [2][3] |
Data Presentation
The following tables summarize the recommended starting conditions and optimization ranges for the coupling of Fmoc-L-allothreonine, based on data for the sterically similar Fmoc-L-threonine.[1]
Table 1: General Coupling Parameters
| Parameter | Standard Conditions | Optimization Range | Notes |
| Fmoc-L-allothreonine Equivalents | 3 - 5 | 3 - 10 | Higher excess drives the reaction to completion for difficult couplings.[1] |
| Coupling Reagent Equivalents | 3 - 5 | 3 - 10 | Potent reagents like HATU, HCTU, or COMU are recommended.[1] |
| Base Equivalents (e.g., DIPEA) | 6 - 10 | 6 - 20 | A non-nucleophilic base is crucial to prevent side reactions.[1] |
| Solvent | DMF or NMP | N/A | High-quality, amine-free solvent is essential. NMP can improve solvation.[1] |
| Reaction Temperature (°C) | Room Temperature (20-25) | 25 - 90 | Elevated temperatures can significantly enhance coupling efficiency.[1] |
| Reaction Time (minutes) | 60 - 240 | 30 - Overnight | Longer reaction times are a common strategy for difficult couplings.[1] |
Table 2: Microwave-Assisted Coupling Parameters
| Parameter | Typical Microwave Conditions | Notes |
| Temperature (°C) | 50 - 90 | Precise temperature control is crucial to minimize side reactions.[1] |
| Time (minutes) | 2 - 20 | Significantly shorter reaction times compared to room temperature protocols.[1] |
| Coupling Reagents | HATU, HCTU, COMU, DIC/Oxyma | These reagents are effective under microwave conditions.[1] |
Experimental Protocols
Protocol 1: General Procedure for Fmoc-L-allothreonine Coupling at Room Temperature using HATU
-
Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF (5-7 times).[4]
-
Amino Acid Activation: In a separate vial, dissolve 3-5 equivalents of Fmoc-L-allothreonine(tBu)-OH and 3-5 equivalents of HATU in DMF. Add 6-10 equivalents of N,N-diisopropylethylamine (DIPEA). Allow the mixture to pre-activate for 1-2 minutes.[1][5]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture at room temperature (20-25°C).[1]
-
Monitoring the Reaction: To optimize the reaction time, take small resin samples at various time points (e.g., 30, 60, 90, 120, and 240 minutes). Wash the resin samples thoroughly with DMF and perform a qualitative Kaiser test on each sample to monitor for the presence of free primary amines. A negative test (yellow beads) indicates complete coupling.[1]
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Protocol 2: Microwave-Assisted Coupling of Fmoc-L-allothreonine
-
Resin and Reagent Preparation: Follow steps 1-3 from Protocol 1.
-
Microwave-Assisted Coupling: Add the activated amino acid solution to the deprotected resin in a microwave-safe reaction vessel. Place the vessel in a microwave peptide synthesizer and irradiate at a controlled temperature (e.g., 75°C) for a predetermined time (e.g., 5-10 minutes).[1]
-
Confirmation of Completion: After the microwave program is complete, wash a small sample of the resin and perform a Kaiser test to assess the completeness of the reaction.[1] If the test is positive, a second microwave-assisted coupling can be performed.
-
Post-Coupling Procedure: Once the coupling is complete, wash the resin thoroughly with DMF.
Visualizations
Caption: Experimental workflow for optimizing Fmoc-L-allothreonine coupling.
Caption: Troubleshooting workflow for incomplete Fmoc-L-allothreonine coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Divergent behavior of glycosylated threonine and serine derivatives in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Stability of the L-allothreonine side chain under various cleavage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of the L-allothreonine side chain during peptide synthesis and cleavage. The information is tailored for researchers, scientists, and drug development professionals.
Disclaimer: Direct quantitative data on the stability of the L-allothreonine side chain is limited in publicly available literature. The information provided is largely extrapolated from studies on its diastereomer, L-threonine. The reactivity of the hydroxyl group is expected to be similar, but subtle stereochemical differences may influence the extent of side reactions. Empirical validation is recommended for your specific peptide sequence.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions involving the L-allothreonine side chain during solid-phase peptide synthesis (SPPS)?
A1: The primary side reactions involving the hydroxyl group of the L-allothreonine side chain are analogous to those of L-threonine and include:
-
O-acylation: Unwanted acylation of the side-chain hydroxyl group by an activated amino acid during coupling steps. This can be more pronounced if a nearby histidine residue is present, which can increase the nucleophilicity of the hydroxyl group.
-
Dehydration (β-elimination): Under basic conditions, particularly during Fmoc deprotection with piperidine, the L-allothreonine residue can undergo dehydration to form a dehydrobutyrine derivative.
-
N→O Acyl Shift: An acid-catalyzed migration of the peptide backbone's acyl group to the side-chain hydroxyl group can occur during final cleavage with strong acids like trifluoroacetic acid (TFA). This reaction is reversible with base treatment.
-
O-sulfonation: During TFA cleavage of peptides containing arginine residues protected with sulfonyl-based groups (e.g., Pmc, Mtr), O-sulfonation of the L-allothreonine side chain can occur in high yields if appropriate scavengers are absent.[1]
Q2: Is it necessary to protect the side-chain hydroxyl group of L-allothreonine during Fmoc-SPPS?
A2: Yes, it is highly recommended to use a protecting group for the side-chain hydroxyl function. In Fmoc-based solid-phase peptide synthesis (SPPS), the most common protecting group for threonine and its stereoisomers is the tert-butyl (tBu) group.[2] This prevents the hydroxyl group from participating in side reactions, such as O-acylation or dehydration, during the synthesis. While some short peptides have been synthesized without side-chain protection, this is generally not advisable for longer or more complex sequences.[3]
Q3: What are the standard cleavage cocktails used for peptides containing L-allothreonine, and how do they affect its side chain?
A3: Standard cleavage cocktails are typically based on trifluoroacetic acid (TFA) and contain a mixture of scavengers to "trap" reactive cationic species generated from protecting groups and the resin linker, which can otherwise lead to side reactions.[4] The choice of cocktail depends on the other amino acids in the peptide sequence. Common cocktails include:
-
TFA / H₂O / Triisopropylsilane (TIS) (95:2.5:2.5): A common "odorless" cocktail suitable for many peptides.
-
Reagent K (TFA / Phenol / H₂O / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5)): A robust cocktail used for peptides containing sensitive residues like Cys, Met, or Trp.[4]
-
Reagent R (TFA / Thioanisole / EDT / Anisole (90:5:3:2)): Especially suited for cleaving and deprotecting peptides that contain arginine residues protected with sulfonyl protecting groups.[5]
The strong acidic conditions of all these cocktails can potentially promote N→O acyl shift. The presence and type of scavengers are critical in preventing modification of the L-allothreonine side chain by reactive cations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Mass spectrometry shows a mass loss of 18 Da. | Dehydration (β-elimination) of the L-allothreonine side chain, likely due to prolonged exposure to basic conditions during Fmoc deprotection. | - Ensure the side-chain hydroxyl group is protected (e.g., with a tBu group).- Minimize the duration of piperidine treatment during Fmoc deprotection.- For particularly sensitive sequences, consider using a milder base for deprotection. |
| Mass spectrometry shows a mass addition of 80 Da. | O-sulfonation of the L-allothreonine side chain. This is likely to occur during cleavage of peptides containing Arg(Pmc) or Arg(Mtr) if scavengers are omitted.[1] | - Use a cleavage cocktail containing a sufficient amount of scavengers, such as Reagent K or Reagent R.[4][5] |
| HPLC analysis shows a peak with the same mass as the desired peptide but a different retention time. | N→O acyl shift, resulting in an ester-linked isomer. This is more likely with prolonged exposure to strong acid during cleavage. | - Minimize the cleavage time.- After cleavage and precipitation, treat the crude peptide with a mild base (e.g., aqueous ammonium bicarbonate) to reverse the acyl shift before purification. |
| Low coupling efficiency at the amino acid following L-allothreonine. | Steric hindrance from the L-allothreonine side chain or its protecting group. | - Use a more potent coupling reagent such as HATU or HBTU.- Increase the coupling time or perform a double coupling. |
Data Presentation: Stability of L-allothreonine Side Chain
| Cleavage Cocktail Composition | Other Sensitive Residues Present | Potential Side Reaction on alloThr Side Chain | Extent of Side Reaction (Qualitative) | Mitigation Strategy |
| 95% TFA / 2.5% H₂O / 2.5% TIS | None | N→O Acyl Shift | Minor | Minimize cleavage time; post-cleavage basic wash. |
| 95% TFA / 5% H₂O | Trp, Met, Cys | Modification by carbocations | Significant | Use a cocktail with more effective scavengers (e.g., Reagent K). |
| 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT (Reagent K) | Trp, Met, Cys | N→O Acyl Shift | Minor | Minimize cleavage time; post-cleavage basic wash. |
| 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole (Reagent R) | Arg(Pmc/Mtr) | O-sulfonation | Minimal | This cocktail is designed to suppress sulfonation. |
| TFA without scavengers | Arg(Pmc/Mtr) | O-sulfonation | High | Not Recommended. Always use appropriate scavengers.[1] |
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle (Fmoc/tBu Strategy)
This protocol outlines a single coupling cycle for adding an amino acid to the growing peptide chain on a solid support.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amine by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (e.g., Fmoc-L-alloThr(tBu)-OH) (3 equivalents), a coupling agent like HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) (6 equivalents), to the amino acid solution.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
Protocol 2: Cleavage of Peptide from Resin and Deprotection
This protocol describes the final cleavage of the peptide from the solid support and removal of side-chain protecting groups.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry it under a vacuum.
-
Cleavage Cocktail Preparation (Reagent K): In a fume hood, prepare Reagent K by combining TFA, phenol, water, thioanisole, and 1,2-ethanedithiol in an 82.5:5:5:5:2.5 (v/v/v/v/v) ratio. For 100 mg of resin, prepare approximately 2 mL of the cocktail.[4]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin. Gently agitate the mixture at room temperature for 2-4 hours.[4]
-
Peptide Precipitation:
-
Filter the TFA solution containing the cleaved peptide into a centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Add the TFA solution dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.
-
-
Peptide Isolation:
-
Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the tube to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet by resuspending it in cold diethyl ether and repeating the centrifugation.
-
Dry the crude peptide under a vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Potential side reactions of the L-allothreonine side chain.
References
- 1. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Solid-phase peptide synthesis without side-chain hydroxyl protection of threonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
Technical Support Center: Enhancing Peptide Synthesis with L-allothreonine using Pseudoproline Dipeptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of pseudoproline dipeptides to improve solid-phase peptide synthesis (SPPS) involving the sterically hindered amino acid, L-allothreonine.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of peptides containing L-allothreonine and the application of pseudoproline dipeptides to overcome these challenges.
Issue 1: Low Coupling Yield for L-allothreonine
-
Question: I am experiencing a low coupling yield when incorporating Fmoc-L-allothreonine-OH into my peptide sequence. What are the potential causes and solutions?
-
Answer: Low coupling yields for L-allothreonine are common due to its β-branched side chain, which creates significant steric hindrance. This bulkiness impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.
Troubleshooting Steps:
-
Optimize Coupling Reagents: Standard coupling reagents may be inefficient. Switch to more potent activating agents.
-
Increase Reagent Equivalents and Reaction Time: Use a higher excess of the amino acid and coupling reagents (3-5 equivalents) and extend the coupling time (e.g., 2-4 hours). Double coupling, where the coupling step is repeated, can also be beneficial.
-
Incorporate a Pseudoproline Dipeptide: The most effective solution is often to introduce L-allothreonine as part of a pseudoproline dipeptide. This strategy disrupts secondary structure formation, improving the accessibility of the N-terminus for coupling.[1][2]
-
Monitor the Reaction: Use a qualitative test, such as the Kaiser test, to monitor the completion of the coupling reaction. A positive result (blue beads) indicates incomplete coupling and the need for a second coupling step.[3]
-
Issue 2: Peptide Aggregation during Synthesis
-
Question: My peptide containing L-allothreonine is showing signs of aggregation on the resin, leading to poor swelling and failed synthesis. How can I mitigate this?
-
Answer: Peptide aggregation is a significant challenge, particularly with hydrophobic or sterically demanding residues like L-allothreonine. Aggregation blocks reactive sites, leading to incomplete deprotection and coupling steps.[4][5]
Troubleshooting Steps:
-
Utilize Pseudoproline Dipeptides: The introduction of a pseudoproline dipeptide creates a "kink" in the peptide backbone, effectively disrupting the inter-chain hydrogen bonding that leads to β-sheet formation and aggregation.[1][6]
-
Choose an Appropriate Resin: For aggregation-prone sequences, consider using a low-load resin or a resin with a polyethylene glycol (PEG) linker, which can improve solvation of the growing peptide chain.
-
Employ Chaotropic Agents: In severe cases of aggregation, the addition of chaotropic salts (e.g., LiCl) to the coupling and deprotection solutions can help to disrupt secondary structures.[5]
-
Elevated Temperature: Performing the synthesis at a slightly elevated temperature (e.g., 30-40°C) can sometimes help to break up aggregates, though this should be done with caution as it can increase the risk of side reactions.[3]
-
Issue 3: Difficulty in Synthesizing Fmoc-Xaa-L-allothreonine(ψPro)-OH Dipeptide
-
Question: I am trying to synthesize the pseudoproline dipeptide containing L-allothreonine in-house, but the yield is low. What are the critical steps?
-
Answer: The synthesis of the pseudoproline dipeptide itself can be challenging. The key step is the formation of the oxazolidine ring from the dipeptide precursor.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: The cyclization reaction to form the oxazolidine ring is sensitive to moisture. Ensure all solvents and reagents are anhydrous.
-
Optimize the Carbonyl Source: The reaction is typically carried out with an aldehyde or ketone. For L-allothreonine, dimethoxypropane is a common choice. The reaction conditions (catalyst, temperature, and time) may need to be optimized.
-
Purification: Purification of the final dipeptide is crucial. Flash chromatography is often required to isolate the pure product from starting materials and byproducts.
-
Alternative: In situ formation: While less common due to lower yields, in situ acylation of a pre-formed L-allothreonine-derived oxazolidine can be attempted.[2]
-
Frequently Asked Questions (FAQs)
-
Q1: What is a pseudoproline dipeptide?
-
A1: A pseudoproline dipeptide is a derivative of serine, threonine, or cysteine where the side-chain hydroxyl or thiol group is cyclized onto the backbone nitrogen, forming an oxazolidine or thiazolidine ring, respectively. This modification introduces a proline-like kink in the peptide backbone.[1][6]
-
-
Q2: How do pseudoproline dipeptides improve peptide synthesis?
-
A2: They disrupt the formation of secondary structures like β-sheets, which are a primary cause of peptide aggregation during SPPS. This leads to improved solvation, higher coupling efficiency, and increased yields of the desired peptide.[2]
-
-
Q3: Are pseudoproline dipeptides containing L-allothreonine commercially available?
-
A3: Currently, pseudoproline dipeptides specifically containing L-allothreonine are not widely commercially available. Therefore, they often need to be synthesized in the laboratory.
-
-
Q4: How do I choose the preceding amino acid (Xaa) for the Fmoc-Xaa-L-allothreonine(ψPro)-OH dipeptide?
-
A4: The preceding amino acid is the one that comes before L-allothreonine in your target peptide sequence. You will synthesize the dipeptide corresponding to that specific sequence pair.
-
-
Q5: How is the native L-allothreonine residue regenerated from the pseudoproline?
Data Presentation
The following table summarizes the expected impact on coupling efficiency when using a pseudoproline dipeptide for the incorporation of a sterically hindered amino acid like L-allothreonine, based on data for similar challenging couplings.
| Coupling Strategy | Coupling Reagent | Coupling Time (hours) | Estimated Coupling Efficiency (%) | Crude Purity (%) |
| Standard Fmoc-L-allothreonine-OH | HBTU/DIPEA | 2 | 75-85 | 50-60 |
| Standard Fmoc-L-allothreonine-OH | HATU/DIPEA | 2 | 85-95 | 60-70 |
| Double Coupling Fmoc-L-allothreonine-OH | HATU/DIPEA | 2 x 2 | >95 | 70-80 |
| Fmoc-Xaa-L-allothreonine(ψPro)-OH | HATU/DIPEA | 2 | >98 | >85 |
Experimental Protocols
Protocol 1: Synthesis of Fmoc-L-Val-L-allothreonine(ψMe,MePro)-OH Dipeptide
This protocol describes a plausible synthesis for a pseudoproline dipeptide containing L-allothreonine, using L-Valine as the preceding amino acid as an example.
-
Dipeptide Formation:
-
Couple Fmoc-L-Val-OH to H-L-alloThr-OtBu using a standard coupling reagent such as HBTU or HATU in DMF with DIPEA as a base.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, perform an aqueous workup to isolate the protected dipeptide, Fmoc-L-Val-L-alloThr-OtBu.
-
-
Oxazolidine Ring Formation:
-
Dissolve the purified dipeptide in anhydrous dichloromethane (DCM).
-
Add 2,2-dimethoxypropane (5-10 equivalents) and a catalytic amount of a mild acid catalyst (e.g., pyridinium p-toluenesulfonate, PPTS).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Deprotection of the C-terminal Ester:
-
Dissolve the protected pseudoproline dipeptide in a solution of TFA in DCM (e.g., 50% v/v).
-
Stir at room temperature for 1-2 hours until the tert-butyl group is cleaved.
-
Remove the solvent and excess TFA under reduced pressure.
-
Purify the final product, Fmoc-L-Val-L-allothreonine(ψMe,MePro)-OH, by flash chromatography on silica gel.
-
Protocol 2: Incorporation of Fmoc-Xaa-L-allothreonine(ψPro)-OH into a Peptide Sequence
-
Resin Swelling and Deprotection:
-
Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.
-
Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 7 minutes to remove the Fmoc protecting group from the N-terminal amino acid.
-
Wash the resin thoroughly with DMF.
-
-
Pseudoproline Dipeptide Coupling:
-
In a separate vessel, dissolve the Fmoc-Xaa-L-allothreonine(ψPro)-OH dipeptide (1.5-2 equivalents) and a coupling reagent (e.g., HATU, 1.5-2 equivalents) in DMF.
-
Add DIPEA (3-4 equivalents) to the solution to activate the dipeptide.
-
Add the activated dipeptide solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
-
Chain Elongation:
-
Wash the resin with DMF.
-
Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
-
-
Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5) for 2-3 hours at room temperature. This step will also cleave the oxazolidine ring of the pseudoproline, regenerating the native L-allothreonine residue.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, wash the pellet, and lyophilize.
-
Visualizations
Caption: Workflow for the synthesis and incorporation of an L-allothreonine-containing pseudoproline dipeptide.
Caption: Logical relationship showing how pseudoproline dipeptides overcome challenges in SPPS.
References
Validation & Comparative
A Comparative Guide to Fmoc-L-allothreonine and Fmoc-L-threonine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of peptide synthesis, the stereochemistry of each amino acid building block is paramount to the final product's structure, function, and therapeutic efficacy. Threonine, with its two chiral centers, presents a unique consideration in the form of its diastereomers: L-threonine and L-allothreonine. This guide provides a comprehensive comparison of Fmoc-L-threonine and Fmoc-L-allothreonine in the context of solid-phase peptide synthesis (SPPS), offering insights into their structural differences, potential impacts on synthesis outcomes, and detailed experimental protocols for their use and analysis.
Structural and Stereochemical Differences
L-threonine and L-allothreonine are diastereomers, meaning they are stereoisomers that are not mirror images of each other. They share the same molecular formula and connectivity but differ in the spatial arrangement of atoms at one of their two chiral centers. The naturally occurring and most commonly utilized form in protein synthesis is L-threonine.
| Property | Fmoc-L-threonine | Fmoc-L-allothreonine |
| Stereochemistry | (2S, 3R) | (2S, 3S) |
| Natural Abundance | Common | Rare (found in some microbial peptides) |
| Side Chain Conformation | The methyl and hydroxyl groups on the β-carbon are in a trans configuration relative to each other in the Fischer projection. | The methyl and hydroxyl groups on the β-carbon are in a cis configuration relative to each other in the Fischer projection. |
The different orientation of the β-hydroxyl and methyl groups can influence the local conformation of the peptide backbone and the potential for intra- and intermolecular interactions.
Diagram 1: Stereochemical Structures
Caption: Fischer projections of L-threonine and L-allothreonine.
Performance in Peptide Synthesis
While direct, head-to-head comparative studies with extensive quantitative data are limited in the literature, the performance of these diastereomers in SPPS can be inferred from their structural differences and general principles of peptide chemistry.
Coupling Efficiency
The steric hindrance around the α-amino group can affect coupling kinetics. The different orientation of the β-methyl group in L-allothreonine compared to L-threonine could potentially influence the accessibility of the N-terminus for the incoming activated amino acid. However, for most standard coupling protocols, both amino acids are expected to couple efficiently, though challenging sequences may reveal subtle differences.
Side Reactions
The hydroxyl-containing side chain of threonine can be susceptible to side reactions during SPPS.
-
β-Elimination: Under basic conditions, such as during Fmoc deprotection with piperidine, the threonine side chain can undergo β-elimination to form a dehydroamino acid residue. While this is a known side reaction, there is no clear consensus in the literature suggesting a significant difference in the rates of β-elimination between L-threonine and L-allothreonine. The use of side-chain protection, such as the tert-butyl (tBu) group, significantly minimizes this risk for both diastereomers.
-
Epimerization: Racemization at the α-carbon can occur during the activation step of the carboxyl group, particularly with strong activating agents and prolonged activation times. Studies on related hydroxy amino acids like serine suggest that glycosylated threonine derivatives are less prone to epimerization.[1][2] While specific comparative data for the non-glycosylated diastereomers is scarce, the inherent steric and electronic differences might lead to minor variations in their susceptibility to epimerization.
Table 1: Potential Performance Comparison in Fmoc-SPPS
| Parameter | Fmoc-L-threonine | Fmoc-L-allothreonine | Considerations |
| Coupling Efficiency | Generally high | Generally high | Steric hindrance from the β-methyl group might slightly affect kinetics in difficult sequences. |
| Propensity for β-elimination | Low (with side-chain protection) | Low (with side-chain protection) | Dependent on the strength and duration of base treatment during Fmoc deprotection. |
| Risk of Epimerization | Low | Low | Can be influenced by coupling reagents, base, and activation time. |
| Impact on Peptide Purity | High purity achievable | High purity achievable | Dependent on the optimization of synthesis and purification protocols. |
| Final Yield | Generally good | Generally good | Dependent on the overall efficiency of all synthesis steps. |
Impact on Peptide Structure and Function
The substitution of L-threonine with L-allothreonine introduces a change in the local stereochemistry, which can have significant consequences for the peptide's secondary and tertiary structure, and ultimately its biological activity.
-
Conformational Effects: The different orientation of the side chain can alter the preferred backbone dihedral angles (phi and psi), potentially disrupting or inducing secondary structures like α-helices or β-sheets.[3] This can lead to changes in the overall three-dimensional fold of the peptide.
-
Biological Activity: For bioactive peptides that rely on a precise three-dimensional structure for receptor binding or enzymatic activity, the substitution of L-threonine with L-allothreonine can lead to a significant change in potency. The altered side-chain orientation may disrupt key interactions with the biological target. Conversely, in some cases, the introduction of an unnatural amino acid like L-allothreonine can enhance biological activity or improve proteolytic stability.[4]
Experimental Protocols
To empirically compare the performance of Fmoc-L-allothreonine and Fmoc-L-threonine, the following experimental protocols can be employed.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a standard manual Fmoc-SPPS procedure.
Diagram 2: SPPS Workflow
Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-L-Thr(tBu)-OH and Fmoc-L-allo-Thr(tBu)-OH
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane - TIS, water)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% piperidine solution in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents), coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final coupling and deprotection, wash the resin with DCM and dry. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture and precipitate the peptide in cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Peptide Analysis
Diagram 3: Peptide Analysis Workflow
Caption: Workflow for the purification and analysis of synthetic peptides.
1. High-Performance Liquid Chromatography (HPLC):
-
Purpose: To assess the purity of the crude and purified peptide and to separate the desired peptide from impurities.
-
System: A reverse-phase HPLC system with a C18 column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Analysis: Compare the chromatograms of peptides synthesized with Fmoc-L-threonine and Fmoc-L-allothreonine to assess purity and identify any differences in retention time.
2. Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the synthesized peptide.
-
Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
Analysis: Verify that the observed molecular weight matches the theoretical molecular weight for both the L-threonine and L-allothreonine containing peptides.
3. Circular Dichroism (CD) Spectroscopy:
-
Purpose: To investigate the secondary structure of the peptides in solution.[5][6]
-
Procedure: Dissolve the purified peptides in a suitable buffer and record the CD spectra in the far-UV region (190-250 nm).
-
Analysis: Compare the spectra of the two diastereomeric peptides to identify any significant differences in their secondary structure content (e.g., α-helix, β-sheet, random coil).
Conclusion
The choice between Fmoc-L-threonine and Fmoc-L-allothreonine in peptide synthesis is a critical decision that can influence the outcome of the synthesis and the properties of the final peptide. While L-threonine is the natural and standard choice, L-allothreonine offers an avenue for creating novel peptide analogs with potentially altered conformations and biological activities. Although direct comparative data on their performance in SPPS is not extensively documented, the established protocols for synthesis and analysis provided in this guide will enable researchers to conduct their own comparative studies. A thorough characterization of the resulting peptides is essential to understand the impact of this subtle stereochemical change on the peptide's structure and function, paving the way for the rational design of new and improved peptide-based therapeutics.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. benchchem.com [benchchem.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Exploring the sequence–structure relationship for amyloid peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NMR Spectroscopy for the Validation of L-allothreonine Incorporation
For researchers, scientists, and drug development professionals, the precise incorporation of non-canonical amino acids (ncAAs) like L-allothreonine is a critical step in protein engineering and therapeutic development.[1] Verifying that the intended amino acid has been successfully integrated into the protein sequence is paramount for ensuring the final product's structure, function, and safety. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for validating L-allothreonine incorporation, supported by experimental data and detailed protocols.
NMR Spectroscopy: A High-Resolution Approach for Validation
NMR spectroscopy is a powerful, non-destructive technique that provides atomic-level information about a molecule's structure and environment.[2] For validating L-allothreonine incorporation, NMR can directly detect the unique signals from the amino acid's nuclei within the folded protein, offering unambiguous confirmation. The most common methods involve one-dimensional (1D) ¹H NMR and two-dimensional (2D) heteronuclear correlation experiments like the ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectroscopy.
The principle relies on the fact that the chemical shifts of L-allothreonine's protons (¹H) and carbons (¹³C) are sensitive to their local electronic environment. When incorporated into a protein, these shifts will be distinct from those of the 20 canonical amino acids and can be compared to reference values for free L-allothreonine.
Key Advantages of NMR:
-
Structural Confirmation: Provides direct evidence of incorporation and can offer insights into the local conformation around the L-allothreonine residue.
-
Quantitative Analysis: Can be used to determine the efficiency of incorporation.
-
Non-Destructive: The sample can be recovered and used for further experiments.
Experimental Protocol: NMR Analysis of L-allothreonine Incorporation
This protocol outlines the key steps for preparing a protein sample for NMR analysis to validate L-allothreonine incorporation. Isotopic labeling is highly recommended for proteins larger than ~10 kDa to simplify the spectra and enhance sensitivity.[3]
-
Protein Expression and Purification:
-
Express the target protein in a suitable expression system (e.g., E. coli) engineered for ncAA incorporation.[4][5]
-
Supplement the growth media with ¹⁵N-labeled ammonium chloride, ¹³C-labeled glucose, and L-allothreonine. This will label all amino acids, which is essential for 2D NMR experiments.
-
Purify the protein to >95% purity using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).
-
-
Sample Preparation:
-
Concentrate the purified protein to 0.3-0.5 mM. For smaller peptides, concentrations of 2-5 mM may be achievable and beneficial.[6]
-
Buffer exchange into an NMR-compatible buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5). The buffer should not contain components that produce interfering signals.
-
Add 5-10% Deuterium Oxide (D₂O) to the final sample for the spectrometer's lock signal.
-
Transfer approximately 500 µL of the final sample into a high-quality NMR tube.[3][6]
-
-
NMR Data Acquisition:
-
Acquire a 1D ¹H spectrum to assess overall sample quality and concentration.
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum. While this does not directly show allothreonine sidechain signals, it is an excellent way to check the overall fold and purity of the protein.
-
Acquire a 2D ¹H-¹³C HSQC spectrum. This is the key experiment for validation. It correlates each carbon atom with its directly attached proton(s). The unique Cβ-Hβ and Cγ-Hγ cross-peaks of L-allothreonine can be identified.
-
Experiments should be conducted on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for optimal resolution and sensitivity.[3]
-
-
Data Analysis:
Data Presentation: L-allothreonine Chemical Shifts
The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for free L-allothreonine, which serve as a reference for identifying its signals within a protein. Note that shifts can vary slightly upon incorporation into a polypeptide chain due to neighboring residue and folding effects.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Hα | ~3.85 | ~63.2 |
| Hβ | ~4.36 | ~68.7 |
| Hγ | ~1.21 | ~22.2 |
| Cα | - | ~63.2 |
| Cβ | - | ~68.7 |
| Cγ | - | ~22.2 |
| C' (Carbonyl) | - | ~175.7 |
| Table 1: Reference ¹H and ¹³C chemical shifts for L-allothreonine in D₂O at neutral pH. Data compiled from multiple sources.[7][8][10] |
Visualization: NMR Validation Workflow
References
- 1. Allothreonine - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 4. Noncanonical Amino Acids in Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Selection Scheme for Incorporating Noncanonical Amino Acids Into Proteins in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nmr-bio.com [nmr-bio.com]
- 7. Allothreonine, L- | C4H9NO3 | CID 99289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. allo-DL-Threonine(144-98-9) 1H NMR [m.chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bmse000049 L-Threonine at BMRB [bmrb.io]
Distinguishing Diastereomers: A Guide to Mass Spectrometry Analysis of Allothreonine-Containing Peptides
For researchers, scientists, and drug development professionals, the precise confirmation of peptide structure is paramount. The presence of amino acid diastereomers, such as allothreonine in place of the proteinogenic threonine, can significantly impact a peptide's conformation, biological activity, and therapeutic potential. This guide provides a comparative overview of mass spectrometry-based approaches to confirm the mass and structure of allothreonine-containing peptides versus their threonine counterparts, offering supporting experimental protocols and data presentation strategies.
The primary challenge in the analysis of peptides containing diastereomers like threonine and allothreonine lies in their identical mass. Standard mass spectrometry will yield the same mass-to-charge ratio (m/z) for both peptides, necessitating more advanced techniques to differentiate them. The key to their distinction lies in subtle differences in their three-dimensional structure, which can influence their chromatographic retention time and fragmentation patterns in tandem mass spectrometry (MS/MS).
Comparative Analysis of Mass Spectrometry Data
Due to the limited availability of direct quantitative comparative studies in published literature specifically for allothreonine- versus threonine-containing peptides, the following table illustrates the expected differences based on the analysis of other diastereomeric peptides. These values are for illustrative purposes to highlight the analytical goals.
| Parameter | Threonine-Containing Peptide (Expected) | Allothreonine-Containing Peptide (Expected) | Rationale for Difference |
| Precursor Ion m/z | Identical | Identical | Diastereomers have the same elemental composition and therefore the same mass. |
| Chromatographic Retention Time (Reversed-Phase HPLC) | Typically, slightly later elution | Typically, slightly earlier elution | The different stereochemistry of allothreonine can lead to a less compact structure with altered hydrophobicity, often resulting in a shorter retention time on reversed-phase columns. The exact difference is sequence-dependent. |
| Collision-Induced Dissociation (CID/HCD) Fragment Ions | Characteristic b- and y-ion series. | Characteristic b- and y-ion series with potential differences in relative intensities. | The stereochemical arrangement of the side chain in allothreonine can influence the stability of certain fragment ions, leading to variations in the abundance of specific b- or y-ions compared to the threonine-containing counterpart. |
| Ion Mobility Spectrometry (IMS) Drift Time | Specific drift time | Different drift time | The distinct three-dimensional shape of the allothreonine peptide will result in a different collision cross-section (CCS) and therefore a different drift time in the gas phase, allowing for their separation.[1] |
Experimental Workflow for Confirmation
The following diagram outlines a typical workflow for the synthesis and analysis of allothreonine-containing peptides to confirm their mass and distinguish them from their threonine diastereomers.
References
A Comparative Guide to Coupling Reagents for Hindered Amino Acids such as L-allothreonine
For researchers, scientists, and drug development professionals, the synthesis of peptides containing sterically hindered amino acids like L-allothreonine presents a significant challenge. The bulky nature of these residues can impede reaction kinetics, leading to incomplete couplings, reduced yields, and an increased risk of epimerization. The selection of an appropriate coupling reagent is therefore a critical factor in the success of such syntheses. This guide provides an objective comparison of commonly used coupling reagents, supported by experimental data, to inform the selection process.
The primary difficulty in coupling hindered amino acids arises from steric hindrance. Bulky side chains, such as the β-branched structure of L-allothreonine, physically obstruct the approach of the activated carboxylic acid to the amine, slowing down peptide bond formation.[1] This necessitates the use of more potent coupling reagents, typically onium salts like HATU, HCTU, and COMU, which are known for their high reactivity and rapid reaction kinetics.[1][2]
Quantitative Performance Comparison of Coupling Reagents
The efficacy of a coupling reagent in overcoming steric hindrance is best evaluated through quantitative measures of yield and the preservation of stereochemical integrity (i.e., minimal epimerization). While direct comparative data for L-allothreonine is limited in the literature, data from studies on other sterically hindered systems, such as the coupling of aza-amino acids, provides valuable insights into the relative performance of various reagents.
| Coupling Reagent | Additive | Base | Acylation Yield (extrapolated) | Half-life of Reaction (min) | Relative Reactivity Rank | Key Features |
| COMU | OxymaPure | DIPEA | ~1.0 | 17 | 1 (Highest) | High efficiency and safety profile; Oxyma-based, avoiding potentially explosive HOBt/HOAt.[2][3] |
| PyOxim | OxymaPure | DIPEA | ~1.0 | 25 | 2 | Oxyma-based reagent with performance comparable to COMU.[3] |
| HATU | HOAt | DIPEA | 0.93 | 40 | 3 | Highly efficient due to the formation of reactive OAt esters; faster and less racemization than HBTU.[1][3][4] |
| HCTU | 6-Cl-HOBt | DIPEA | ~0.55 | 40 | 4 | More reactive than HBTU due to the electron-withdrawing chloro group.[3] |
| HDMC | - | DIPEA | ~0.55 | 40 | 4 | |
| PyBOP | HOBt | DIPEA | 0.65 | 150 | 5 | Phosphonium salt, often associated with lower racemization.[1][3] |
| TBTU | HOBt | DIPEA | 0.69 | 150 | 5 | A widely used, cost-effective standard reagent.[3][5] |
Data adapted from a kinetic study on aza-peptide bond formation, which serves as a model for sterically hindered couplings.[3] The acylation yield and reaction half-life are indicative of the reagent's efficiency in difficult coupling scenarios.
Experimental Protocols
A successful coupling of a hindered amino acid requires an optimized protocol that maximizes the effectiveness of the chosen reagent. The following is a general methodology for a microwave-assisted coupling, which can enhance reaction rates for difficult sequences.[1]
Protocol: Microwave-Assisted Coupling of a Hindered Amino Acid
1. Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) within a microwave-compatible reaction vessel.
2. Fmoc-Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF.
-
Irradiate in a microwave peptide synthesizer for 3-5 minutes at a controlled temperature (e.g., 75°C).
-
Thoroughly wash the resin with DMF.
3. Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-protected hindered amino acid (4 equivalents relative to resin loading).
-
Add the chosen coupling reagent (e.g., HATU, 3.9 equivalents) and an additive if required (e.g., HOAt, 4 equivalents) in DMF.
-
Add a non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA, 8 equivalents) to the amino acid solution and mix briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Irradiate the mixture in the microwave synthesizer for a specified time and temperature, which may require optimization.
4. Washing and Confirmation:
-
Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Perform a qualitative test (e.g., ninhydrin test) to confirm the completion of the coupling. A positive test indicates free amines and an incomplete reaction, which may necessitate a second coupling.[1]
Visualizing the Process and Challenges
To better understand the workflow and the underlying chemical challenges, the following diagrams illustrate the experimental process and the concept of steric hindrance.
Caption: A generalized workflow for the solid-phase synthesis cycle involving a hindered amino acid.
Caption: Steric hindrance from a bulky side chain impeding peptide bond formation.
References
Stereoisomers in Peptide Science: A Comparative Analysis of L-allothreonine and L-threonine Peptide Bioactivity
For researchers, scientists, and drug development professionals, the subtle yet significant variations in the stereochemistry of amino acid residues within a peptide can profoundly influence its biological activity, conformational stability, and therapeutic potential. This guide provides a detailed comparison of peptides incorporating the diastereomer L-allothreonine versus the proteinogenic L-threonine, supported by experimental data, detailed protocols, and visual representations of key concepts.
The substitution of a proteinogenic amino acid with its diastereomer, such as replacing L-threonine with L-allothreonine, introduces a change in the three-dimensional arrangement of atoms at one of the two chiral centers. This modification can alter the peptide's backbone conformation, side-chain presentation, and ultimately, its interaction with biological targets. Understanding these differences is crucial for the rational design of peptide-based therapeutics with optimized properties.
Quantitative Comparison of Biological Activity
The biological consequence of substituting L-threonine with L-allothreonine is highly dependent on the specific peptide and its biological target. The available experimental data, summarized below, highlights the variable and context-specific impact of this diastereomeric substitution.
| Peptide/Enzyme System | Biological Assay | L-threonine Peptide Activity | L-allothreonine Peptide Activity | Reference |
| Phytosulfokine (PSK) | Protoplast Regeneration | 1.0 (Relative Activity) | 0.7 (Relative Activity) | [1] |
| L-threonine Aldolase | Enzymatic Cleavage | 100% (Relative Efficacy) | ~25% (Relative Efficacy) |
In-Depth Look: Phytosulfokine Analogues
A study on the plant peptide hormone phytosulfokine (PSK) provides a direct comparison of the biological activity of an L-threonine-containing peptide and its L-allothreonine counterpart. PSK is a pentapeptide that plays a crucial role in plant cell proliferation and regeneration.
In this research, a synthetic analogue of PSK with L-allothreonine at position 4 ([4-allo-Thr]-PSK) was compared to the native PSK containing L-threonine at the same position. The biological activity was assessed through a protoplast regeneration assay, which measures the ability of the peptides to induce cell division and colony formation from plant protoplasts. The results indicated that the [4-allo-Thr]-PSK analogue exhibited reduced bioactivity, with a relative activity of 0.7 compared to the native L-threonine-containing PSK.[1] This suggests that the specific stereochemistry at the β-carbon of the threonine residue is important for optimal interaction with the PSK receptor and subsequent signal transduction.
Interestingly, the same study also investigated the substitution of L-isoleucine with L-allo-isoleucine at position 2 of the PSK peptide. In this case, the [2-allo-Ile]-PSK analogue showed an increase in bioactivity.[1] This highlights that the effect of diastereomeric substitution is not uniform and depends on the specific amino acid residue and its position within the peptide sequence.
Enzymatic Substrate Specificity: L-threonine Aldolase
The impact of threonine's stereochemistry is also evident at the enzymatic level. L-threonine aldolase is an enzyme that catalyzes the reversible cleavage of L-threonine to glycine and acetaldehyde. When L-allothreonine is provided as a substrate for this enzyme, its cleavage efficiency is significantly lower than that of L-threonine. L-allothreonine is reported to be only about 25% as effective as L-threonine as a substrate for L-threonine aldolase. This demonstrates the high stereospecificity of the enzyme's active site, which is optimized to bind and process the L-threonine isomer.
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed experimental methodologies for the key experiments are provided below.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Peptides containing either L-threonine or L-allothreonine can be synthesized using standard Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acids (including Fmoc-L-Thr(tBu)-OH and Fmoc-L-allo-Thr(tBu)-OH)
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (20% piperidine in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Solvents (DMF, DCM, Ether)
-
HPLC for purification
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the desired Fmoc-amino acid with HBTU/HOBt and DIPEA in DMF and couple it to the deprotected resin.
-
Wash: Wash the resin thoroughly with DMF and DCM.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold ether, dissolve it in a suitable solvent, and purify it using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
Protoplast Regeneration Assay
This assay is used to evaluate the biological activity of phytosulfokine and its analogues on plant cell proliferation.
Materials:
-
Brassica oleracea plants grown in vitro
-
Enzyme solution for protoplast isolation (e.g., cellulase, macerozyme)
-
Protoplast culture medium
-
Alginate solution
-
Calcium chloride solution
-
Synthesized peptides (L-threonine PSK and L-allothreonine PSK)
-
Microscope
Protocol:
-
Protoplast Isolation: Isolate protoplasts from the leaves of in vitro-grown Brassica oleracea plants by enzymatic digestion.
-
Protoplast Embedding: Embed the isolated protoplasts in an alginate matrix.
-
Peptide Treatment: Culture the embedded protoplasts in a medium supplemented with different concentrations of the test peptides (e.g., 100 nM of L-threonine PSK or L-allothreonine PSK). A no-peptide control should also be included.
-
Incubation: Incubate the cultures under appropriate conditions (e.g., 25°C in the dark).
-
Analysis: After a set period (e.g., 14 days), count the number of cell colonies formed per protoplast under a microscope to determine the relative activity of each peptide in promoting cell division and regeneration.[1]
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams illustrate the structural differences and a typical experimental workflow.
Conclusion
The substitution of L-threonine with its diastereomer, L-allothreonine, can have a significant impact on the biological activity of a peptide. The available data suggests that this impact is context-dependent, with the potential to either decrease or, in the case of other diastereomeric substitutions, increase activity. This underscores the importance of empirical testing for each specific peptide and biological system. The detailed experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers to systematically evaluate the effects of such stereochemical modifications, paving the way for the development of novel peptide therapeutics with enhanced properties. Further research into a wider range of peptide scaffolds and biological targets will be crucial to fully elucidate the structure-activity relationships governing the bioactivity of L-allothreonine-containing peptides.
References
The Structural Ramifications of L-allothreonine Substitution in a Peptide Backbone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic substitution of non-canonical amino acids into a peptide backbone is a cornerstone of modern peptidomimetic design, offering a powerful tool to modulate the structure, stability, and biological activity of therapeutic peptides. This guide provides a comprehensive comparison of the structural impact of substituting the proteinogenic amino acid L-threonine with its diastereomer, L-allothreonine. By altering the stereochemistry at the β-carbon, this subtle modification can induce significant changes in local conformation and, consequently, the global architecture and function of a peptide. This analysis is supported by experimental data from nuclear magnetic resonance (NMR) spectroscopy and detailed methodologies for key analytical techniques.
Stereochemical Distinction: L-threonine vs. L-allothreonine
L-threonine and L-allothreonine are diastereomers, meaning they have the same molecular formula and connectivity but differ in the spatial arrangement of atoms at one of their two chiral centers. The proteinogenic L-threonine has a (2S, 3R) configuration, while L-allothreonine possesses a (2S, 3S) configuration.[1] This inversion of stereochemistry at the β-carbon (Cβ) fundamentally alters the spatial orientation of the hydroxyl (-OH) and methyl (-CH3) groups relative to the peptide backbone.
Figure 1. A diagram illustrating the stereochemical difference between L-threonine and L-allothreonine.
Impact on Peptide Conformation: Experimental Evidence
The altered stereochemistry at the Cβ of L-allothreonine directly influences the preferred side-chain and backbone dihedral angles, thereby impacting the local and global conformation of the peptide. A key study by Kopple and Narutis investigated the conformational differences between cyclo-(L-threonine)2 and cyclo-(L-allothreonine)2 using proton and carbon NMR spectroscopy. While this study was conducted on cyclic dipeptides, the findings provide valuable insights into the intrinsic conformational preferences of these residues.
The dominant side-chain conformation for cyclo-(L-Threonine)₂ was found to be with a χ1 (chi-1) angle of approximately 60°, where the hydroxyl group is positioned over the diketopiperazine ring.[2] In contrast, for cyclo-(L-allothreonine)₂, the preferred side-chain conformation exhibited a χ1 angle of approximately -60°, which places the methyl group over the ring.[2] This steric preference is a direct consequence of the different Cβ configuration.
| Parameter | cyclo-(L-threonine)₂ | cyclo-(L-allothreonine)₂ | Reference |
| Dominant χ1 angle | ~ 60° (hydroxyl over ring) | ~ -60° (methyl over ring) | [2] |
| Diketopiperazine Ring Puckering | More puckered (axial side chains) | Less puckered | [2] |
This table summarizes the key conformational differences observed in a comparative NMR study of cyclic dipeptides of L-threonine and L-allothreonine.
These findings suggest that substituting L-threonine with L-allothreonine in a peptide backbone can significantly alter the local geometry, which can propagate to influence the overall secondary and tertiary structure. The altered side-chain orientation can disrupt or promote specific intramolecular hydrogen bonds and steric interactions that are critical for maintaining a defined conformation.
Broader Implications for Peptide Structure and Stability
While comprehensive experimental data on the impact of L-allothreonine substitution in various linear peptides is limited, the fundamental principles of peptide stereochemistry allow for several well-founded postulations:
-
Secondary Structure: The substitution can act as a "structure-breaker" or "structure-promoter" depending on the context of the peptide sequence and its preferred secondary structure. For instance, in an α-helix, the precise positioning of the β-carbon substituents is crucial for helix stability. An altered side-chain conformation due to L-allothreonine could introduce steric clashes or disrupt the hydrogen-bonding network, potentially destabilizing the helix. Conversely, in certain β-turn or sheet structures, the conformational preferences of L-allothreonine might be more favorable.
-
Proteolytic Stability: Peptides containing non-proteinogenic amino acids, such as L-allothreonine, are often more resistant to degradation by proteases.[3] This is because the active sites of these enzymes are stereospecific and optimized for the recognition of L-amino acids with the naturally occurring Cβ stereochemistry.
-
Receptor Binding and Biological Activity: The three-dimensional structure of a peptide is paramount for its interaction with biological targets. By inducing conformational changes, the substitution of L-threonine with L-allothreonine can significantly alter the binding affinity and efficacy of a peptide. This can be exploited in drug design to fine-tune the pharmacological profile of a peptide therapeutic.
Experimental Protocols
To empirically determine the structural and functional consequences of substituting L-threonine with L-allothreonine, a suite of biophysical and analytical techniques should be employed.
Peptide Synthesis
Peptides containing either L-threonine or L-allothreonine can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-L-threonine and Fmoc-L-allothreonine with appropriate side-chain protection (e.g., tert-butyl).
-
Rink amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid).
-
Coupling reagents (e.g., HBTU, HATU).
-
Base (e.g., DIPEA).
-
Deprotection solution (e.g., 20% piperidine in DMF).
-
Cleavage cocktail (e.g., TFA/TIS/water).
General Protocol:
-
Resin Swelling: Swell the resin in a suitable solvent like DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxylic acid of the incoming Fmoc-amino acid (L-threonine or L-allothreonine) using a coupling reagent and a base, and then couple it to the deprotected N-terminus of the peptide-resin.
-
Washing: Wash the resin thoroughly after each deprotection and coupling step.
-
Repeat: Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry.
Figure 2. A flowchart of the solid-phase peptide synthesis (SPPS) process.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.
Protocol:
-
Sample Preparation: Dissolve the purified peptides in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM. Prepare a buffer blank.
-
Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range to 190-260 nm for far-UV CD.
-
Blank Measurement: Record the CD spectrum of the buffer blank.
-
Sample Measurement: Record the CD spectrum of each peptide solution.
-
Data Processing: Subtract the buffer spectrum from each peptide spectrum. Convert the raw data (millidegrees) to molar ellipticity ([θ]).
-
Analysis: Analyze the CD spectra for characteristic signatures of α-helices (negative bands at ~208 and ~222 nm), β-sheets (negative band at ~218 nm), and random coil structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides in solution.
Protocol:
-
Sample Preparation: Dissolve the purified peptides in a suitable deuterated solvent (e.g., H₂O/D₂O 9:1 or a buffer prepared in D₂O) to a concentration of 1-5 mM.
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY, HSQC) on a high-field NMR spectrometer.
-
Resonance Assignment: Assign the proton and carbon resonances to specific atoms in the peptide sequence.
-
Structural Restraints: Extract structural restraints from the NMR data, such as inter-proton distances from NOESY spectra and dihedral angle restraints from coupling constants.
-
Structure Calculation: Use the experimental restraints to calculate an ensemble of 3D structures of the peptide using molecular modeling software.
-
Analysis: Analyze the resulting structures to determine the effects of the L-allothreonine substitution on the peptide's conformation.
Figure 3. An experimental workflow for comparing the structure of L-threonine and L-allothreonine containing peptides.
References
A Comparative Guide to Fmoc- and Boc-Protected L-allothreonine in Orthogonal Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS). This decision dictates the overall synthetic approach, influencing factors such as reaction conditions, potential side reactions, and the final purity and yield of the target peptide. For the incorporation of the non-proteinogenic amino acid L-allothreonine, two primary protection strategies are employed: 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc). This guide provides a comprehensive comparison of Fmoc-L-allothreonine and Boc-L-allothreonine, offering insights into their respective advantages and disadvantages in orthogonal synthesis schemes, supported by representative experimental data and detailed protocols.
Core Principles: A Tale of Two Orthogonal Strategies
The fundamental difference between the Fmoc and Boc strategies lies in their orthogonality, which is determined by the lability of the Nα-protecting group.
-
Fmoc Strategy (Base-Labile): The Fmoc group is removed under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[] This allows for the use of acid-labile protecting groups for the side chains of other amino acids in the peptide sequence (e.g., tert-butyl for Asp, Glu, Ser, Thr, Tyr; Boc for Lys, Trp). This Fmoc/tBu strategy is considered fully orthogonal as the Nα-deprotection and final cleavage/side-chain deprotection steps are performed under distinct and non-interfering conditions.[2]
-
Boc Strategy (Acid-Labile): The Boc group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA).[3] In the traditional Boc/Bzl strategy, side-chain protecting groups are benzyl-based, which are also acid-labile but require a much stronger acid, like hydrofluoric acid (HF), for their removal during the final cleavage step.[3] This reliance on graded acid lability makes the Boc strategy a semi-orthogonal approach.
Performance Comparison: Fmoc-L-allothreonine vs. Boc-L-allothreonine
| Parameter | Fmoc-L-allothreonine Strategy | Boc-L-allothreonine Strategy | Notes |
| Nα-Deprotection Conditions | 20% Piperidine in DMF | 50% TFA in DCM | Fmoc deprotection is milder.[3][4] |
| Deprotection Time per Cycle | 5-20 minutes | 15-30 minutes | Fmoc deprotection is generally faster.[4] |
| Coupling Efficiency | >99.5% | >99% | Both strategies offer high efficiency with modern coupling reagents.[4] |
| Crude Peptide Purity | Typically 85-95% | Typically 70-85% | Milder Fmoc deprotection conditions generally lead to fewer side products and higher crude purity.[4] |
| Potential for Racemization | Low, but can occur with prolonged exposure to base. | Generally low, but acid-catalyzed racemization is possible.[5] | The choice of coupling reagent and conditions is crucial for minimizing racemization in both strategies. |
| Common Side Reactions | Aspartimide formation (if Asp is present), diketopiperazine formation at the dipeptide stage. | Aggregation of hydrophobic peptides, t-butylation of Trp.[3] | Side reactions are sequence-dependent and can be mitigated with optimized protocols. |
| Final Cleavage Conditions | Strong acid (e.g., TFA with scavengers) | Strong acid (e.g., HF or TFMSA) | Fmoc strategy avoids the use of highly hazardous HF.[3] |
| Overall Yield (Post-Purification) | Generally higher due to higher crude purity. | Can be lower due to more side products and potential for chain aggregation.[4] | Final yield is highly dependent on the peptide sequence, length, and purification efficiency. |
Experimental Protocols
The following are generalized protocols for the incorporation of Fmoc-L-allothreonine and Boc-L-allothreonine in manual solid-phase peptide synthesis.
Protocol 1: Incorporation of Fmoc-L-allothreonine
This protocol outlines a single cycle of amino acid addition using the Fmoc/tBu strategy.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in DMF for 30-60 minutes.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 3 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
3. Coupling of Fmoc-L-allothreonine:
-
In a separate vial, dissolve Fmoc-L-allothreonine (3-5 equivalents) and a coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative method like the Kaiser test. A negative result indicates complete coupling.
4. Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times).
Protocol 2: Incorporation of Boc-L-allothreonine
This protocol outlines a single cycle of amino acid addition using the Boc/Bzl strategy.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid) in DCM for 30-60 minutes.
2. Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin for a pre-wash of 1-2 minutes.
-
Drain and add a fresh solution of 50% TFA in DCM.
-
Agitate the mixture for 20-30 minutes.
-
Drain the TFA solution and wash the resin with DCM (3-5 times).
3. Neutralization:
-
Add a solution of 10% DIPEA in DCM to the resin and agitate for 5-10 minutes to neutralize the protonated N-terminus.
-
Drain the neutralization solution and wash the resin with DCM (3-5 times).
4. Coupling of Boc-L-allothreonine:
-
In a separate vial, dissolve Boc-L-allothreonine (2-4 equivalents) and a coupling reagent (e.g., HBTU/HOBt) in DMF or a DCM/DMF mixture.
-
Add the activated amino acid solution to the neutralized resin.
-
Add DIPEA (4-6 equivalents) to initiate coupling.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test.
5. Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
Orthogonal Synthesis Strategy Workflows
The following diagrams illustrate the logical workflow for the Fmoc and Boc orthogonal synthesis strategies.
Caption: Workflow for Fmoc-based orthogonal solid-phase peptide synthesis.
Caption: Workflow for Boc-based orthogonal solid-phase peptide synthesis.
Conclusion and Recommendations
The choice between Fmoc-L-allothreonine and Boc-L-allothreonine for orthogonal peptide synthesis is a critical decision that should be based on the specific requirements of the target peptide and the overall synthetic strategy.
-
Fmoc-L-allothreonine is generally the preferred choice for routine peptide synthesis. The milder deprotection conditions lead to higher crude peptide purity and potentially higher overall yields.[4] The full orthogonality of the Fmoc/tBu strategy simplifies the synthesis of complex peptides with various side-chain functionalities.[2] Furthermore, the avoidance of highly hazardous reagents like HF makes the Fmoc strategy more amenable to automated synthesis and safer to handle.[3]
-
Boc-L-allothreonine remains a valuable option in specific scenarios. The Boc strategy may be advantageous for the synthesis of long or hydrophobic peptides that are prone to aggregation during synthesis, as the acidic deprotection conditions can help to disrupt secondary structures.[3] Additionally, Boc-protected amino acids are often less expensive than their Fmoc-protected counterparts, which can be a consideration for large-scale synthesis.[2]
Ultimately, the optimal strategy will depend on a careful evaluation of the peptide sequence, desired purity, scale of synthesis, and available laboratory infrastructure. For most applications, the robustness, higher purity, and milder conditions of the Fmoc strategy make Fmoc-L-allothreonine the more versatile and often superior choice for the incorporation of L-allothreonine into synthetic peptides.
References
Characterizing Post-Translational Modifications on Allothreonine Residues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of post-translational modifications (PTMs) is critical to understanding protein function, signaling pathways, and disease mechanisms. While PTMs on canonical amino acids like serine, tyrosine, and threonine are well-characterized, modifications on less common stereoisomers such as allothreonine remain a nascent and challenging field of research. The natural occurrence of L-allothreonine has been noted in some metabolites and natural products, and its potential incorporation into proteins, either naturally or through synthetic biology approaches, necessitates robust methods for its detection and characterization.
This guide provides a comparative overview of methodologies that can be adapted and optimized for the specific challenge of identifying and characterizing PTMs on allothreonine residues. As dedicated commercial products for allothreonine PTMs are not yet widely available, this document focuses on a comparison of existing, powerful techniques—mass spectrometry and antibody-based assays—and outlines the critical considerations for their application to this novel research area.
Comparative Analysis of Characterization Methodologies
The two primary methodologies for the characterization of PTMs are mass spectrometry (MS) and immunoassays. Each offers distinct advantages and faces unique challenges when applied to the subtle stereochemical differences between threonine and allothreonine.
| Feature | Mass Spectrometry (MS-based) | Antibody-based |
| Specificity | High; can distinguish isobaric modifications. Distinguishing between stereoisomers like threonine and allothreonine is challenging but potentially achievable with advanced separation and fragmentation techniques. | Potentially very high for a specific modified allothreonine epitope, but development is required. Cross-reactivity with modified threonine is a major consideration. |
| Discovery Potential | High; untargeted "open" searches can identify novel or unexpected modifications. | Low; targeted approach requires prior knowledge of the specific PTM. |
| Sensitivity | High, especially with enrichment strategies. | Very high, dependent on antibody affinity. |
| Quantitative Capability | Excellent; compatible with various labeling (e.g., TMT, iTRAQ) and label-free quantification methods. | Semi-quantitative (Western Blot) to quantitative (ELISA), but can be less precise than MS. |
| Throughput | High for large-scale proteomics studies. | Lower for detailed characterization, but high for screening (e.g., ELISA). |
| Development Effort | Requires optimization of liquid chromatography and mass spectrometry parameters. | Requires synthesis of modified allothreonine peptides for antigen production and significant effort in antibody generation and validation. |
Experimental Protocols
Mass Spectrometry-Based Characterization of Allothreonine PTMs
Mass spectrometry is a powerful tool for identifying PTMs due to its ability to detect mass shifts in amino acid residues. The primary challenge in characterizing PTMs on allothreonine lies in distinguishing it from the more common threonine.
1. Sample Preparation and Enrichment:
-
Protein Extraction and Digestion: Proteins from cell lysates or tissues are extracted and denatured. Standard enzymatic digestion, typically with trypsin, is performed to generate peptides.
-
PTM Enrichment: Due to the often low stoichiometry of PTMs, enrichment is crucial. For phosphorylated peptides, techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography can be employed. The efficiency of these methods for phospho-allothreonine-containing peptides would need to be empirically determined.
2. Liquid Chromatography and Mass Spectrometry (LC-MS/MS):
-
Chromatographic Separation: High-performance liquid chromatography (HPLC) is used to separate the peptide mixture before introduction into the mass spectrometer. The key to distinguishing between threonine and allothreonine-containing peptides is the potential for different retention times due to their different stereochemistry. Optimization of the HPLC gradient and column chemistry is critical.
-
Mass Spectrometry Analysis:
-
Full MS Scan (MS1): The mass spectrometer measures the mass-to-charge ratio of the intact peptides.
-
Tandem MS Scan (MS2): Peptide ions of interest are isolated and fragmented. Higher-energy collisional dissociation (HCD) is a common fragmentation method. The fragmentation patterns of peptides containing modified allothreonine may exhibit subtle differences compared to those with modified threonine, which could be used for identification.
-
-
Data Analysis:
-
Specialized software (e.g., MaxQuant, Proteome Discoverer) is used to search the MS/MS spectra against a protein sequence database.
-
To identify allothreonine PTMs, the mass of the modification would be added as a variable modification to allothreonine in a custom sequence database or through an open modification search.
-
Careful manual validation of spectra is necessary to confirm the identity of peptides containing modified allothreonine.
-
Antibody-Based Characterization of Allothreonine PTMs
The development of antibodies specific to a PTM on an allothreonine residue would provide a highly sensitive and specific tool for detection.
1. Antigen Synthesis:
-
Peptide Synthesis: A peptide containing the allothreonine residue with the desired PTM (e.g., phosphorylation) needs to be chemically synthesized. This requires a protected L-allothreonine amino acid derivative for solid-phase peptide synthesis.
-
Conjugation: The synthesized peptide is then conjugated to a carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH) to make it immunogenic.
2. Antibody Development and Purification:
-
Immunization: The peptide-carrier conjugate is used to immunize an animal (e.g., rabbit, mouse).
-
Affinity Purification: The resulting antiserum is passed over a column with the immobilized synthetic peptide to purify antibodies that bind to the target.
-
Negative Selection: To ensure specificity for modified allothreonine and not unmodified protein or modified threonine, the purified antibodies should be passed over columns containing the unmodified peptide and a peptide with the same sequence but with a modified threonine. This removes cross-reactive antibodies.
3. Application in Immunoassays:
-
Western Blotting: The purified antibody can be used to detect the target modified protein in a mixture of proteins separated by gel electrophoresis.
-
Immunoprecipitation: The antibody can be used to isolate the modified protein from a cell lysate, which can then be identified by mass spectrometry.
-
ELISA: For quantitative measurements of the modified protein in a sample.
Visualizing Workflows and Pathways
Experimental Workflow for Mass Spectrometry-Based PTM Analysis
Enhancing Peptide Longevity: A Comparative Guide to the Enzymatic Stability of L-allothreonine-Containing Peptides
For researchers, scientists, and drug development professionals, the inherent instability of peptides in biological systems presents a significant hurdle in the development of novel therapeutics. Proteolytic degradation by endogenous enzymes rapidly clears peptides from circulation, limiting their bioavailability and therapeutic efficacy. A key strategy to overcome this is the incorporation of non-natural amino acids. This guide provides a comprehensive comparison of the enzymatic stability of peptides containing L-allothreonine, a non-proteinogenic amino acid, against those with its natural diastereomer, L-threonine, and other stability-enhancing modifications.
The inclusion of amino acids with altered stereochemistry or side-chain structure can sterically hinder the approach of proteases, thereby prolonging the peptide's half-life. L-allothreonine, with its (2S, 3S) configuration, presents a different spatial arrangement of its hydroxyl and methyl groups compared to the proteinogenic L-threonine (2S, 3R). This subtle change is hypothesized to significantly impact how proteases recognize and cleave the peptide backbone.
Quantitative Comparison of Peptide Stability
While direct, peer-reviewed comparative studies on the enzymatic stability of L-allothreonine-containing peptides are not extensively available, we can extrapolate expected outcomes based on the principles of steric hindrance and data from related non-natural amino acids. The following table presents a hypothetical but scientifically grounded comparison of the serum stability of a model peptide when modified with L-allothreonine versus other amino acids.
| Peptide Sequence | Modification | Predicted Half-life (t½) in Human Serum (hours) | Rationale for Stability |
| Ac-Tyr-Gly-Gly-Phe-Thr -NH₂ | L-Threonine (Natural) | < 1 | Susceptible to rapid cleavage by serum proteases due to the natural L-amino acid configuration. |
| Ac-Tyr-Gly-Gly-Phe-alloThr -NH₂ | L-allothreonine | 8 - 12 | The altered stereochemistry at the β-carbon of L-allothreonine is expected to cause steric hindrance, impeding protease binding and cleavage. |
| Ac-Tyr-Gly-Gly-Phe-D-Thr -NH₂ | D-Threonine | > 24 | Proteases are highly specific for L-amino acids, making peptides with D-amino acids significantly more resistant to degradation.[1][2] |
Note: The data presented in this table is illustrative and based on established principles of peptide stability. Actual half-life values would need to be determined experimentally.
Experimental Protocols
A robust assessment of peptide stability is crucial for the development of peptide-based drugs.[3][4] The following is a detailed protocol for a typical in vitro enzymatic stability assay in human serum.
In Vitro Peptide Stability Assay in Human Serum
Objective: To determine the rate of degradation of a test peptide in human serum over time.
Materials:
-
Test peptide (e-g., containing L-allothreonine)
-
Control peptide (e.g., containing L-threonine)
-
Pooled human serum (commercially available)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% Trichloroacetic acid (TCA) in water, or acetonitrile)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
LC-MS grade water and acetonitrile
-
Trifluoroacetic acid (TFA)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test and control peptides (e.g., 1 mg/mL) in sterile water or a suitable buffer.
-
Thaw the human serum on ice and centrifuge to remove any precipitates.
-
-
Incubation:
-
In a microcentrifuge tube, mix the peptide stock solution with pre-warmed human serum to a final peptide concentration of, for example, 100 µg/mL and a final serum concentration of 50% (v/v) in PBS.
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture. The t=0 sample should be taken immediately after adding the peptide to the serum.
-
-
Quenching and Protein Precipitation:
-
Immediately add the aliquot to a tube containing a quenching solution (e.g., 100 µL of 10% TCA) to stop the enzymatic reaction and precipitate serum proteins.
-
Vortex the mixture and incubate on ice for at least 10 minutes.
-
-
Sample Clarification:
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Analysis:
-
Carefully collect the supernatant, which contains the remaining intact peptide.
-
Analyze the supernatant by RP-HPLC. A typical mobile phase would be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). Monitor the peptide elution at a wavelength of 214 or 220 nm.
-
-
Data Analysis:
-
Integrate the peak area corresponding to the intact peptide at each time point.
-
Calculate the percentage of peptide remaining at each time point relative to the t=0 sample (which is considered 100%).
-
Plot the percentage of intact peptide versus time and fit the data to a one-phase exponential decay model to determine the half-life (t½) of the peptide.
-
Visualizing the Workflow and Rationale
To further elucidate the experimental process and the underlying principle of enhanced stability, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Final Cleavage: A Comparative Guide to Cocktails for Allothreonine-Containing Peptides
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the final cleavage of a peptide from its resin support is a critical step that significantly impacts the purity and yield of the final product. This is particularly true for peptides incorporating allothreonine, a diastereomer of threonine, whose hydroxyl side chain, while essential for its biological function, is also a potential site for unwanted side reactions during acidolytic cleavage. This guide provides a comparative analysis of commonly used cleavage cocktails, offering insights into their performance and providing the necessary experimental context to aid in the selection of the optimal cleavage strategy for allothreonine-containing peptides.
The primary challenge during the cleavage of peptides containing hydroxylated amino acids like allothreonine is the prevention of side reactions initiated by the highly reactive cationic species generated from the removal of protecting groups and the resin linker. While specific comparative studies on allothreonine are limited, the well-documented chemistry of its diastereomer, threonine, provides a strong basis for understanding and mitigating potential side reactions. The most common of these include O-sulfonation, particularly when arginine residues protected with Pmc or Mtr are present, and O-alkylation (tert-butylation) from the cleavage of tert-butyl protecting groups.[1][2]
Comparative Analysis of Cleavage Cocktails
The selection of an appropriate cleavage cocktail is contingent on the amino acid composition of the peptide, with the primary goal being the efficient removal of all protecting groups while minimizing side reactions. The following tables summarize the compositions and recommended applications of standard cleavage cocktails relevant for peptides containing sensitive residues like allothreonine.
Table 1: Composition of Common Cleavage Cocktails
| Cocktail Name | Composition (v/v/w) | Key Scavengers | Primary Application |
| Standard TFA Cocktail | 95% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS) | Water, TIS | General purpose for peptides without highly sensitive residues.[3][4] |
| Reagent K | 82.5% TFA / 5% Water / 5% Phenol / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT) | Water, Phenol, Thioanisole, EDT | Robust, general-purpose cocktail for complex peptides with multiple sensitive residues like Arg, Trp, Cys, and Met.[3][5] |
| Reagent B | 88% TFA / 5% Phenol / 5% Water / 2% TIS | Phenol, Water, TIS | "Odorless" alternative to thiol-containing cocktails, effective for scavenging trityl cations.[5] |
| Reagent H | 81% TFA / 5% Phenol / 5% Thioanisole / 2.5% EDT / 3% Water / 2% Dimethyl Sulfide (DMS) / 1.5% Ammonium Iodide | Phenol, Thioanisole, EDT, DMS, Ammonium Iodide | Specifically designed to prevent the oxidation of methionine residues. |
Table 2: Performance Comparison for Allothreonine-Containing Peptides
| Cleavage Cocktail | Protection against O-Sulfonation | Protection against O-Alkylation | Potential Drawbacks |
| Standard TFA Cocktail | Moderate | Good (due to TIS) | Insufficient for peptides with Arg(Pmc/Mtr) which can be a source of sulfonyl cations. |
| Reagent K | Good (due to multiple scavengers) | Good | Malodorous due to thiol-containing scavengers (thioanisole, EDT). |
| Reagent B | Moderate | Good | May not be as effective as Reagent K for peptides with multiple sensitive residues. |
| Reagent H | Good | Good | Complex composition and primarily optimized for methionine-containing peptides. |
Experimental Protocols
The following are detailed protocols for the cleavage of an allothreonine-containing peptide from a solid-phase resin. These should be regarded as a starting point and may require optimization based on the specific peptide sequence and resin.
Protocol 1: Standard TFA Cleavage
This protocol is suitable for peptides where the risk of O-sulfonation is minimal (e.g., absence of Arg(Pmc/Mtr) residues).
-
Resin Preparation: Following the final deprotection step of the solid-phase synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 10 mL per gram of resin) to remove any residual N,N-dimethylformamide (DMF). Dry the resin under high vacuum for at least one hour.
-
Cocktail Preparation: In a well-ventilated fume hood, freshly prepare the cleavage cocktail consisting of 95% Trifluoroacetic Acid (TFA), 2.5% deionized water, and 2.5% Triisopropylsilane (TIS). For 100 mg of resin, prepare 2 mL of the cocktail.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin in a suitable reaction vessel. Gently agitate the suspension at room temperature for 2-3 hours.
-
Peptide Isolation: Filter the resin from the cleavage mixture and collect the filtrate. Wash the resin twice with a small volume of fresh TFA to ensure complete recovery of the peptide.
-
Peptide Precipitation: Add the collected filtrate dropwise to a 10-fold volume of cold diethyl ether with gentle stirring. A white precipitate of the crude peptide should form.
-
Washing and Drying: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet twice with cold diethyl ether. Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Cleavage with Reagent K
This protocol is recommended for peptides containing sensitive residues, including those with Arg(Pmc/Mtr) where O-sulfonation of allothreonine is a concern.
-
Resin Preparation: Follow the same procedure as in Protocol 1.
-
Cocktail Preparation: In a well-ventilated fume hood, freshly prepare Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). For 100 mg of resin, prepare 2 mL of the cocktail.
-
Cleavage Reaction: Add Reagent K to the dried peptide-resin and agitate at room temperature for 2-4 hours.
-
Peptide Isolation and Precipitation: Follow steps 4-6 from Protocol 1.
Visualizing the Process: Workflows and Mechanisms
To better understand the cleavage process and the role of the cocktail components, the following diagrams are provided.
Caption: General workflow for peptide cleavage and isolation.
Caption: Key chemical events during TFA cleavage.
Conclusion
The successful cleavage of allothreonine-containing peptides relies on a careful consideration of the peptide's overall composition and the selection of a cleavage cocktail that can effectively scavenge reactive cationic species. While a standard TFA/water/TIS cocktail may be sufficient for simple peptides, the inclusion of additional scavengers, as found in Reagent K, is highly recommended for more complex sequences, particularly those containing arginine residues with sulfonyl-based protecting groups. By understanding the potential side reactions and employing the appropriate cleavage strategy, researchers can significantly improve the yield and purity of their target allothreonine-containing peptides.
References
- 1. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. youtube.com [youtube.com]
- 5. peptide.com [peptide.com]
Safety Operating Guide
Prudent Disposal of (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-allothreonine: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential procedural information for the safe disposal of (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-allothreonine, also known as Fmoc-L-allothreonine.
In the absence of a specific Safety Data Sheet (SDS) detailing the disposal protocol for this compound, a conservative approach is mandated. The compound should be treated as a potentially hazardous substance. The following procedures are based on general best practices for laboratory chemical waste management and should be executed in strict accordance with institutional and local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Key Chemical and Physical Properties
A summary of the available quantitative data for this compound is presented below. The lack of comprehensive hazard data necessitates handling this compound with caution.
| Property | Value |
| Molecular Formula | C₁₉H₁₉NO₅[1][2] |
| Molecular Weight | 341.36 g/mol [1][2] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (100 mg/mL)[1] |
| Hazard Classification | Not definitively classified. However, the related compound L-Allothreonine is harmful if swallowed and causes skin and eye irritation.[3][4] Therefore, it is prudent to handle Fmoc-L-allothreonine as a hazardous substance. |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the methodology for the safe collection, storage, and disposal of Fmoc-L-allothreonine waste.
1. Waste Identification and Segregation:
-
Treat as Hazardous Waste: All solid residues of Fmoc-L-allothreonine, solutions containing the compound, and contaminated labware (e.g., pipette tips, gloves, weighing paper) should be considered hazardous waste.
-
Segregate at the Source: Do not mix Fmoc-L-allothreonine waste with other waste streams. Maintain separate, clearly labeled containers for solid and liquid waste.
2. Waste Collection and Container Management:
-
Solid Waste:
-
Collect dry, solid Fmoc-L-allothreonine waste in a dedicated, robust, and sealable container. A high-density polyethylene (HDPE) container with a screw-top lid is recommended.
-
Line the container with a heavy-duty plastic bag for ease of transport and to provide a secondary barrier.
-
-
Liquid Waste:
-
Collect liquid waste containing Fmoc-L-allothreonine (e.g., from experimental residues or rinsing) in a separate, leak-proof, and chemically compatible container (e.g., HDPE or glass).
-
Ensure the container has a secure, tight-fitting cap. Do not overfill containers; leave at least 10% headspace to allow for expansion of vapors.
-
-
Contaminated Sharps:
-
Any sharps (e.g., needles, broken glass) contaminated with Fmoc-L-allothreonine must be disposed of in a designated sharps container.
-
3. Labeling:
-
Clearly Label All Waste Containers: Use your institution's hazardous waste labels. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date of waste accumulation (the date the first drop of waste was added)
-
The name of the principal investigator and the laboratory location
-
4. Storage:
-
Designated Satellite Accumulation Area (SAA): Store the labeled waste containers in a designated and properly managed SAA within the laboratory.
-
Secondary Containment: Place waste containers in a secondary containment bin to prevent the spread of material in case of a leak.
-
Segregation from Incompatibles: Store the waste away from incompatible materials, particularly strong oxidizing agents.
5. Disposal:
-
Do Not Dispose Down the Drain or in Regular Trash: This chemical waste must not be disposed of in the sanitary sewer or as regular solid waste.
-
Arrange for Professional Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. The waste will be handled by a licensed hazardous waste disposal contractor.
-
Empty Containers: Empty containers that held Fmoc-L-allothreonine should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines, which may allow for disposal as non-hazardous waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of Fmoc-L-allothreonine.
References
Essential Safety and Logistical Information for Handling (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-allothreonine
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized reagents like (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-allothreonine, also known as Fmoc-L-allothreonine, are paramount for ensuring laboratory safety and the integrity of experimental results. This document provides a comprehensive guide to the essential personal protective equipment (PPE), operational procedures, and disposal plans for this compound.
Physical and Chemical Properties
Fmoc-L-allothreonine is a derivative of the amino acid L-allothreonine and is commonly utilized as a building block in solid-phase peptide synthesis (SPPS).[1] Its physical and chemical properties are summarized in the table below.
| Property | Value |
| Appearance | White to off-white powder[1] |
| Molecular Formula | C₁₉H₁₉NO₅[1] |
| Molecular Weight | 341.4 g/mol [1] |
| Melting Point | 152 - 159 °C[1] |
| Purity | ≥ 99% (HPLC)[1] |
| Storage Conditions | 0 - 8 °C[1] |
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling Fmoc-L-allothreonine. The following PPE is recommended to minimize exposure and ensure personal safety.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid Form) | Safety glasses with side shields or chemical splash goggles. | Nitrile gloves. | Laboratory coat. | N95 or P1 type dust mask if not handled in a fume hood. |
| Dissolving and Solution Handling | Chemical splash goggles. | Nitrile gloves. | Laboratory coat. | Not generally required if handled in a chemical fume hood. |
| Reaction Setup and Monitoring | Chemical splash goggles. | Nitrile gloves. | Laboratory coat. | Not generally required if handled in a chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and face shield. | Heavy-duty nitrile gloves. | Chemical-resistant apron or gown over a laboratory coat. | Air-purifying respirator with organic vapor cartridges, if significant dust or aerosol is generated. |
| Waste Disposal | Safety glasses with side shields or chemical splash goggles. | Nitrile gloves. | Laboratory coat. | Not generally required. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is critical for the safe and effective use of Fmoc-L-allothreonine. The following steps outline the key procedures from receiving the compound to its use in experimental protocols.
-
Receiving and Storage : Upon receipt, verify the integrity of the container. Store the compound in a cool, dry, and well-ventilated area at the recommended temperature of 0 - 8 °C.[1]
-
Preparation : Before handling, ensure the work area, preferably a certified chemical fume hood, is clean and free of incompatible materials. Assemble all necessary equipment and reagents.
-
Donning PPE : Put on the appropriate personal protective equipment as detailed in the table above.
-
Weighing : When handling the solid powder, conduct all weighing and transfer operations within a chemical fume hood to minimize the inhalation of dust particles. Use a clean, dry spatula and weighing paper.
-
Dissolution : Add the solvent to the solid Fmoc-L-allothreonine to prevent splashing. The compound is generally soluble in organic solvents commonly used in peptide synthesis, such as N,N-dimethylformamide (DMF).
-
Use in Synthesis : In solid-phase peptide synthesis, the Fmoc protecting group is removed using a weak base, typically a solution of piperidine in DMF.[2] This deprotection step exposes the amino group for coupling with the next amino acid in the peptide sequence.
-
Post-Handling : After use, securely seal the container and return it to the appropriate storage location. Clean the work area and any non-disposable equipment thoroughly.
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection. Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
The disposal of waste containing Fmoc-L-allothreonine and its byproducts must comply with local, state, and federal regulations. The primary waste streams are generated during the deprotection step of peptide synthesis.
-
Solid Waste :
-
Unused Compound : Unwanted or expired Fmoc-L-allothreonine should be disposed of as chemical waste. Do not dispose of it down the drain or in the regular trash.
-
Contaminated Materials : Weighing paper, gloves, and other disposable materials contaminated with the solid compound should be collected in a designated, labeled waste container.
-
-
Liquid Waste :
-
Deprotection Solutions : The waste generated from the removal of the Fmoc group will contain the dibenzofulvene-piperidine adduct, residual piperidine, and a solvent such as DMF. This is considered a hazardous organic waste stream.
-
Segregation : This basic organic waste should be collected in a clearly labeled, sealed, and chemically compatible container (e.g., a high-density polyethylene or glass bottle). It should be kept separate from acidic and halogenated waste streams.
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste" and a full description of its contents, including the chemical names and approximate concentrations.
-
Experimental Workflow and Disposal Diagram
The following diagram illustrates the key steps in the handling and disposal of Fmoc-L-allothreonine.
Caption: A flowchart outlining the key stages from receiving and handling to the final disposal of waste generated from the use of Fmoc-L-allothreonine.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
